molecular formula C7H14 B1599368 4-Methyl-2-hexene CAS No. 3404-55-5

4-Methyl-2-hexene

Cat. No.: B1599368
CAS No.: 3404-55-5
M. Wt: 98.19 g/mol
InChI Key: MBNDKEPQUVZHCM-UHFFFAOYSA-N
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Description

4-Methyl-2-hexene is a useful research compound. Its molecular formula is C7H14 and its molecular weight is 98.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73932. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhex-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNDKEPQUVZHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871040
Record name 4-Methylhex-2-ene
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Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3404-55-5
Record name 4-Methyl-2-hexene
Source CAS Common Chemistry
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Record name 4-Methylhex-2-ene
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Record name 4-methylhex-2-ene
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-hexene: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-hexene, a branched alkene with the chemical formula C₇H₁₄, is a versatile organic compound with significance in synthetic chemistry. Its structural features, including a double bond and a chiral center, give rise to geometric and optical isomerism, making it an interesting substrate for stereoselective reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Structure and Isomerism

This compound is an unsaturated hydrocarbon featuring a six-carbon chain with a methyl group at the fourth carbon and a double bond originating at the second carbon.[1] This structure leads to two forms of isomerism:

  • Geometric Isomerism: Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two geometric isomers: (Z)-4-Methyl-2-hexene (cis) and (E)-4-Methyl-2-hexene (trans).[1] In the (Z) isomer, the higher priority groups on each carbon of the double bond are on the same side, while in the (E) isomer, they are on opposite sides.

  • Optical Isomerism: The carbon atom at position 4 is a chiral center, as it is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a propenyl group). This chirality results in two enantiomers for each geometric isomer: (4R) and (4S). Consequently, four stereoisomers of this compound exist: (2Z,4R)-4-methyl-2-hexene, (2Z,4S)-4-methyl-2-hexene, (2E,4R)-4-methyl-2-hexene, and (2E,4S)-4-methyl-2-hexene.

The relationship between these stereoisomers can be visualized as follows:

G cluster_cis cluster_trans This compound This compound cis (Z)-isomer cis (Z)-isomer This compound->cis (Z)-isomer Geometric Isomers trans (E)-isomer trans (E)-isomer This compound->trans (E)-isomer (2Z,4R) (2Z,4R) cis (Z)-isomer->(2Z,4R) Enantiomers (2Z,4S) (2Z,4S) cis (Z)-isomer->(2Z,4S) (2E,4R) (2E,4R) trans (E)-isomer->(2E,4R) Enantiomers (2E,4S) (2E,4S) trans (E)-isomer->(2E,4S)

Stereoisomers of this compound.

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and poses an aspiration hazard.[2][3]

PropertyValueReference
Molecular Formula C₇H₁₄[4]
Molecular Weight 98.19 g/mol [2]
Boiling Point (Z)-isomer: 87 °C (E)-isomer: 88 °C
Density (Z)-isomer: 0.700 g/cm³ (E)-isomer: 0.698 g/cm³
Melting Point (E)-isomer: -126 °C
CAS Number Mixture of isomers: 3404-55-5 (Z)-isomer: 3683-19-0 (E)-isomer: 3683-22-5[2][3]
Water Solubility 0.05 g/L at 25 °C
Solubility in Organic Solvents Soluble in ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, etc.

Experimental Protocols

Synthesis of this compound via Dehydration of 4-Methyl-2-hexanol (B3369324)

A common laboratory method for the synthesis of this compound is the acid-catalyzed dehydration of 4-methyl-2-hexanol.[1] This reaction typically proceeds through an E1 mechanism and yields a mixture of alkene isomers, with the more substituted (E)- and (Z)-4-methyl-2-hexenes being the major products according to Zaitsev's rule.[1]

Materials:

  • 4-methyl-2-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Place 4-methyl-2-hexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a fractional distillation apparatus with the round-bottom flask.

  • Heat the mixture to a temperature between 100-140 °C.[1] The alkene products will distill as they are formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purify the product by simple distillation to obtain a mixture of this compound isomers.

G cluster_reactants Reactants cluster_process Process cluster_products Products 4-Methyl-2-hexanol 4-Methyl-2-hexanol Heating Heating (100-140°C) 4-Methyl-2-hexanol->Heating H2SO4_catalyst H₂SO₄ (catalyst) H2SO4_catalyst->Heating 4-Methyl-2-hexene_isomers Mixture of (E) and (Z) This compound Heating->4-Methyl-2-hexene_isomers Water H₂O Heating->Water

Dehydration of 4-methyl-2-hexanol.
Stereoselective Synthesis

Stereoselective synthesis of specific isomers of this compound can be achieved through various methods. For instance, the hydrogenation of (S)-4-methyl-2-hexyne using Lindlar's catalyst yields (Z,S)-4-methyl-2-hexene, demonstrating a syn-addition of hydrogen.[1] Conversely, using sodium in liquid ammonia (B1221849) results in the formation of the trans-alkene.[1]

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of its isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • The proton NMR spectrum will show characteristic signals for the vinylic protons, the allylic protons, the methine proton at the chiral center, and the methyl and ethyl groups. The coupling constants between the vinylic protons can be used to distinguish between the (Z) (typically smaller J-coupling) and (E) (typically larger J-coupling) isomers.

¹³C NMR Spectroscopy:

  • The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the vinylic carbons and the methyl groups will differ between the (Z) and (E) isomers.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the isomeric mixture of this compound and to determine the molecular weight and fragmentation pattern of each component.

Sample Preparation:

GC Parameters (Typical):

  • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C).

MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 200.

The resulting chromatogram will show peaks for the different isomers, and the mass spectrum of each peak will exhibit a molecular ion peak (m/z 98) and characteristic fragment ions.

G Sample This compound Sample GC Gas Chromatography (Separation of Isomers) Sample->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Chromatogram & Mass Spectra MS->Data

GC-MS analysis workflow.

3.3.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of the C=C double bond in the molecule.

Sample Preparation:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Expected Absorptions:

  • A characteristic C=C stretching vibration will be observed in the region of 1670-1640 cm⁻¹.

  • C-H stretching vibrations for the sp² hybridized carbons of the double bond will appear above 3000 cm⁻¹.

  • C-H stretching vibrations for the sp³ hybridized carbons will appear below 3000 cm⁻¹.

Conclusion

This compound is a structurally interesting alkene with applications in organic synthesis. Its stereoisomeric forms provide a platform for studying and developing stereoselective reactions. This guide has provided a detailed overview of its chemical properties, structure, and standard experimental protocols for its synthesis and analysis, which will be valuable for researchers and scientists working with this compound. The provided methodologies can be adapted and optimized for specific research and development needs.

References

(E)-4-methyl-2-hexene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-methyl-2-hexene is a chemical compound with the molecular formula C7H14. This document provides its fundamental physicochemical properties.

Chemical Identification and Molecular Weight

A summary of the key identifiers and the molecular weight for (E)-4-methyl-2-hexene is presented in the table below.

IdentifierValueSource
CAS Number 3404-55-5[1][2][3][4]
Molecular Formula C7H14[1][2][5][6][7]
Molecular Weight 98.19 g/mol [3][5]
98.1861 g/mol [2][6][7]
IUPAC Name (E)-4-methylhex-2-ene[3]
Synonyms 4-Methyl-trans-2-hexene, trans-4-Methyl-2-hexene[1]

A thorough review of publicly available scientific literature and chemical databases did not yield sufficient information to construct an in-depth technical guide on (E)-4-methyl-2-hexene that would meet the requirements of researchers, scientists, and drug development professionals. The available data is primarily limited to its basic physical and chemical properties.

There is a lack of published research detailing its involvement in specific signaling pathways, comprehensive experimental protocols, or extensive quantitative data that would be necessary for a whitepaper aimed at a scientific audience in the field of drug development. Therefore, the creation of detailed experimental protocols and signaling pathway diagrams as requested is not feasible at this time.

References

(Z)-4-methyl-2-hexene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (Z)-4-methyl-2-hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Z)-4-methyl-2-hexene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (Z)-4-methyl-2-hexene.

¹H NMR Spectroscopic Data (Estimated)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.4 - 5.5m2HH-2, H-3
~2.2 - 2.3m1HH-4
~1.6d3HH-1
~1.3 - 1.4m2HH-5
~0.9d3HC4-CH₃
~0.85t3HH-6
¹³C NMR Spectroscopic Data

Solvent: Not specified in source.[1]

Chemical Shift (δ) ppmAssignment
12.3C-1
14.1C-6
20.6C4-CH₃
29.5C-5
34.6C-4
124.9C-2
132.8C-3
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3015Medium=C-H stretch
~2960, ~2870StrongC-H stretch (sp³)
~1655MediumC=C stretch
~690Strong=C-H bend (cis)
Mass Spectrometry (MS) Data

Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
98Moderate[M]⁺ (Molecular Ion)
83Moderate[M - CH₃]⁺
69Strong[M - C₂H₅]⁺
55Base Peak[C₄H₇]⁺
41Strong[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Sample Preparation

A sample of (Z)-4-methyl-2-hexene (typically 5-25 mg for NMR, a thin film for IR, and a dilute solution for GC-MS) is prepared. For NMR, the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] For IR, the liquid sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz or higher.[2] The instrument is locked to the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.[2] Standard acquisition parameters, including a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds, are used.[2] Typically, 8 to 16 scans are acquired to ensure a sufficient signal-to-noise ratio.[2] The resulting free induction decay (FID) is then Fourier transformed to obtain the spectrum. For ¹³C NMR, similar procedures are followed, but with a higher number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure salt plates) is taken first. Then, a small drop of the neat liquid sample is placed between two salt plates to create a thin film. The sample is placed in the spectrometer's sample compartment, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands for alkenes include the C=C stretch (around 1680-1640 cm⁻¹) and the =C-H stretch (around 3100-3000 cm⁻¹).[3]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum. Alkenes often show a distinct molecular ion peak and characteristic fragmentation patterns resulting from allylic cleavage.[4]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and a general workflow for sample analysis.

Spectroscopic_Analysis_Logic cluster_structure Molecular Structure of (Z)-4-methyl-2-hexene cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information Structure C₇H₁₄ NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS MS Structure->MS Connectivity Connectivity & Stereochemistry NMR->Connectivity FunctionalGroups Functional Groups (C=C, C-H) IR->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Relationship between spectroscopic methods and structural information.

Experimental_Workflow start Start: (Z)-4-methyl-2-hexene Sample prep Sample Preparation (Dissolve/Thin Film) start->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry (GC-MS) prep->ms data_proc Data Processing (FT, Baselining, etc.) nmr->data_proc ir->data_proc ms->data_proc analysis Spectral Interpretation & Structural Elucidation data_proc->analysis end End: Characterized Structure analysis->end

Caption: General experimental workflow for spectroscopic analysis.

References

Stereoisomers of 4-methyl-2-hexene and their nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereoisomers of 4-methyl-2-hexene

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] Its structure, featuring both a carbon-carbon double bond and a chiral center, gives rise to significant stereochemical complexity.[2] This guide provides a detailed exploration of the stereoisomers of this compound, their systematic nomenclature, physicochemical properties, and relevant experimental methodologies for their synthesis and separation. This document is intended for researchers and professionals in the fields of organic chemistry and drug development who require a thorough understanding of stereoisomerism in complex molecules.

Stereoisomerism and Nomenclature

The structure of this compound contains two distinct stereogenic elements:

  • A double bond between carbons 2 and 3, which can result in geometric isomerism.

  • A stereocenter at carbon 4, which leads to enantiomerism.

The combination of these two elements results in a total of four possible stereoisomers.[3][4] These isomers are categorized into two pairs of enantiomers, while the relationship between a stereoisomer from one pair and one from the other pair is diastereomeric.

Geometric Isomerism (E/Z Nomenclature)

Geometric isomerism arises from the restricted rotation around the C=C double bond. The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on each carbon of the double bond.

  • At Carbon 2: The substituents are a hydrogen atom and a methyl group (-CH₃). The methyl group has a higher priority.

  • At Carbon 3: The substituents are a hydrogen atom and a sec-butyl group (-CH(CH₃)CH₂CH₃). The sec-butyl group has a higher priority.

The configuration is designated as:

  • (E) Isomer (from entgegen, German for "opposite"): When the two higher-priority groups are on opposite sides of the double bond.

  • (Z) Isomer (from zusammen, German for "together"): When the two higher-priority groups are on the same side of the double bond.[5]

Enantiomerism (R/S Nomenclature)

The carbon atom at position 4 is a chiral center as it is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. The configuration at this stereocenter is also assigned using the CIP priority rules.

  • Assign priorities to the four groups attached to the chiral center.

  • Orient the molecule so that the lowest-priority group (hydrogen) is pointing away from the viewer.

  • Trace the path from the highest priority group (1) to the second (2) to the third (3).

    • (R) Configuration (from rectus, Latin for "right"): If the path is clockwise.

    • (S) Configuration (from sinister, Latin for "left"): If the path is counter-clockwise.

The four distinct stereoisomers of this compound are therefore:

  • (4R, 2E)-4-methylhex-2-ene

  • (4S, 2E)-4-methylhex-2-ene

  • (4R, 2Z)-4-methylhex-2-ene

  • (4S, 2Z)-4-methylhex-2-ene

G cluster_E (E)-Isomers cluster_Z (Z)-Isomers E_R (4R, 2E)-4-methylhex-2-ene E_S (4S, 2E)-4-methylhex-2-ene E_R->E_S Enantiomers Z_R (4R, 2Z)-4-methylhex-2-ene E_R->Z_R Diastereomers Z_S (4S, 2Z)-4-methylhex-2-ene E_R->Z_S Diastereomers E_S->Z_R Diastereomers E_S->Z_S Diastereomers Z_R->Z_S Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

Nomenclature_Assignment cluster_Geo Geometric Isomerism (E/Z) cluster_Chiral Chiral Center (R/S) start Analyze Molecule: This compound c2 Identify Substituents on C2 and C3 start->c2 c4 Identify Substituents on C4 start->c4 p1 Assign CIP Priorities on C2 and C3 c2->p1 d1 Higher Priority Groups on Same Side? p1->d1 z_isomer Assign 'Z' Configuration d1->z_isomer Yes e_isomer Assign 'E' Configuration d1->e_isomer No p2 Assign CIP Priorities (1-4) c4->p2 orient Orient Lowest Priority Group (4) Away p2->orient d2 Trace Path 1 -> 2 -> 3 is Clockwise? orient->d2 r_config Assign 'R' Configuration d2->r_config Yes s_config Assign 'S' Configuration d2->s_config No

Figure 2. Logical workflow for assigning stereochemical nomenclature.

Physicochemical and Spectroscopic Data

Quantitative data for the specific stereoisomers of this compound are limited. However, data for the cis (Z) isomer and mixtures are available.

PropertyValueIsomerSource
Molecular Weight98.19 g/mol All[6]
CAS Number3683-19-0(Z)-isomer[5]
CAS Number3404-55-5Mixture (c,t)[1]
Boiling Point359.5 K (86.35 °C)(Z)-isomer[7]
Enthalpy of Vaporization (ΔvapH°)34.7 kJ/mol(Z)-isomer[7]
Kovats Retention Index (Standard non-polar)653 - 668(Z)-isomer[8]

Experimental Protocols

Synthesis of this compound

A common laboratory method for synthesizing alkenes like this compound is the acid-catalyzed dehydration of the corresponding alcohol, 4-methyl-2-hexanol (B3369324).[2]

Protocol: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol

  • Apparatus Setup: Assemble a distillation apparatus. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

  • Reactant Charging: Place 4-methyl-2-hexanol into the reaction flask.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol while stirring.[2]

  • Heating: Heat the mixture to a temperature range of 100–140°C.[2] The alkene product, being more volatile than the alcohol reactant, will distill as it is formed.

  • Product Collection: Collect the distillate, which will contain a mixture of alkene isomers ((E)- and (Z)-4-methyl-2-hexene, and 4-methyl-1-hexene) and water. The formation of this compound is generally favored over 4-methyl-1-hexene (B165699) according to Zaitsev's rule.[2]

  • Purification:

    • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Separate the organic layer using a separatory funnel.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Perform a final fractional distillation to purify the this compound isomers from any remaining starting material or side products.

Stereoselective synthesis can be achieved by starting with an enantiomerically pure precursor. For instance, the selective hydrogenation of (S)-4-methyl-2-hexyne using Lindlar's catalyst would yield (Z,S)-4-methyl-2-hexene.[2]

Separation of Stereoisomers

Separating the stereoisomers of this compound requires specialized techniques. Diastereomers ((E) and (Z) isomers) can typically be separated by standard methods like fractional distillation or chromatography due to their different physical properties. The separation of enantiomers, however, requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[9]

Representative Protocol: Enantiomeric Separation by Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely effective. The choice of CSP is critical for achieving enantioseparation.

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol. The exact ratio must be optimized to achieve good resolution and reasonable retention times.

  • System Equilibration: Pump the mobile phase through the HPLC system, including the chiral column, until a stable baseline is achieved on the detector (e.g., a UV detector).

  • Sample Preparation: Dissolve a small amount of the this compound enantiomeric mixture (e.g., the (E)-isomers) in the mobile phase.

  • Injection and Elution: Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase, causing them to travel through the column at different rates.[9]

  • Detection and Fraction Collection: As the separated enantiomers elute from the column, they are detected. The corresponding fractions for each enantiomeric peak are collected separately.

  • Analysis: The enantiomeric purity of the collected fractions can be confirmed by re-injecting them into the same HPLC system.

HPLC_Workflow cluster_prep Preparation cluster_sep Separation cluster_collect Collection & Analysis A Racemic Mixture ((R,E) + (S,E)) D Inject Sample onto Chiral Column A->D B Select Chiral Stationary Phase (CSP) B->D C Prepare & Equilibrate Mobile Phase C->D E Differential Interaction with CSP D->E F Separated Enantiomers Elute at Different Times E->F G Detect Elution Peaks F->G H Collect Fractions for Each Enantiomer G->H J Pure (R,E) Isomer H->J K Pure (S,E) Isomer H->K I Analyze Purity of Collected Fractions J->I K->I

Figure 3. Experimental workflow for enantiomeric separation via Chiral HPLC.

Conclusion

This compound serves as an excellent model for understanding the interplay of geometric and optical isomerism. Its four distinct stereoisomers arise from the combination of a C=C double bond and a single chiral center. The systematic nomenclature using (E/Z) and (R/S) designations allows for the unambiguous identification of each isomer. While synthetic methods can produce mixtures of these isomers, advanced chromatographic techniques, particularly chiral HPLC, provide a robust methodology for their separation, enabling the study of individual stereoisomers, a critical requirement in fields such as asymmetric synthesis and pharmaceutical development.

References

An In-depth Technical Guide to the Physical Properties of Cis- and Trans-4-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the geometric isomers, cis-4-methyl-2-hexene (B11997922) and trans-4-methyl-2-hexene. The document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering a concise compilation of key data, an exploration of the underlying principles governing the differences in their physical characteristics, and representative experimental protocols for their determination.

Core Concepts: The Influence of Stereoisomerism on Physical Properties

The distinct three-dimensional arrangement of atoms in cis and trans isomers, despite their identical chemical formula and connectivity, leads to significant differences in their physical properties. In cis-4-methyl-2-hexene, the alkyl groups are positioned on the same side of the carbon-carbon double bond, resulting in a bent molecular shape. This configuration can lead to a net molecular dipole moment, influencing intermolecular forces. Conversely, in trans-4-methyl-2-hexene, the alkyl groups are on opposite sides of the double bond, leading to a more linear and often less polar structure. These structural variations directly impact properties such as boiling point, melting point, density, and refractive index.

Data Presentation: A Comparative Analysis

The following table summarizes the key physical properties of cis- and trans-4-methyl-2-hexene, compiled from various chemical data sources. It is important to note that minor discrepancies may exist between different literature values.

Physical Propertycis-4-methyl-2-hexenetrans-4-methyl-2-hexene
Boiling Point 87 - 88.4 °C88 °C
Melting Point -125.69 °C-126 °C
Density 0.700 - 0.711 g/cm³0.698 g/mL
Refractive Index 1.3998 - 1.4131.402

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationship between the stereoisomerism of 4-methyl-2-hexene and its resulting physical properties.

G cluster_isomers Stereoisomers of this compound cluster_properties Physical Properties cis-4-methyl-2-hexene cis-4-methyl-2-hexene BoilingPoint Boiling Point cis-4-methyl-2-hexene->BoilingPoint Influences MeltingPoint Melting Point cis-4-methyl-2-hexene->MeltingPoint Influences Density Density cis-4-methyl-2-hexene->Density Influences RefractiveIndex Refractive Index cis-4-methyl-2-hexene->RefractiveIndex Influences trans-4-methyl-2-hexene trans-4-methyl-2-hexene trans-4-methyl-2-hexene->BoilingPoint Influences trans-4-methyl-2-hexene->MeltingPoint Influences trans-4-methyl-2-hexene->Density Influences trans-4-methyl-2-hexene->RefractiveIndex Influences

Caption: Relationship between stereoisomers and physical properties.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample of the alkene

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

Procedure:

  • A small amount of the alkene sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is placed in a Thiele tube containing a heating bath fluid.

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For low-melting substances like the isomers of this compound, a cryostat or a specialized low-temperature melting point apparatus is required.

Apparatus:

  • Melting point apparatus with a cooling system (cryostat)

  • Capillary tubes

  • Sample of the solidified alkene

  • Low-temperature thermometer

Procedure:

  • A small, finely powdered sample of the solidified alkene is packed into a capillary tube.

  • The capillary tube is placed in the sample holder of the melting point apparatus.

  • The apparatus is cooled to a temperature well below the expected melting point.

  • The temperature is then slowly increased at a controlled rate.

  • The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance

  • Thermostatically controlled water bath

  • Sample of the alkene

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the alkene sample, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a thermostatic water bath at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

  • The volume is adjusted precisely to the mark, and the outside of the pycnometer is carefully dried.

  • The filled pycnometer is weighed.

  • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

  • The pycnometer is then calibrated using a liquid of known density (e.g., distilled water) to determine its exact volume.

  • The density of the alkene is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is measured using a refractometer.

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath

  • Sample of the alkene

  • Dropper or pipette

  • Soft tissue paper and a suitable solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

  • The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry completely.

  • The instrument is calibrated using a standard liquid with a known refractive index.

  • A few drops of the alkene sample are placed on the surface of the prism.

  • The prisms are closed and locked.

  • The light source is adjusted to illuminate the field of view.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the scale.

  • The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Spectroscopic Data

While not strictly physical properties in the same vein as those listed above, spectroscopic data are crucial for the identification and characterization of cis- and trans-4-methyl-2-hexene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure and can be used to distinguish between the two isomers. This data is available in various online spectral databases.

This guide provides a foundational understanding of the physical properties of cis- and trans-4-methyl-2-hexene. For further, more in-depth research, consulting original research articles and comprehensive chemical databases is recommended.

Synthesis of 4-Methyl-2-hexene from 4-Methyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis of 4-methyl-2-hexene via the acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324). The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, data analysis, and a visualization of the synthetic workflow.

The conversion of 4-methyl-2-hexanol to this compound is a classic example of an E1 elimination reaction. In this process, the alcohol is treated with a strong acid, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction proceeds through a carbocation intermediate, and the subsequent removal of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond. According to Zaitsev's rule, the more substituted alkene is generally the major product, which in this case is this compound. Due to the nature of the reaction, a mixture of (E) and (Z) stereoisomers is expected. To favor the forward reaction, the lower-boiling alkene product is typically removed from the reaction mixture by distillation as it is formed.

Experimental Protocol

The following protocol details the procedure for the acid-catalyzed dehydration of 4-methyl-2-hexanol.

Materials:

  • 4-methyl-2-hexanol

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask (100 mL)

  • Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

Procedure:

  • Reaction Setup: Assemble a fractional distillation apparatus using a 100 mL round-bottom flask as the reaction vessel. Add 20 mL of 4-methyl-2-hexanol and a few boiling chips to the flask.

  • Catalyst Addition: In a separate beaker, carefully add 4 mL of concentrated sulfuric acid to 4 mL of water. Cool the acid solution in an ice bath and then slowly add it to the round-bottom flask containing the alcohol while swirling.

  • Dehydration and Distillation: Heat the mixture gently using a heating mantle. The alkene product will begin to form and co-distill with water at a temperature range of approximately 80-90 °C. Continue the distillation until no more oily droplets are observed in the distillate.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and then with 15 mL of brine to remove any dissolved salts.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Final Purification: Decant the dried liquid into a smaller, clean round-bottom flask and perform a final simple distillation, collecting the fraction that boils at the literature value for this compound (approximately 85-88 °C).

Data Presentation

The following table summarizes key quantitative data for the reactant and the primary product.

Property4-Methyl-2-hexanol (Reactant)This compound (Product)
Molar Mass 116.20 g/mol 98.19 g/mol
Boiling Point ~152 °C~86 °C (for the mixture of E/Z isomers)
Density ~0.819 g/mL~0.702 g/mL
Theoretical Yield Based on the limiting reactant (4-methyl-2-hexanol)-
Typical Reported Yield -70-85%
¹H NMR (CDCl₃, ppm) δ 3.8 (m, 1H, CH-OH), 1.5-1.7 (m, 3H), 1.1-1.4 (m, 2H), 0.9 (m, 9H)δ 5.4 (m, 2H, CH=CH), 2.0 (m, 1H), 1.6 (d, 3H), 1.2 (m, 2H), 0.9 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 68.1, 45.5, 38.9, 23.2, 19.1, 14.2δ 134.5, 125.1, 41.2, 29.5, 22.8, 17.8
IR (cm⁻¹) 3350 (broad, O-H), 2960-2870 (C-H), 1070 (C-O)3020 (=C-H), 2960-2870 (C-H), 1670 (C=C), 965 (trans C=C-H bend)

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reactants 4-Methyl-2-hexanol + H₂SO₄ (cat.) ReactionVessel Reaction & Distillation Reactants->ReactionVessel Heating Distillate Crude Product (Alkene + Water) ReactionVessel->Distillate Co-distillation SeparatoryFunnel Liquid-Liquid Extraction Distillate->SeparatoryFunnel Washing Wash with NaHCO₃ Wash with Brine SeparatoryFunnel->Washing Drying Drying with MgSO₄ SeparatoryFunnel->Drying PurifiedProduct Pure this compound Drying->PurifiedProduct Final Distillation

Caption: Workflow for the synthesis and purification of this compound.

Dehydrohalogenation of 4-Methyl-halohexane: A Technical Guide to the Synthesis of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dehydrohalogenation of 4-methyl-halohexanes to produce 4-methyl-2-hexene, a valuable intermediate in organic synthesis. This document details the underlying reaction mechanisms, experimental protocols, and expected outcomes, supported by quantitative data from analogous systems.

Introduction

Dehydrohalogenation is a fundamental elimination reaction in organic chemistry that involves the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide to form an alkene.[1] The synthesis of this compound from a suitable 4-methyl-halohexane, such as 2-chloro-4-methylhexane or 2-bromo-4-methylhexane (B13611866), is a classic example of this transformation. The regioselectivity of this reaction is of primary importance, with the potential to form two constitutional isomers: the more substituted this compound (Zaitsev product) and the less substituted 4-methyl-1-hexene (B165699) (Hofmann product).

Reaction Mechanism and Regioselectivity

The dehydrohalogenation of a secondary haloalkane like 4-methyl-2-halohexane typically proceeds through a bimolecular elimination (E2) mechanism when a strong, non-bulky base is employed.[2] This concerted, single-step reaction involves the abstraction of a proton by the base, the simultaneous formation of the carbon-carbon double bond, and the departure of the halide leaving group.[3]

Zaitsev's Rule

According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. In the case of 4-methyl-2-halohexane, there are two types of β-hydrogens that can be abstracted: those on the methyl group (C1) and those on the methylene (B1212753) group (C3). Abstraction of a proton from C3 leads to the formation of the more substituted this compound, while abstraction from C1 yields the less substituted 4-methyl-1-hexene. With a strong, non-bulky base such as potassium hydroxide (B78521) in ethanol (B145695), Zaitsev's rule predicts that this compound will be the predominant product.

Influence of the Base

The choice of base is critical in determining the regiochemical outcome of the reaction. Strong, sterically unhindered bases like sodium ethoxide or potassium hydroxide favor the formation of the thermodynamically more stable Zaitsev product. Conversely, bulky bases such as potassium tert-butoxide can lead to a higher proportion of the Hofmann product due to steric hindrance, which makes the abstraction of the less sterically hindered proton on the terminal carbon more favorable.

Experimental Protocol: A Representative Procedure

Objective: To synthesize this compound via the dehydrohalogenation of 2-bromo-4-methylhexane.

Materials:

  • 2-bromo-4-methylhexane

  • Potassium hydroxide (KOH)

  • Ethanol, absolute

  • Anhydrous sodium sulfate

  • Dichloromethane (for extraction)

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a calculated amount of potassium hydroxide in absolute ethanol with gentle warming.

  • Addition of Alkyl Halide: Once the KOH is completely dissolved, add 2-bromo-4-methylhexane to the flask.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to isolate this compound.

  • Characterization: Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.[4]

Quantitative Data (Analogous Systems)

Specific yield and product ratio data for the dehydrohalogenation of 4-methyl-halohexanes are not extensively reported. However, data from analogous secondary haloalkanes provide an indication of the expected outcomes.

Alkyl HalideBase/SolventMajor Product(s)Yield (%)Reference
2-Bromoheptane (B1584549)Sodium Methoxide/Methanol2-Heptene (cis and trans)Not specified[5]
2-BromoheptanePotassium tert-Butoxide/tert-Butanol1-HepteneNot specified[6]
2-BromobutaneKOH/Ethanol2-Butene (major), 1-Butene (minor)Not specified[1]

Based on these examples, the dehydrohalogenation of 2-bromo-4-methylhexane with ethanolic KOH is expected to yield a mixture of this compound and 4-methyl-1-hexene, with the former being the major product. The overall yield is anticipated to be moderate to good, depending on the specific reaction conditions and purification efficiency.

Mandatory Visualizations

Reaction Pathway

Dehydrohalogenation_Pathway cluster_reactants Reactants cluster_transition_state E2 Transition State cluster_products Products Reactant 4-Methyl-2-halohexane TS [Base---H---C---C---Halide]‡ Reactant->TS Base abstracts β-proton Base Strong, Non-bulky Base (e.g., KOH in Ethanol) Base->TS Major_Product This compound (Zaitsev Product, Major) TS->Major_Product Elimination Minor_Product 4-Methyl-1-hexene (Hofmann Product, Minor) TS->Minor_Product

Caption: E2 reaction pathway for the dehydrohalogenation of 4-methyl-2-halohexane.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (4-Methyl-halohexane + Base in Ethanol) B 2. Reflux A->B C 3. Work-up (Extraction and Washing) B->C D 4. Drying and Solvent Removal C->D E 5. Purification (Fractional Distillation) D->E F 6. Characterization (NMR, IR, GC-MS) E->F

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The dehydrohalogenation of 4-methyl-halohexanes provides a reliable route to this compound. By selecting a strong, non-bulky base and appropriate reaction conditions, the formation of the thermodynamically favored Zaitsev product can be maximized. While specific quantitative data for this reaction is sparse, the established principles of elimination reactions and data from analogous systems provide a strong predictive framework for researchers in organic synthesis and drug development. Further optimization of the presented representative protocol can lead to high yields of the desired alkene.

References

An In-depth Technical Guide to the Thermodynamic Stability of 4-Methyl-2-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the thermodynamic stability of the geometric isomers of 4-methyl-2-hexene: (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene. Understanding the relative stabilities of these isomers is crucial for predicting reaction outcomes, optimizing synthesis pathways, and for the rational design of molecules in pharmaceutical development where specific stereochemistry can dictate biological activity.

Introduction to Alkene Stability

The thermodynamic stability of alkenes is a critical concept in organic chemistry that influences their reactivity and equilibrium concentrations. The stability of an alkene is primarily determined by two key factors: the degree of substitution of the double bond and the steric strain associated with the substituents. Generally, more substituted alkenes are more stable due to hyperconjugation, a stabilizing interaction between the π-orbital of the double bond and adjacent C-H σ-bonds.

For geometric isomers, such as the (E) and (Z) forms of this compound, steric hindrance is the predominant factor. The (Z)-isomer (cis) places bulky substituent groups on the same side of the double bond, leading to repulsive steric interactions that increase the molecule's potential energy and decrease its stability. Conversely, the (E)-isomer (trans) positions these groups on opposite sides, minimizing steric strain and resulting in a more stable, lower-energy conformation.[1]

Quantitative Thermodynamic Data

Precise experimental thermodynamic data for all isomers of this compound is not extensively documented. However, computational methods, such as the Joback method, provide reliable estimations for these values. The following table summarizes the available calculated thermodynamic data for the isomers of this compound.

Property(Z)-4-methyl-2-hexeneThis compound (cis & trans mixture)
Standard Gibbs Free Energy of Formation (ΔfG°) 85.84 kJ/mol85.84 kJ/mol
Standard Enthalpy of Formation (ΔfH°gas) -75.87 kJ/mol-75.87 kJ/mol
Enthalpy of Fusion (ΔfusH°) 10.56 kJ/mol10.56 kJ/mol
Enthalpy of Vaporization (ΔvapH°) 34.70 kJ/mol[2][3]30.75 kJ/mol
Data Source: Cheméo, calculated using the Joback Method, unless otherwise cited.[2][4]

Based on established principles of alkene stability, the (E)-isomer of this compound is predicted to be more stable than the (Z)-isomer. This implies that the (E)-isomer will possess a more negative standard enthalpy of formation (ΔfH°gas) and a lower standard Gibbs free energy of formation (ΔfG°).

Logical Relationship of Isomer Stability

The relative thermodynamic stabilities of the (E) and (Z) isomers of this compound can be visualized as an energy diagram. The less stable (Z)-isomer exists at a higher energy state compared to the more stable (E)-isomer. The energy difference between these two states is the basis for the higher heat of hydrogenation of the (Z)-isomer.

G cluster_energy Relative Potential Energy Z_isomer (Z)-4-methyl-2-hexene (Less Stable) E_isomer (E)-4-methyl-2-hexene (More Stable) Z_isomer->E_isomer Isomerization releases energy G start Start setup Prepare Calorimeter (Solvent + Catalyst) start->setup equilibrate Reach Thermal Equilibrium (Record T_initial) setup->equilibrate inject_z Inject (Z)-Isomer equilibrate->inject_z inject_e Inject (E)-Isomer equilibrate->inject_e hydrogenate_z Hydrogenate with H₂ (Record T_final) inject_z->hydrogenate_z calc_z Calculate ΔH°hydrog (Z) hydrogenate_z->calc_z compare Compare Heats of Hydrogenation (Less negative ΔH° is more stable) calc_z->compare hydrogenate_e Hydrogenate with H₂ (Record T_final) inject_e->hydrogenate_e calc_e Calculate ΔH°hydrog (E) hydrogenate_e->calc_e calc_e->compare end End compare->end

References

The Biological Frontier: An In-depth Technical Guide to the Bioactivity of Simple Alkene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of a carbon-carbon double bond, the defining feature of alkenes, imparts a unique reactivity that has been harnessed by nature and medicinal chemists alike to create a diverse array of biologically active molecules. This technical guide delves into the core biological activities of simple alkene derivatives, with a particular focus on their anticancer and anti-inflammatory properties. We will explore the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols for assessing their efficacy.

Anticancer Activity of Alkene Derivatives

A significant body of research has focused on the potential of simple alkene derivatives, particularly stilbenoids like resveratrol (B1683913), as anticancer agents. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines.

Quantitative Data: Cytotoxicity of Alkene Derivatives

The cytotoxic effects of various alkene derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of resveratrol and its derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
ResveratrolBreast (MCF-7)51.18[1]
ResveratrolHepatocellular Carcinoma (HepG2)57.4[1]
ResveratrolSkin (A431)42[2]
ResveratrolBreast (MDA-MB-231)144 (for 24 hr)[3]
Chalcone-Resveratrol Derivative 15Cervical (HeLa)4.042 ± 0.16[4]
Chalcone-Resveratrol Derivative 15Lung (A549)27.72 ± 1.45[4]
Chalcone-Resveratrol Derivative 15Gastric (SGC7901)3.93 ± 0.37[4]
Chalcone Cinnamate-Resveratrol Derivative 17Oral (OECM-1)16.38 ± 0.10[4]
Chalcone Cinnamate-Resveratrol Derivative 17Oral (HSC-3)18.06 ± 0.05[4]
Benzoylhydrazine-Resveratrol Derivative 30Breast (ICF-7)24.62[4]
Benzoylhydrazine-Resveratrol Derivative 30Breast (T47D)70.92[4]
4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivative 14Renal (A498)low micromolar[5]
4-(E)-ethenyl-6-alkylamino-1,3,5-triazin-2-ylamine derivative 17Colon (COLO 205)low micromolar[5]
Mechanism of Action: Modulation of Signaling Pathways

The anticancer activity of many alkene derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a frequent target.

The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation and differentiation.[6] Dysregulation of this pathway is a common feature of many cancers.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Alkene_Derivative Alkene Derivative Alkene_Derivative->Raf Inhibition Alkene_Derivative->MEK Alkene_Derivative->ERK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Modulation of the MAPK/ERK signaling pathway by alkene derivatives.

Anti-inflammatory Activity of Alkene Derivatives

Chronic inflammation is a key contributor to a multitude of diseases. Simple alkene derivatives, especially stilbenoids, have demonstrated potent anti-inflammatory effects.

Quantitative Data: Inhibition of Inflammatory Markers

A primary mechanism of anti-inflammatory action is the inhibition of nitric oxide (NO) production, a key inflammatory mediator. The half-maximal effective concentration (EC50) or IC50 for NO inhibition is a common metric for anti-inflammatory potency.

CompoundCell LineIC50/EC50 (µM) for NO InhibitionReference
Stilbenoid derivatives from Pholidota yunnanensis (8 compounds)RAW 264.74.07 - 7.77[7][8]
Piperazine-substituted chalcone-resveratrol derivative 15RAW 264.74.13 ± 0.07[4]
Coumarin-curcumin derivative 14bLPS-induced macrophages5.32 (EC50)
Mechanism of Action: Targeting Inflammatory Signaling

The anti-inflammatory effects of alkene derivatives are often mediated by their interaction with signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.

The NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.[9]

NF_kB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Inflammatory Stimulus IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Alkene_Derivative Alkene Derivative Alkene_Derivative->IKK Inhibition Alkene_Derivative->NFkB Inhibition of Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Inhibition of the NF-κB signaling pathway by alkene derivatives.

Experimental Protocols

Accurate and reproducible assessment of the biological activity of alkene derivatives is paramount. The following sections provide detailed methodologies for key in vitro assays.

General Experimental Workflow for Bioactivity Screening

A typical workflow for evaluating the biological activity of a newly synthesized or isolated alkene derivative involves a series of in vitro assays to determine its cytotoxic and/or modulatory effects.

Experimental_Workflow Compound Alkene Derivative (Test Compound) Cell_Culture Cell Line Culture (e.g., Cancer or Immune Cells) Compound->Cell_Culture Primary_Screening Primary Screening: Cytotoxicity Assays (MTT, LDH) Cell_Culture->Primary_Screening IC50 Determine IC50/EC50 Primary_Screening->IC50 Secondary_Screening Secondary Screening: Target-specific Assays (e.g., COX inhibition, NO production) IC50->Secondary_Screening Mechanism_Study Mechanism of Action Studies: Signaling Pathway Analysis (Western Blot, Reporter Assays) Secondary_Screening->Mechanism_Study Data_Analysis Data Analysis and Structure-Activity Relationship Mechanism_Study->Data_Analysis

A generalized workflow for assessing the bioactivity of alkene derivatives.
Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until a monolayer is formed.[11]

    • Compound Treatment: Treat the cells with various concentrations of the alkene derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[10][12]

    • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.[13]

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.[14]

    • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells and carefully transfer the supernatant to a new 96-well plate.[15]

    • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

    • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 490 nm).[15]

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a detergent (maximum release).

Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory pathway.

  • Principle: The assay quantifies the production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX-mediated conversion of arachidonic acid. The amount of PGE2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA).[16][17][18][19]

  • Protocol:

    • Enzyme Reaction: Incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations.

    • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

    • Reaction Termination: Stop the reaction after a defined period.

    • PGE2 Quantification (ELISA):

      • Coat a 96-well plate with a PGE2 antibody.

      • Add the samples from the enzyme reaction and a fixed amount of HRP-conjugated PGE2. These will compete for binding to the antibody.

      • Wash the plate to remove unbound reagents.

      • Add a substrate for HRP and measure the resulting colorimetric signal. The signal intensity is inversely proportional to the amount of PGE2 in the sample.

    • Data Analysis: Generate a standard curve and determine the concentration of PGE2 in each sample. Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of changes in protein expression and phosphorylation status within a signaling pathway.[20][21]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., p65, IκBα, phospho-IκBα).

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the alkene derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract the proteins.[20]

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[20]

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]

    • Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

    • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the light signal using a specialized imaging system.[20]

    • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein levels.

Conclusion

Simple alkene derivatives represent a rich source of biologically active compounds with significant potential in drug discovery and development. Their ability to modulate key signaling pathways, such as the MAPK and NF-κB pathways, underscores their therapeutic promise in cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, facilitating the identification and characterization of novel therapeutic leads. Further investigation into the structure-activity relationships of diverse alkene scaffolds will undoubtedly continue to unveil new and potent bioactive molecules.

References

An In-depth Technical Guide to the Industrial Applications of C7 Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C7 branched alkenes, predominantly a mixture of isoheptene isomers, are valuable intermediates in the chemical industry. Primarily synthesized through the oligomerization of propylene (B89431), these olefins are key precursors for the production of plasticizer alcohols, specialty chemicals, and alkylated aromatic compounds. This technical guide provides a comprehensive overview of the industrial landscape of C7 branched alkenes, detailing their production methodologies, major applications, and the underlying chemical processes. The guide includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of process workflows and reaction mechanisms to facilitate a deeper understanding for research and development professionals.

Production of C7 Branched Alkenes: Propylene Oligomerization

The principal industrial route to C7 branched alkenes is the oligomerization of propylene. This process involves the catalytic combination of propylene molecules to form a mixture of olefins with varying carbon numbers, including a significant C7 fraction. The reaction can be tailored to favor the production of specific oligomers, such as heptenes (dimerization of a propylene and a butene molecule, or trimerization of propylene followed by cracking), although the product stream is typically a mixture of C6 (hexenes), C7 (heptenes), C9 (nonenes), and higher oligomers.

Catalytic Systems and Process Conditions

A variety of catalysts are employed for propylene oligomerization, with solid phosphoric acid (SPA) and zeolite catalysts being prominent in industrial applications. Nickel-based catalysts are also utilized, particularly for dimerization. The choice of catalyst and operating conditions significantly influences the product distribution and the degree of branching in the resulting olefins.

Table 1: Overview of Catalytic Systems for Propylene Oligomerization

Catalyst TypeTypical Operating Temperature (°C)Typical Operating Pressure (psig)Key Characteristics & Product Selectivity
Solid Phosphoric Acid (SPA) 180 - 240500 - 1500Robust, widely used. Produces a broad range of oligomers with a high degree of branching. The C7 fraction contains a complex mixture of isomers.
Zeolite Catalysts (e.g., MCM-22) 140 - 200200 - 450Offer shape selectivity, potentially leading to a more defined product slate. Can produce highly branched olefins suitable for subsequent chemical synthesis.[1]
Nickel Complexes 50 - 100100 - 300Often used for dimerization to C6 olefins, but can also produce higher oligomers. The product distribution can be influenced by the ligand structure.
Experimental Protocol: Propylene Oligomerization in a Fixed-Bed Reactor

This protocol describes a typical laboratory-scale procedure for propylene oligomerization using a solid acid catalyst in a fixed-bed reactor.

1. Catalyst Loading and Activation:

  • The fixed-bed reactor is loaded with a known quantity of the solid acid catalyst (e.g., pelletized ZSM-5 or SPA).
  • The catalyst is activated in-situ by heating under a flow of inert gas (e.g., nitrogen) to a specified temperature (typically 300-500°C) for several hours to remove adsorbed water.

2. Reaction Execution:

  • The reactor is brought to the desired reaction temperature (e.g., 180°C) and pressure (e.g., 500 psig).
  • A feed stream of propylene, often diluted with a paraffin (B1166041) such as propane, is introduced into the reactor at a defined weight hourly space velocity (WHSV).
  • The reaction is carried out for a set period, with the reactor effluent being cooled and collected.

3. Product Analysis:

  • The liquid product is separated from any unreacted gases.
  • The composition of the liquid product is analyzed by gas chromatography (GC) to determine the distribution of C6, C7, C9, and other oligomers.
  • Gas chromatography-mass spectrometry (GC-MS) is used to identify the specific isomers within the C7 fraction.[2][3]

Process Workflow for C7 Branched Alkene Production

G propylene Propylene Feed reactor Oligomerization Reactor (e.g., Fixed-Bed) propylene->reactor separation Fractionation Column reactor->separation Mixed Olefin Product c6 C6 Fraction (Hexenes) separation->c6 c7 C7 Fraction (Branched Alkenes) separation->c7 c9_plus C9+ Fraction (Nonenes, etc.) separation->c9_plus

Propylene Oligomerization to C7 Alkenes

Core Industrial Application: Hydroformylation (Oxo Synthesis) of C7 Branched Alkenes

The most significant industrial application of C7 branched alkenes is their conversion to C8 alcohols, primarily isooctanol, via hydroformylation, also known as the oxo process.[2] Isooctanol is a crucial raw material for the synthesis of plasticizers, which are additives used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC).

The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst, typically a cobalt or rhodium complex. The resulting C8 aldehydes are then hydrogenated to produce isooctanol.

Catalytic Systems and Reaction Conditions

Both cobalt and rhodium-based catalysts are used for the hydroformylation of higher olefins. Rhodium catalysts generally exhibit higher activity and selectivity at lower temperatures and pressures compared to cobalt catalysts, but they are also more expensive.

Table 2: Catalyst Systems for the Hydroformylation of C7 Branched Alkenes

Catalyst TypeTypical Operating Temperature (°C)Typical Operating Pressure (atm)Key Characteristics
Cobalt Carbonyl (e.g., Co₂(CO)₈) 140 - 180100 - 300Lower cost, robust. Requires higher temperatures and pressures. Can lead to some alkene isomerization.[4][5]
Rhodium Complexes (with phosphine (B1218219) ligands) 80 - 12015 - 50High activity and selectivity to the desired aldehyde. Operates under milder conditions. Higher cost and requires ligand synthesis.[6][7]
Experimental Protocol: Hydroformylation of Mixed Heptenes in a Stirred Autoclave

This protocol outlines a general procedure for the laboratory-scale hydroformylation of a C7 branched alkene mixture.

1. Reactor Preparation:

  • A high-pressure stirred autoclave is charged with the mixed C7 branched alkene feed, a suitable solvent (e.g., toluene), and the catalyst precursor (e.g., a rhodium-phosphine complex or cobalt carbonyl).
  • The reactor is sealed and purged several times with nitrogen to remove any oxygen.

2. Reaction Execution:

  • The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas or syngas), typically in a 1:1 molar ratio, to the desired reaction pressure (e.g., 30 atm).
  • The mixture is heated to the target reaction temperature (e.g., 100°C) with constant stirring.
  • The reaction progress is monitored by observing the pressure drop as the syngas is consumed. The reaction is allowed to proceed for a predetermined time or until gas uptake ceases.

3. Product Work-up and Analysis:

  • The reactor is cooled to room temperature and the excess pressure is carefully vented.
  • The liquid product mixture is collected.
  • The product composition is analyzed by gas chromatography (GC) to determine the conversion of the C7 alkenes and the selectivity to the C8 aldehydes.
  • The C8 aldehyde product can be isolated by distillation and subsequently hydrogenated to isooctanol in a separate step.

Process and Reaction Pathway for Isooctanol Production

G cluster_0 Hydroformylation (Oxo Synthesis) cluster_1 Hydrogenation c7_alkene C7 Branched Alkenes hydroformylation Hydroformylation Reactor (Rh or Co Catalyst) c7_alkene->hydroformylation syngas Syngas (CO + H2) syngas->hydroformylation c8_aldehyde C8 Aldehydes (Isooctanal) hydroformylation->c8_aldehyde hydrogenation Hydrogenation Reactor (e.g., Ni Catalyst) c8_aldehyde->hydrogenation hydrogen Hydrogen (H2) hydrogen->hydrogenation isooctanol Isooctanol hydrogenation->isooctanol

Two-Step Synthesis of Isooctanol

Other Industrial Applications

While the production of plasticizer alcohols is the primary application, C7 branched alkenes are also utilized in other industrial processes, including the synthesis of specialty acids and as alkylating agents.

Synthesis of Isooctanoic Acid

C7 branched alkenes can be converted to isononyl aldehydes via hydroformylation, which are then oxidized to produce isooctanoic acid. This branched-chain carboxylic acid and its derivatives find applications as corrosion inhibitors in lubricants, as well as in the production of synthetic esters and paint driers.

Alkylation of Aromatic Compounds

C7 branched alkenes can be used as alkylating agents in Friedel-Crafts reactions to produce alkylated aromatics. For example, the alkylation of benzene (B151609) with isoheptene would yield heptylbenzene (B126430) isomers. These alkylated aromatics can serve as intermediates in the production of surfactants and other specialty chemicals. The reaction is typically catalyzed by strong acids such as sulfuric acid, hydrofluoric acid, or solid acid catalysts like zeolites.[8]

Table 3: Reaction Conditions for Benzene Alkylation with Olefins

CatalystTemperature (°C)Pressure (MPa)Benzene/Olefin Molar RatioKey Considerations
Zeolite (e.g., Hβ) 120 - 1601 - 3> 5:1High ratio of benzene to olefin is used to minimize olefin oligomerization.[7]
Sulfuric Acid 0 - 20Atmospheric> 5:1Requires careful handling due to its corrosive nature and generates acidic waste.

Logical Relationship of C7 Branched Alkene Applications

G c7_alkenes C7 Branched Alkenes hydroformylation Hydroformylation c7_alkenes->hydroformylation alkylation Alkylation c7_alkenes->alkylation c8_aldehydes C8 Aldehydes hydroformylation->c8_aldehydes alkyl_aromatics Alkyl Aromatics alkylation->alkyl_aromatics hydrogenation Hydrogenation c8_aldehydes->hydrogenation oxidation Oxidation c8_aldehydes->oxidation surfactants Surfactant Intermediates alkyl_aromatics->surfactants isooctanol Isooctanol hydrogenation->isooctanol isooctanoic_acid Isooctanoic Acid oxidation->isooctanoic_acid plasticizers Plasticizers isooctanol->plasticizers lubricants Lubricants isooctanoic_acid->lubricants

References

Computational Chemistry Analysis of 4-Methyl-2-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of computational chemistry methods to the study of 4-methyl-2-hexene. While dedicated computational studies on this specific branched alkene are not extensively documented in publicly available literature, this guide synthesizes established computational protocols and theoretical principles to present a representative analysis. The data presented herein is based on expected outcomes from well-established theoretical levels for similar small organic molecules and is intended to serve as a practical guide for researchers initiating such studies.

Introduction to this compound

This compound is a seven-carbon branched alkene with the chemical formula C₇H₁₄. It exists as (E) and (Z) stereoisomers due to the substitution pattern around the carbon-carbon double bond. The presence of a chiral center at the fourth carbon atom introduces further stereochemical complexity.[1] This molecule serves as a fundamental model for understanding the conformational preferences and reactivity of branched, unsaturated hydrocarbons. Computational chemistry provides a powerful lens to investigate its electronic structure, conformational landscape, and potential reaction pathways, offering insights that complement experimental studies.

Theoretical Framework and Computational Methodology

A robust computational investigation of this compound typically employs Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.

Computational Protocol

A standard computational protocol for analyzing this compound would involve the following steps:

  • Initial Structure Generation: Generation of the initial 3D structures for the (E) and (Z) isomers of this compound.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers. This is crucial due to the rotational freedom around the single bonds.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization to locate the stationary points on the potential energy surface. A common and reliable level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it represents a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).

  • Data Analysis: The final optimized geometries, energies, and vibrational frequencies are then analyzed to determine relative stabilities, geometric parameters, and predicted spectroscopic signatures.

G A Initial Structure Generation ((E)- & (Z)-4-methyl-2-hexene) B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) B->C D Frequency Calculation (Confirm Minima, ZPVE) C->D E Single-Point Energy (Higher Level DFT, e.g., M06-2X/6-311+G(d,p)) D->E F Data Analysis (Geometries, Energies, Spectra) E->F

Figure 1: A typical workflow for the computational analysis of this compound.

Results and Discussion

The following sections present hypothetical yet representative data for the (E) and (Z) isomers of this compound, calculated at the B3LYP/6-31G(d) level of theory for geometries and frequencies, with single-point energies refined at the M06-2X/6-311+G(d,p) level.

Conformational Analysis

A thorough conformational search would reveal several low-energy conformers for each isomer, arising from rotations around the C-C single bonds. For simplicity, we will focus on the lowest energy conformer for each isomer.

Geometric Parameters

The optimized geometric parameters provide insight into the molecular structure. Key bond lengths and angles for the lowest energy conformers of (E)- and (Z)-4-methyl-2-hexene are presented in Table 1.

Table 1: Selected Optimized Geometric Parameters of this compound Isomers

Parameter(E)-4-methyl-2-hexene(Z)-4-methyl-2-hexene
Bond Lengths (Å)
C2=C31.3381.339
C3-C41.5121.515
C4-C51.5351.536
C4-C7 (methyl)1.5401.541
Bond Angles (degrees)
C1-C2=C3125.1124.8
C2=C3-C4123.8126.5
C3-C4-C5111.2110.9
Dihedral Angles (degrees)
C1-C2-C3-C4180.00.0
C2-C3-C4-C5-175.365.2

Note: Atom numbering starts from the terminal methyl group closest to the double bond (C1).

Thermochemical Data

The relative energies of the isomers and their thermodynamic properties can be calculated from the electronic energies and vibrational frequencies. The (E) isomer is generally expected to be more stable than the (Z) isomer due to reduced steric strain.

Table 2: Calculated Thermochemical Data for this compound Isomers

Property(E)-4-methyl-2-hexene(Z)-4-methyl-2-hexene
Relative Electronic Energy (kcal/mol)0.001.25
Relative Enthalpy (298.15 K, kcal/mol)0.001.18
Relative Gibbs Free Energy (298.15 K, kcal/mol)0.001.32
Dipole Moment (Debye)0.280.35
Vibrational Frequencies

The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. A comparison with experimental IR spectra can help validate the computational model. Key vibrational modes are summarized in Table 3.

Table 3: Selected Calculated Vibrational Frequencies for (E)-4-methyl-2-hexene

Frequency (cm⁻¹)Intensity (km/mol)Assignment
302525.3=C-H Stretch
2960 - 2870150-200C-H Stretch (alkyl)
167015.8C=C Stretch
1460 - 137530-50C-H Bend (alkyl)
96585.2=C-H Bend (out-of-plane, trans)

Electronic Structure Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. For alkenes like this compound, the HOMO is typically the π-bonding orbital of the C=C double bond, while the LUMO is the corresponding π* anti-bonding orbital.[1]

G cluster_0 Electronic Structure LUMO LUMO (Lowest Unoccupied Molecular Orbital) (π* anti-bonding) HOMO HOMO (Highest Occupied Molecular Orbital) (π-bonding) Reaction Chemical Reaction HOMO->Reaction Nucleophilic Attack Reactants Electrophile / Nucleophile Reactants->Reaction Reaction->LUMO Electrophilic Attack

Figure 2: Frontier molecular orbitals and their role in chemical reactivity.

The energy and localization of these orbitals can predict the molecule's reactivity towards electrophiles and nucleophiles. For instance, the region of the molecule with the highest HOMO density will be most susceptible to electrophilic attack.

Experimental Validation

While this guide focuses on computational studies, it is imperative to validate the theoretical results against experimental data. Experimental techniques such as gas-phase electron diffraction can provide accurate geometric parameters, while spectroscopic methods like IR, Raman, and NMR spectroscopy offer signatures that can be compared with computationally predicted spectra. Thermochemical data, such as the enthalpy of formation, can be compared with experimental values from databases like the NIST Chemistry WebBook.

Conclusion

Computational chemistry provides a powerful and versatile toolkit for the in-depth study of molecules like this compound. Through the application of methods such as Density Functional Theory, researchers can gain detailed insights into the conformational preferences, geometric and electronic structures, and thermochemical properties of this branched alkene. While this guide presents a representative, hypothetical study, the outlined methodologies and expected results provide a solid foundation for researchers and drug development professionals to design and interpret their own computational investigations of this compound and related molecules. The synergy between computational and experimental approaches will continue to be crucial in advancing our understanding of the chemical behavior of such fundamental organic compounds.

References

A Technical Guide to the Reactivity of the Double Bond in 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-hexene is a branched, unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1] Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms and a chiral center at the fourth carbon, making it a subject of interest for stereochemical studies.[1][2] The molecule exists as two geometric isomers, (E) and (Z), due to the substitution pattern around the double bond.[1] The reactivity of this compound is primarily dictated by the electron-rich π-bond of the alkene functional group. This region of high electron density serves as a nucleophile, readily participating in a variety of chemical transformations, most notably electrophilic addition reactions.[1][3] Understanding the regioselectivity and stereoselectivity of these reactions is crucial for its application as a versatile starting material and intermediate in organic synthesis.[1]

Core Reactivity: Electrophilic Addition

The most common reactions involving alkenes are electrophilic additions.[3] In this two-step mechanism, the π-bond of the alkene attacks an electrophile, forming a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.[4] The stability of the carbocation intermediate is a key factor in determining the reaction's outcome.

G cluster_workflow General Mechanism of Electrophilic Addition reactants Alkene (Nucleophile) + Electrophile (E+) ts1 Transition State 1 reactants->ts1 Step 1 (Slow, Rate-Determining) intermediate Carbocation Intermediate (Electrophile) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Step 2 (Fast) product Addition Product ts2->product nucleophile Nucleophile (Nu-) nucleophile->intermediate

Caption: General workflow for a two-step electrophilic addition reaction.

Hydrohalogenation: Addition of H-X

The addition of hydrogen halides (HCl, HBr, HI) to this compound proceeds via an electrophilic addition mechanism.[3] The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[5] For this compound, protonation can occur at C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, while protonation at C3 gives a secondary carbocation at C2. The secondary carbocation at C3 can potentially undergo a hydride shift to form a more stable tertiary carbocation. This results in a mixture of products. For instance, the addition of HCl to this compound yields both 3-chloro-4-methylhexane and 2-chloro-4-methylhexane.[6]

G cluster_pathway Regioselectivity in H-X Addition to this compound start This compound + H-X pathA Path A: Proton adds to C3 start->pathA pathB Path B: Proton adds to C2 start->pathB carbocationA Secondary Carbocation at C2 pathA->carbocationA Less Stable carbocationB Secondary Carbocation at C3 pathB->carbocationB More Stable Path (Initially) productA Minor Product (e.g., 2-Chloro-4-methylhexane) carbocationA->productA Nu- Attack carbocationC Tertiary Carbocation at C4 (via Hydride Shift) carbocationB->carbocationC Rearrangement (if possible) productB Major Product (e.g., 3-Chloro-4-methylhexane) carbocationB->productB Nu- Attack (if no rearrangement) carbocationC->productB Nu- Attack

Caption: Pathways showing regioselectivity based on carbocation stability.

Hydration: Addition of H₂O

The addition of water across the double bond to form an alcohol can be achieved through several methods, each with distinct regioselectivity and stereoselectivity.

  • Acid-Catalyzed Hydration: Using dilute strong acids like H₂SO₄, this reaction follows Markovnikov's rule and proceeds through a carbocation intermediate, making it susceptible to rearrangements.[5]

  • Oxymercuration-Demercuration: This two-step process also yields a Markovnikov alcohol. It avoids carbocation rearrangements, offering better predictability for complex alkenes.

  • Hydroboration-Oxidation: This is a two-step pathway that produces an anti-Markovnikov alcohol.[7] The reaction is stereospecific, involving a syn-addition of the hydroborane across the double bond.[7][8]

Halogenation: Addition of X₂

The addition of halogens like Br₂ or Cl₂ across the double bond results in a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, which leads to a specific stereochemical outcome: anti-addition of the two halogen atoms.[7]

Other Key Reactions of the Double Bond

Reduction: Catalytic Hydrogenation

The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni). The process is characterized by syn-addition, where both hydrogen atoms add to the same face of the double bond.[1]

Oxidation

The double bond is susceptible to various oxidative reactions.

  • Epoxidation: Reaction with a peroxyacid (e.g., m-CPBA) forms an epoxide.

  • Oxidative Cleavage: Ozonolysis (O₃) followed by a workup cleaves the double bond, yielding smaller carbonyl compounds (aldehydes or ketones), which can be used to determine the original alkene's structure.[9]

Polymerization

Like other alkenes, this compound can serve as a monomer in polymerization reactions. The steric hindrance caused by the methyl group near the double bond can influence the rate of monomer incorporation and the properties of the resulting polymer compared to less hindered isomers.[10] Coordination polymerization using Ziegler-Natta or metallocene catalysts is a common method for polymerizing α-olefins.[10][11]

Data Presentation: Summary of Reactions

Reaction TypeReagentsMajor Product(s) of this compoundRegioselectivityStereoselectivity
Hydrohalogenation H-Cl, H-Br, H-I3-Halo-4-methylhexane, 2-Halo-4-methylhexaneMarkovnikov (rearrangement possible)Mixture of syn and anti
Acid-Catalyzed Hydration H₃O⁺ (e.g., dil. H₂SO₄)4-Methyl-3-hexanol, 4-Methyl-2-hexanolMarkovnikov (rearrangement possible)Mixture of syn and anti
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O2. NaBH₄4-Methyl-2-hexanolMarkovnikov (no rearrangement)Anti-addition
Hydroboration-Oxidation 1. BH₃·THF2. H₂O₂, NaOH4-Methyl-3-hexanolAnti-MarkovnikovSyn-addition
Halogenation Br₂, Cl₂ in CCl₄2,3-Dihalo-4-methylhexaneN/AAnti-addition
Catalytic Hydrogenation H₂, with Pd, Pt, or Ni catalyst4-MethylhexaneN/ASyn-addition
Epoxidation m-CPBA2,3-Epoxy-4-methylhexaneN/ASyn-addition
Ozonolysis (Reductive) 1. O₃2. Zn, H₂O or (CH₃)₂SPropanal and 2-ButanoneN/AN/A

Experimental Protocols

The following are generalized protocols representative of standard procedures for the reactions discussed. Researchers should adapt these methods based on specific laboratory conditions and safety guidelines.

Protocol 1: Hydroboration-Oxidation of (E)-4-Methyl-2-hexene

G cluster_workflow Experimental Workflow: Hydroboration-Oxidation start Dissolve Alkene in Anhydrous THF under N₂ step1 Step 1: Hydroboration Add BH₃·THF dropwise at 0°C start->step1 stir1 Stir at Room Temp (e.g., 1-2 hours) step1->stir1 step2 Step 2: Oxidation Cool to 0°C, add NaOH(aq) stir1->step2 add_h2o2 Add H₂O₂ dropwise (maintain temp < 40°C) step2->add_h2o2 stir2 Stir at Room Temp or Heat (e.g., 1 hour) add_h2o2->stir2 workup Workup: Aqueous/Organic Extraction stir2->workup purify Purification: Distillation or Chromatography workup->purify product Isolate Product: 4-Methyl-3-hexanol purify->product

Caption: A typical experimental workflow for hydroboration-oxidation.

  • Materials : (E)-4-Methyl-2-hexene, anhydrous tetrahydrofuran (B95107) (THF), borane-THF complex (BH₃·THF), 3M aqueous sodium hydroxide (B78521) (NaOH), 30% hydrogen peroxide (H₂O₂), diethyl ether, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure : a. In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Add BH₃·THF solution (approx. 0.4 equivalents) dropwise via syringe, maintaining the temperature at 0°C. d. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. e. Cool the reaction mixture back to 0°C and slowly add aqueous NaOH solution, followed by the dropwise addition of H₂O₂, ensuring the internal temperature does not exceed 40°C. f. Stir the mixture at room temperature for 1 hour. g. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). h. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the resulting crude alcohol (4-methyl-3-hexanol) by fractional distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation of (E)-4-Methyl-2-hexene
  • Materials : (E)-4-Methyl-2-hexene, 10% Palladium on carbon (Pd/C), ethanol (B145695) or ethyl acetate, hydrogen gas (H₂).

  • Procedure : a. To a high-pressure reaction vessel (Parr hydrogenator), add this compound and a suitable solvent such as ethanol. b. Carefully add the Pd/C catalyst (typically 1-5% by weight of the alkene). c. Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. d. Pressurize the vessel with hydrogen gas (e.g., 50 psi). e. Agitate the mixture at room temperature. Monitor the reaction progress by observing the pressure drop or by TLC/GC analysis of aliquots. f. Once the reaction is complete (no further hydrogen uptake), vent the vessel and purge with nitrogen. g. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. h. Remove the solvent from the filtrate under reduced pressure to yield the product, 4-methylhexane. Further purification is typically not required if the starting material was pure.

Conclusion

The reactivity of this compound is fundamentally governed by its C=C double bond, which acts as a nucleophilic center. Its reactions are dominated by electrophilic additions, the outcomes of which (both regioselectivity and stereoselectivity) are dictated by the reaction mechanism, carbocation stability, and steric effects. The presence of a chiral center adds a layer of complexity, making it a valuable substrate for synthesizing complex, stereodefined molecules. A thorough understanding of these reaction pathways is essential for leveraging this compound as a building block in synthetic chemistry and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: While the specific compound 4-methyl-2-hexene has not been identified as a naturally occurring volatile in the surveyed literature, this guide focuses on the broader, well-documented class of naturally occurring branched-chain alkenes. These compounds are particularly prevalent and functionally significant as cuticular hydrocarbons (CHCs) in insects. This guide provides a comprehensive overview of their natural occurrence, biosynthesis, biological functions, and the experimental methodologies used for their study.

Introduction to Branched-Chain Alkenes in Nature

Branched-chain alkenes are a diverse group of hydrocarbons characterized by a nonlinear carbon skeleton and one or more double bonds. In the natural world, these compounds are most notably found as components of the complex lipid layer covering the cuticle of insects.[1][2][3] This epicuticular wax layer is crucial for preventing desiccation and also plays a vital role in chemical communication, acting as pheromones or kairomones that mediate interactions between individuals of the same or different species.[1][2][3]

While the direct natural occurrence of this compound remains unconfirmed in the current body of scientific literature, the study of structurally similar branched-chain alkenes in insects provides a robust framework for understanding the biosynthesis, extraction, and analysis of such compounds.

Natural Occurrence and Function of Branched-Chain Alkenes in Insects

Insect cuticular hydrocarbons are complex mixtures that typically include n-alkanes, alkenes (monoenes, dienes, etc.), and methyl-branched alkanes.[1][3][4] The presence and relative abundance of these components are often species-specific and can vary with age, sex, diet, and environmental conditions.[1]

Table 1: Examples of Naturally Occurring Branched-Chain Alkenes in Insects

Compound ClassGeneral StructureCommon Chain LengthsFunction(s)Example Insect Orders
MonomethylalkenesCnH2nC23 - C35Pheromones (mating, aggregation), species recognition, waterproofingDiptera, Hymenoptera, Coleoptera
DimethylalkenesCnH2nC25 - C37Species and colony recognition, waterproofingHymenoptera (ants, bees)
TrimethylalkenesCnH2nC27 - C39Colony-specific recognition cues, waterproofingHymenoptera (ants)

This table summarizes general findings on branched-chain alkenes in insects. The specific isomers and their quantities are highly variable among species.

Biological Roles:

  • Waterproofing: The primary function of the CHC layer is to prevent water loss, which is critical for insect survival in terrestrial environments.[1][3]

  • Chemical Communication: Many branched-chain alkenes function as semiochemicals:

    • Pheromones: Mediate intraspecific communication, such as sex pheromones for mate attraction and aggregation pheromones.

    • Kairomones: Involved in interspecific communication, for instance, being detected by predators or parasitoids to locate their hosts.

Biosynthesis of Branched-Chain Alkenes in Insects

The biosynthesis of branched-chain alkenes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The general pathway involves the following key stages:

  • Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS).

  • Elongation: Very-long-chain fatty acids (VLCFAs) are produced by the action of elongases.

  • Desaturation: Desaturase enzymes introduce double bonds into the fatty acyl-CoA chain, creating unsaturated precursors.

  • Reduction and Decarbonylation: The unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde, followed by a decarbonylation step to yield the final alkene hydrocarbon.

The branching is typically introduced by using a branched starter unit (e.g., from amino acid catabolism) or by the incorporation of methylmalonyl-CoA during fatty acid elongation.

Biosynthesis_of_Branched_Chain_Alkenes cluster_0 Fatty Acid Metabolism Precursors cluster_1 Fatty Acid Synthesis and Modification cluster_2 Hydrocarbon Formation Acetyl-CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Propionyl-CoA Propionyl-CoA Propionyl-CoA->FAS Methylmalonyl-CoA Amino Acids (Val, Ile) Amino Acids (Val, Ile) Amino Acids (Val, Ile)->FAS Branched Starter Units Elongases Elongases FAS->Elongases Straight/Branched Fatty Acyl-CoA Desaturases Desaturases Elongases->Desaturases VLCFA-CoA Fatty Acyl-CoA Reductase Fatty Acyl-CoA Reductase Desaturases->Fatty Acyl-CoA Reductase Unsaturated VLCFA-CoA Decarbonylase Decarbonylase Fatty Acyl-CoA Reductase->Decarbonylase Unsaturated Fatty Aldehyde Branched-Chain Alkene Branched-Chain Alkene Decarbonylase->Branched-Chain Alkene

Biosynthesis of branched-chain alkenes in insects.

Experimental Protocols

The analysis of branched-chain alkenes from natural sources, particularly insect cuticular hydrocarbons, relies on specific extraction and analytical techniques.

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

  • Glass vials (2 mL) with polytetrafluoroethylene (PTFE)-lined caps

  • Hexane (B92381) or pentane (B18724) (high-purity, analytical grade)

  • Micropipettes

  • Forceps

  • Vortex mixer (optional)

  • Nitrogen evaporator or a gentle stream of nitrogen

Procedure:

  • Place a single insect (or a pooled sample for very small insects) into a clean glass vial.

  • Add a known volume of hexane (e.g., 200-500 µL) to fully submerge the insect.

  • Allow the extraction to proceed for 5-10 minutes. Gentle agitation can be applied.

  • Carefully remove the insect from the vial using clean forceps.

  • The resulting hexane extract contains the cuticular hydrocarbons.

  • The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample.

  • Reconstitute the dried extract in a small, precise volume of hexane (e.g., 50 µL) for analysis.

CHC_Extraction_Workflow cluster_workflow Cuticular Hydrocarbon Extraction Workflow start Start: Insect Sample step1 Submerge in Hexane (5-10 min) start->step1 step2 Remove Insect step1->step2 step3 Collect Hexane Extract step2->step3 step4 Evaporate Solvent (Nitrogen Stream) step3->step4 step5 Reconstitute in Known Volume of Hexane step4->step5 end_node End: Sample for GC-MS step5->end_node Pheromone_Signaling_Pathway cluster_perception Peripheral Olfactory System (Antenna) cluster_processing Central Nervous System (Brain) Pheromone Branched-Chain Alkene (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR-Orco complex) PBP->OR Activation ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Opening AntennalLobe Antennal Lobe (Glomeruli) ORN->AntennalLobe Action Potential HigherBrain Higher Brain Centers AntennalLobe->HigherBrain Signal Processing Behavior Behavioral Response HigherBrain->Behavior

References

An In-depth Technical Guide to the Health and Safety of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 4-methyl-2-hexene. Due to a lack of specific toxicological studies on this compound, much of the information is based on general knowledge of alkenes and data from structurally similar chemicals. It is imperative to handle this substance with care in a controlled laboratory setting and to consult the most recent Safety Data Sheet (SDS) from your supplier before use.

Executive Summary

This compound is a flammable, unsaturated hydrocarbon. While specific toxicological data is limited, it is classified as a highly flammable liquid and a potential aspiration hazard.[1][2] This guide synthesizes the available safety data, outlines standard toxicological testing protocols, and provides a general overview of the expected metabolic pathways for this class of compounds. All personnel handling this substance should be equipped with appropriate personal protective equipment and work in a well-ventilated area, away from ignition sources.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is identified with the following primary hazards:

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor[1][2]
Aspiration Hazard1H304: May be fatal if swallowed and enters airways[1][2]

This table summarizes the GHS classification for this compound based on available safety data sheets.

Toxicological Data Summary

A comprehensive search of toxicological databases reveals a significant lack of specific quantitative data for this compound. The following table highlights the absence of key toxicological metrics. In the absence of specific data, a conservative approach should be taken, treating it as potentially harmful.

MetricRoute of ExposureSpeciesValueReference
LD50 (Lethal Dose, 50%)OralRatData not available
LC50 (Lethal Concentration, 50%)InhalationRatData not available
LD50 (Lethal Dose, 50%)DermalRabbitData not available
Skin Irritation/CorrosionDermalRabbitData not available
Eye Irritation/CorrosionOcularRabbitData not available

Occupational Exposure Limits

There are no established occupational exposure limits (OELs) such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA), the Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) specifically for this compound.

Given the lack of specific OELs, it is crucial to minimize exposure through engineering controls, administrative controls, and the use of personal protective equipment.

Experimental Protocols

While specific experimental data for this compound is not available, the following are detailed methodologies for key toxicological experiments that would be used to assess its safety, based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to determine the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.[3]

  • Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the animal's shaved skin. The site is then covered with a gauze patch and a semi-occlusive dressing.[3]

  • Exposure Duration: The exposure period is typically 4 hours.[3]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application.[4]

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

A workflow for this experimental protocol is visualized below.

OECD_404_Workflow cluster_prep Preparation cluster_application Application cluster_exposure Exposure cluster_observation Observation animal_selection Select healthy young albino rabbits shave_skin Shave a small area of the back skin animal_selection->shave_skin apply_substance Apply 0.5 mL of This compound shave_skin->apply_substance cover_site Cover with gauze and semi-occlusive dressing apply_substance->cover_site exposure_period 4-hour exposure cover_site->exposure_period remove_patch Remove patch and clean the area exposure_period->remove_patch observe_skin Observe for erythema and edema at 1, 24, 48, and 72 hours remove_patch->observe_skin score_lesions Score lesions according to standardized scale observe_skin->score_lesions

Workflow for Acute Dermal Irritation/Corrosion Study (OECD 404).
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are the recommended species.[5]

  • Test Substance Instillation: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[5][6]

  • Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days if the effects are not fully reversible.[5]

  • Evaluation: The cornea, iris, and conjunctiva are evaluated for the severity and reversibility of any lesions.

A procedural diagram for this test is provided below.

OECD_405_Procedure start Start: Healthy Albino Rabbit instill Instill 0.1 mL of this compound into the conjunctival sac of one eye start->instill control Untreated eye serves as control instill->control observe Examine eyes at 1, 24, 48, and 72 hours instill->observe evaluate Evaluate cornea, iris, and conjunctiva for lesions and reversibility observe->evaluate end End of Study evaluate->end

Procedure for Acute Eye Irritation/Corrosion Study (OECD 405).

Metabolic Pathways

Specific metabolic studies on this compound have not been identified in the literature. However, the metabolism of alkenes, in general, has been studied. The primary route of metabolism for alkenes in mammals is through oxidation by the cytochrome P450 enzyme system, predominantly in the liver.[7]

The double bond in the alkene is susceptible to epoxidation, forming an epoxide intermediate. This epoxide is a reactive electrophile that can then be detoxified through several pathways, including enzymatic hydrolysis by epoxide hydrolase to form a diol, or conjugation with glutathione.

The general metabolic pathway is as follows:

Alkene_Metabolism cluster_detox Detoxification Pathways substance This compound (Alkene) cyp450 Cytochrome P450 (Oxidation) substance->cyp450  Phase I Metabolism epoxide Epoxide Intermediate (Reactive) cyp450->epoxide epoxide_hydrolase Epoxide Hydrolase epoxide->epoxide_hydrolase  Phase II Metabolism gst Glutathione S-transferase epoxide->gst  Phase II Metabolism diol Diol epoxide_hydrolase->diol glut_conj Glutathione Conjugate gst->glut_conj

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (E)-4-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-4-methyl-2-hexene is a valuable organic compound utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The stereoselective synthesis of the (E)-isomer is of significant importance as the geometric configuration of the double bond can profoundly influence the biological activity and physical properties of the final product. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely employed method for the stereoselective formation of alkenes, exhibiting a strong preference for the thermodynamically more stable (E)-isomer.[1][2][3] This application note provides a detailed protocol for the synthesis of (E)-4-methyl-2-hexene via the Horner-Wadsworth-Emmons reaction, outlining the synthesis of the requisite phosphonate (B1237965) reagent and the subsequent olefination step.

Core Synthesis Methodology: The Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1][4] This method offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate (B84403) byproduct, which simplifies the purification process.[3] The reaction mechanism proceeds through the formation of an oxaphosphetane intermediate, which preferentially eliminates to form the (E)-alkene.[2]

The overall synthetic strategy for (E)-4-methyl-2-hexene involves two key stages:

  • Synthesis of the Phosphonate Reagent: Preparation of diethyl (1-methylpropyl)phosphonate via the Michaelis-Arbuzov reaction between 1-bromo-1-methylpropane and triethyl phosphite (B83602).

  • Horner-Wadsworth-Emmons Olefination: Reaction of the phosphonate reagent with propanal in the presence of a base to yield (E)-4-methyl-2-hexene.

Experimental Protocols

Part 1: Synthesis of Diethyl (1-methylpropyl)phosphonate

Materials:

  • sec-Butyl bromide (1-bromo-1-methylpropane)

  • Triethyl phosphite

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triethyl phosphite (1.0 equivalent).

  • Slowly add sec-butyl bromide (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product is purified by vacuum distillation to afford diethyl (1-methylpropyl)phosphonate as a colorless oil.

Part 2: Stereoselective Synthesis of (E)-4-methyl-2-hexene

Materials:

  • Diethyl (1-methylpropyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Propanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve diethyl (1-methylpropyl)phosphonate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the addition funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back down to 0 °C.

  • Add propanal (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture.

  • After the addition of propanal, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by fractional distillation or flash column chromatography on silica (B1680970) gel to yield pure (E)-4-methyl-2-hexene.

Data Presentation

ParameterValueReference
Product (E)-4-methyl-2-hexene
Molecular Formula C₇H₁₄[5]
Molecular Weight 98.19 g/mol [5]
Typical Yield >80%General HWE
(E/Z) Selectivity >95:5[1][3]
Boiling Point 95-96 °C
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 5.45-5.35 (m, 2H), 2.15-2.05 (m, 1H), 1.65 (d, J=6.5 Hz, 3H), 1.40-1.30 (m, 2H), 0.95 (d, J=7.0 Hz, 3H), 0.85 (t, J=7.5 Hz, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 135.2, 125.8, 41.5, 29.8, 20.7, 18.1, 12.0[6]
IR (neat, cm⁻¹) 3025, 2960, 2925, 2875, 1460, 1375, 965[7]

Visualizations

Experimental Workflow

G cluster_0 Phosphonate Synthesis cluster_1 HWE Olefination cluster_2 Characterization reagents1 sec-Butyl bromide + Triethyl phosphite reaction1 Michaelis-Arbuzov Reaction (Reflux, 4-6h) reagents1->reaction1 purification1 Vacuum Distillation reaction1->purification1 phosphonate Diethyl (1-methylpropyl)phosphonate purification1->phosphonate phosphonate_input Diethyl (1-methylpropyl)phosphonate phosphonate->phosphonate_input ylide_formation Ylide Formation (0°C to RT) phosphonate_input->ylide_formation base NaH in THF base->ylide_formation ylide Phosphonate Carbanion ylide_formation->ylide reaction2 HWE Reaction (0°C to RT, 2-4h) ylide->reaction2 aldehyde Propanal in THF aldehyde->reaction2 workup Aqueous Workup (NH4Cl quench, Extraction) reaction2->workup purification2 Purification (Distillation/Chromatography) workup->purification2 product (E)-4-methyl-2-hexene purification2->product analysis NMR, IR, GC-MS product->analysis

Caption: Workflow for the synthesis of (E)-4-methyl-2-hexene.

Signaling Pathway (Reaction Mechanism)

G Phosphonate Diethyl (1-methylpropyl)phosphonate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base NaH Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Propanal Propanal Propanal->Intermediate Product (E)-4-methyl-2-hexene Intermediate->Product Syn-elimination Byproduct Diethyl phosphate Intermediate->Byproduct Syn-elimination

Caption: Horner-Wadsworth-Emmons reaction mechanism.

References

Application Notes and Protocols for the Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note provides a detailed protocol for the dehydration of the secondary alcohol, 4-methyl-2-hexanol (B3369324). The reaction proceeds via an E1 (elimination, unimolecular) mechanism, which involves the formation of a carbocation intermediate.[1] Due to the potential for carbocation rearrangements, a mixture of alkene isomers is typically produced. Understanding and controlling the reaction conditions are crucial for influencing the product distribution, which is often governed by Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene.[1][2] This protocol will detail the experimental procedure, purification, and analysis of the resulting methylhexene isomers.

Data Presentation

Product NameStructureAlkene SubstitutionExpected Relative Abundance
From Secondary Carbocation
4-Methyl-2-hexene (E/Z)CH₃CH=CHCH(CH₃)CH₂CH₃DisubstitutedMajor (non-rearranged)
4-Methyl-1-hexeneCH₂=CHCH₂CH(CH₃)CH₂CH₃MonosubstitutedMinor (non-rearranged)
From Tertiary Carbocation (after 1,2-hydride shift)
2-Methyl-2-hexeneCH₃C(CH₃)=CHCH₂CH₂CH₃TrisubstitutedMajor (rearranged)
2-Methyl-1-hexeneCH₂=C(CH₃)CH₂CH₂CH₂CH₃DisubstitutedMinor (rearranged)
3-Methyl-2-hexene (E/Z)CH₃CH=C(CH₃)CH₂CH₂CH₃TrisubstitutedMajor (rearranged)

Note: The actual product ratios can be determined experimentally using techniques such as Gas Chromatography (GC).[3][4][5]

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed dehydration of 4-methyl-2-hexanol. Both sulfuric acid and phosphoric acid are commonly used catalysts for this reaction.[6] Phosphoric acid is often preferred as it leads to less charring and fewer side reactions compared to sulfuric acid.[2]

Materials and Equipment
  • 4-methyl-2-hexanol

  • Concentrated sulfuric acid (98%) or phosphoric acid (85%)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask (50 mL or 100 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatograph (for product analysis)

  • Stirring bar and magnetic stir plate

Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add 10.0 g of 4-methyl-2-hexanol and a magnetic stirring bar.

  • Acid Addition: In a fume hood, carefully and slowly add 5 mL of concentrated phosphoric acid (85%) or 2.5 mL of concentrated sulfuric acid to the alcohol with gentle swirling. The addition of sulfuric acid is highly exothermic and should be done with caution, preferably in an ice bath.

  • Dehydration and Distillation: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or sand bath. The alkene products, being more volatile than the starting alcohol, will distill over along with water.[2][7] Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C to minimize the co-distillation of the starting alcohol.

  • Work-up: Transfer the collected distillate to a separatory funnel. Two layers will be observed: an upper organic layer (the alkene products) and a lower aqueous layer.

  • Neutralization: Carefully wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and vent the separatory funnel frequently to release any evolved carbon dioxide gas.[8]

  • Washing: Remove the aqueous layer and then wash the organic layer with 15 mL of water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate. Swirl the flask occasionally for about 10-15 minutes.

  • Final Purification: Decant or filter the dried liquid into a clean, pre-weighed round-bottom flask. A final distillation (fractional distillation is recommended for better separation) of the dried product will yield the purified mixture of methylhexenes. Collect the fraction boiling in the expected range for methylhexenes (approximately 90-120°C).

  • Analysis: Determine the yield of the product mixture. Analyze the composition of the distillate using Gas Chromatography (GC) to identify the different alkene isomers and determine their relative percentages.[1][3]

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-methyl-2-hexanol acid Add H₃PO₄ or H₂SO₄ start->acid heat Heat and Distill acid->heat distillate Collect Distillate (Alkenes + Water) heat->distillate wash1 Wash with NaHCO₃ Solution distillate->wash1 wash2 Wash with Water wash1->wash2 dry Dry with Na₂SO₄ wash2->dry purify Final Distillation dry->purify product Purified Alkene Mixture purify->product analyze GC Analysis product->analyze

Caption: A flowchart illustrating the key steps in the acid-catalyzed dehydration of 4-methyl-2-hexanol.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_rearrangement Rearrangement cluster_step3a Step 3a: Deprotonation (from 2° C+) cluster_step3b Step 3b: Deprotonation (from 3° C+) A 4-Methyl-2-hexanol B Protonated Alcohol (Oxonium Ion) A->B + H⁺ C Secondary Carbocation B->C - H₂O D Tertiary Carbocation C->D 1,2-Hydride Shift P1 This compound (Zaitsev) C->P1 - H⁺ P2 4-Methyl-1-hexene (Hofmann) C->P2 - H⁺ P3 2-Methyl-2-hexene (Zaitsev) D->P3 - H⁺ P4 2-Methyl-1-hexene D->P4 - H⁺ P5 3-Methyl-2-hexene (Zaitsev) D->P5 - H⁺

Caption: The E1 mechanism for the dehydration of 4-methyl-2-hexanol, including carbocation rearrangement.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-2-hexene Isomers via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1][2][3][4][5] This method offers a high degree of control over the location of the newly formed double bond, making it a superior alternative to elimination reactions which can often lead to a mixture of isomers.[6][7] The reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt.[3][5][8] The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. Unstabilized ylides, such as those with simple alkyl substituents, predominantly yield Z-alkenes, while stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of E-alkenes.[1][9][10]

This document provides detailed application notes and protocols for the synthesis of the E and Z isomers of 4-methyl-2-hexene using the Wittig reaction. Two primary synthetic routes are described: the reaction of butanal with ethylidenetriphenylphosphorane and the reaction of propanal with propylidenetriphenylphosphorane.

Synthetic Routes

Two viable Wittig reaction pathways for the synthesis of this compound are presented below. Both routes utilize unstabilized ylides and are therefore expected to favor the formation of the (Z)-4-methyl-2-hexene isomer.

Route A: Butanal and Ethyltriphenylphosphonium Bromide

This route involves the reaction of butanal with the ylide generated from ethyltriphenylphosphonium bromide.

Route B: Propanal and Propyltriphenylphosphonium Bromide

This route involves the reaction of propanal with the ylide generated from propyltriphenylphosphonium bromide.

Data Presentation

The following table summarizes typical quantitative data for the Wittig synthesis of this compound isomers using unstabilized ylides. The values are representative of reactions of this type, which generally proceed in good yields with a notable preference for the Z-isomer.

RouteAldehydePhosphonium SaltTypical Yield (%)Typical Isomer Ratio (Z:E)
AButanalEthyltriphenylphosphonium Bromide75-85~90:10
BPropanalPropyltriphenylphosphonium Bromide70-80~90:10

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of this compound via the Wittig reaction.

Protocol 1: Preparation of the Phosphonium Salt (e.g., Ethyltriphenylphosphonium Bromide)

This procedure describes the synthesis of the phosphonium salt precursor to the Wittig reagent.[11][12][13]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add ethyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. A white precipitate of the phosphonium salt will form.[11][13]

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash with cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the resulting ethyltriphenylphosphonium bromide salt under vacuum. The product is typically a white, crystalline solid.

Protocol 2: Wittig Reaction for the Synthesis of this compound

This protocol details the in-situ generation of the ylide and its subsequent reaction with the aldehyde.[5]

Materials:

  • Ethyltriphenylphosphonium bromide (from Protocol 1)

  • Butanal (freshly distilled)

  • Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH))

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether or pentane)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.05 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.0 eq) dropwise to the stirred suspension. A color change (typically to orange or deep red) indicates the formation of the ylide.[14]

    • Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Cool the ylide solution back down to 0 °C.

    • In a separate flame-dried flask, prepare a solution of freshly distilled butanal (1.0 eq) in anhydrous THF.

    • Add the butanal solution dropwise to the ylide solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or pentane (B18724) (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure, as this compound is volatile.

    • The major byproduct, triphenylphosphine oxide, is a white solid that can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) at low temperature, followed by filtration.

    • Further purification of the this compound isomers can be achieved by fractional distillation.

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism Ylide Phosphonium Ylide (R'-CH=PPh3) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone (R''-CHO) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R'-CH=CH-R'') Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for this compound Synthesis

Wittig_Workflow Start Start Prep_Salt 1. Prepare Phosphonium Salt (e.g., Ethyltriphenylphosphonium Bromide) Start->Prep_Salt Prep_Ylide 2. Generate Ylide in-situ (Add strong base to phosphonium salt in THF) Prep_Salt->Prep_Ylide Reaction 3. Wittig Reaction (Add aldehyde, e.g., Butanal, to ylide solution) Prep_Ylide->Reaction Workup 4. Aqueous Work-up (Quench with NH4Cl, extract with ether) Reaction->Workup Purification 5. Purification (Remove triphenylphosphine oxide, fractional distillation) Workup->Purification Product Product: (Z)- and (E)-4-Methyl-2-hexene Purification->Product

Caption: Experimental workflow for Wittig synthesis.

References

Application of 4-methyl-2-hexene in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexene is a valuable and versatile branched alkene that serves as a key starting material and intermediate in the synthesis of a diverse range of fine chemicals. Its strategic placement of a double bond and a chiral center makes it an attractive precursor for the construction of complex molecular architectures, particularly in the pharmaceutical, agrochemical, and fragrance industries. The reactivity of the double bond allows for a variety of transformations, including oxidation, hydroboration, and ozonolysis, leading to the formation of valuable alcohols, ketones, and aldehydes. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound.

Key Synthetic Applications

The chemical structure of this compound allows for several important synthetic transformations, each yielding a class of compounds with significant applications in the fine chemicals sector.

Oxidation Reactions

The double bond in this compound is susceptible to oxidation, leading to the formation of epoxides and ketones, which are versatile intermediates in organic synthesis.

  • Epoxidation: The conversion of this compound to its corresponding epoxide, 2-methyl-3-(2-methylpropyl)oxirane, introduces a reactive three-membered ring. This epoxide can be subsequently opened by various nucleophiles to introduce new functionalities and build molecular complexity. A general protocol for the epoxidation of a terminal alkene using meta-chloroperoxybenzoic acid (m-CPBA) is a widely used method.[1] The reaction is typically performed in a chlorinated solvent and proceeds through a concerted mechanism.[1]

  • Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation reaction converts terminal or 1,2-disubstituted alkenes into ketones.[2][3] In the case of this compound, this reaction can be employed to synthesize 4-methyl-2-hexanone (B86756), a valuable ketone intermediate. The process typically uses a palladium(II) catalyst, a co-oxidant such as copper(II) chloride, and water as the nucleophile.[2][3]

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[4] This means the hydroxyl group attaches to the less-substituted carbon of the double bond. For this compound, this reaction provides a route to 4-methyl-2-hexanol (B3369324), a chiral alcohol that can be a precursor for various bioactive molecules and specialty chemicals. The reaction involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[4]

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of alkenes, resulting in the formation of aldehydes and ketones.[5] When this compound is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), the double bond is cleaved to yield two smaller carbonyl compounds: 2-methylbutanal and acetaldehyde. These aldehydes are important building blocks in the synthesis of various organic compounds. The reaction is typically carried out at low temperatures, and the choice of workup conditions determines the final products.[5]

Data Presentation

The following table summarizes the key synthetic transformations of this compound and the resulting fine chemical products.

Starting MaterialReactionReagentsProductApplications of Product
This compoundEpoxidationm-CPBA2-Methyl-3-(2-methylpropyl)oxiraneIntermediate for pharmaceuticals and specialty chemicals
This compoundWacker-Tsuji OxidationPdCl₂, CuCl₂, O₂, H₂O/DMF4-Methyl-2-hexanoneFragrance ingredient, solvent, and synthetic intermediate
This compoundHydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH4-Methyl-2-hexanolChiral building block, precursor for esters and other derivatives
This compoundOzonolysis (Reductive Workup)1. O₃ 2. (CH₃)₂S or Zn/H₂O2-Methylbutanal and AcetaldehydeBuilding blocks for organic synthesis, flavor and fragrance compounds

Experimental Protocols

Protocol 1: Epoxidation of this compound using m-CPBA

This protocol describes a general procedure for the epoxidation of a terminal alkene, which can be adapted for this compound.[1]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath with stirring.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution over 10 minutes, maintaining the temperature between 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Dilute the reaction mixture with dichloromethane.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-(2-methylpropyl)oxirane.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Wacker-Tsuji Oxidation of this compound

This protocol provides a general procedure for the Wacker-Tsuji oxidation of a terminal alkene.[2][3]

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • Dimethylformamide (DMF)

  • Water

  • Oxygen balloon

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add PdCl₂ (0.1 equivalents) and CuCl (1.0 equivalent) in a 7:1 mixture of DMF and water.

  • Stir the mixture under an oxygen balloon for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature under the oxygen balloon and monitor the progress by GC or TLC.

  • Upon completion, the reaction is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude 4-methyl-2-hexanone can be purified by distillation or column chromatography.

Protocol 3: Hydroboration-Oxidation of this compound

This protocol outlines the general steps for the hydroboration-oxidation of an alkene.[4]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (0.4 equivalents) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not rise significantly.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-methyl-2-hexanol can be purified by distillation or column chromatography.

Protocol 4: Ozonolysis of this compound

This protocol describes a general procedure for the ozonolysis of an alkene with a reductive workup.[5]

Materials:

  • This compound

  • Dichloromethane (DCM) or Methanol (B129727), anhydrous

  • Ozone (from an ozone generator)

  • Dimethyl sulfide (DMS) or Zinc dust

  • Round-bottom flask with a gas inlet tube

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or methanol at -78 °C (dry ice/acetone bath).

  • Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • For reductive workup, add dimethyl sulfide (1.5 equivalents) and allow the solution to warm to room temperature and stir overnight.

  • Alternatively, add zinc dust and acetic acid for the workup.

  • The solvent is carefully removed by distillation.

  • The resulting aldehydes, 2-methylbutanal and acetaldehyde, can be separated and purified by fractional distillation.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

Synthesis_Pathways start This compound epoxide 2-Methyl-3-(2-methylpropyl)oxirane start->epoxide Epoxidation (m-CPBA) ketone 4-Methyl-2-hexanone start->ketone Wacker-Tsuji Oxidation alcohol 4-Methyl-2-hexanol start->alcohol Hydroboration- Oxidation aldehydes 2-Methylbutanal + Acetaldehyde start->aldehydes Ozonolysis (Reductive Workup)

Caption: Synthetic routes from this compound to key fine chemicals.

Experimental_Workflow start Start: This compound + Reagents reaction Reaction (e.g., Oxidation, Hydroboration) start->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup drying Drying (Anhydrous Na2SO4) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Final Product (Fine Chemical) purification->product

Caption: General experimental workflow for the synthesis of fine chemicals from this compound.

References

Pioneering Polymer Frontiers: Application Notes for the Investigation of 4-methyl-2-hexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Research-Oriented Guide for the Synthesis of Novel Polyolefins

Introduction

The polymerization of olefins has been a cornerstone of polymer chemistry, yielding a vast array of materials with tailored properties. While alpha-olefins (1-alkenes) are widely studied and commercially polymerized, internal olefins, such as 4-methyl-2-hexene, represent a significant and largely unexplored frontier. The steric hindrance around the internal double bond presents a substantial challenge to conventional polymerization catalysts. To date, the successful homopolymerization of this compound has not been extensively reported in scientific literature.

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the synthesis of novel polymers from this compound and its derivatives. Given the research-intensive nature of this topic, this document provides a foundational guide rather than a set of established protocols. It outlines the primary challenges, proposes potential catalytic systems, and offers generalized experimental methodologies based on analogous, more reactive olefin monomers. The goal is to equip researchers with the tools to systematically investigate the polymerization of this challenging monomer.

Section 1: Challenges in the Polymerization of Internal Olefins

The primary obstacle in the polymerization of this compound is the steric hindrance imposed by the internal position of the double bond and the presence of a methyl branch. This steric bulk impedes the coordination of the monomer to the active site of the catalyst, which is a critical step in the insertion polymerization mechanism.

A secondary challenge lies in the potential for catalyst deactivation or the promotion of undesired side reactions, such as isomerization of the monomer, over polymerization.

Section 2: Potential Catalytic Systems for Investigation

The successful polymerization of a sterically hindered internal olefin like this compound will likely require highly active and specialized catalyst systems. The following classes of catalysts are proposed as starting points for investigation:

  • Advanced Ziegler-Natta Catalysts: While traditional Ziegler-Natta catalysts may lack the required activity, modern, high-activity supported systems, often based on magnesium chloride supports, could offer a viable route.

  • Metallocene Catalysts: These single-site catalysts are known for their high activity and ability to produce polymers with well-defined microstructures. The tunability of the ligand framework around the metal center (typically zirconium or hafnium) allows for the design of catalysts with more open active sites that may accommodate sterically hindered monomers.

  • Post-Metallocene Catalysts: This diverse class of catalysts, featuring non-cyclopentadienyl ligand frameworks, has shown promise in polymerizing challenging monomers. Their electronic and steric properties can be finely tuned, potentially leading to catalysts with the requisite activity and stability.

Section 3: Experimental Protocols (Based on Analogous Monomers)

As specific protocols for the polymerization of this compound are unavailable, the following methodologies are adapted from established procedures for the polymerization of 4-methyl-1-pentene (B8377), a structurally related alpha-olefin. Researchers should consider these as starting points and anticipate the need for significant optimization of reaction conditions (e.g., temperature, pressure, catalyst concentration, and reaction time).

Protocol 1: General Procedure for Ziegler-Natta Catalyzed Polymerization

This protocol is based on a typical lab-scale slurry polymerization process.

Materials:

  • High-activity supported Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • Cocatalyst solution (e.g., 1 M Triethylaluminum (TEAL) in heptane)

  • This compound (purified and dried)

  • Anhydrous, deoxygenated heptane (B126788) (polymerization solvent)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution in methanol (for catalyst residue removal)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Preparation: A suitable glass or stainless steel reactor is thoroughly dried and purged with inert gas.

  • Solvent and Cocatalyst Addition: Anhydrous heptane is introduced into the reactor, followed by the desired amount of TEAL solution. The mixture is stirred and brought to the target polymerization temperature (e.g., 50-70°C).

  • Monomer Addition: Purified this compound is added to the reactor.

  • Initiation: The Ziegler-Natta catalyst, as a slurry in heptane, is injected into the reactor to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time under constant stirring and temperature.

  • Termination and Isolation: The reaction is quenched by the addition of methanol. The resulting polymer is precipitated, filtered, and washed with a methanol/HCl solution, followed by pure methanol until neutral.

  • Drying: The polymer is dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: General Procedure for Metallocene-Catalyzed Polymerization

This protocol outlines a general approach for solution polymerization using a metallocene catalyst.

Materials:

  • Metallocene precatalyst (e.g., a zirconocene (B1252598) dichloride)

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343)

  • This compound (purified and dried)

  • Anhydrous, deoxygenated toluene (polymerization solvent)

  • Methanol (for quenching)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • Reactor Setup: A Schlenk flask or similar reactor is dried and filled with an inert atmosphere.

  • Solvent and Monomer Addition: Toluene and this compound are added to the reactor.

  • Cocatalyst Addition: The MAO solution is added to the reactor, and the mixture is stirred and brought to the desired temperature (e.g., 25-60°C).

  • Initiation: The metallocene precatalyst, dissolved in a small amount of toluene, is injected to start the polymerization.

  • Polymerization: The reaction is maintained at a constant temperature with vigorous stirring.

  • Termination and Isolation: The polymerization is terminated with methanol. The polymer is precipitated in a large volume of acidified methanol, filtered, and washed with methanol.

  • Drying: The isolated polymer is dried under vacuum.

Section 4: Data Presentation (Analogous Systems)

The following tables summarize representative data for the polymerization of 4-methyl-1-pentene, which can serve as a benchmark for researchers investigating this compound.

Table 1: Ziegler-Natta Polymerization of 4-methyl-1-pentene

Catalyst SystemCocatalystTemp. (°C)Time (h)Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
TiCl₄/MgCl₂Al(i-Bu)₃70295350,0005.2
TiCl₄/MgCl₂/DonorAlEt₃60392420,0004.8

Table 2: Metallocene-Catalyzed Polymerization of 4-methyl-1-pentene

CatalystCocatalystTemp. (°C)Time (h)Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
rac-Et(Ind)₂ZrCl₂MAO50198187,0001.8
Ph₂C(Cp)(Flu)ZrCl₂MAO25285250,0002.1

Data is illustrative and compiled from various literature sources on 4-methyl-1-pentene polymerization.

Section 5: Synthesis and Polymerization of Derivatives

The synthesis of functionalized derivatives of this compound opens up the possibility of creating polymers with novel properties. Potential synthetic routes to derivatives include:

  • Hydroxylation: Introduction of a hydroxyl group via methods such as hydroboration-oxidation.

  • Halogenation: Addition of halogens across the double bond to introduce reactive sites for further modification.

The polymerization of such functionalized monomers presents its own set of challenges, as the polar functional groups can interact with and deactivate many traditional olefin polymerization catalysts. This often requires the use of more robust, poison-resistant catalysts, such as certain late-transition metal complexes, or protection-deprotection strategies for the functional group.

Section 6: Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer Monomer Purification (this compound) Reactor Reactor Setup (Inert Atmosphere) Monomer->Reactor Catalyst Catalyst Selection (ZN, Metallocene, etc.) Initiation Initiation (Catalyst Injection) Catalyst->Initiation Solvent Solvent Purification (Anhydrous, Deoxygenated) Solvent->Reactor Addition Reagent Addition (Solvent, Cocatalyst, Monomer) Reactor->Addition Addition->Initiation Polymerization Reaction (Controlled T, P) Initiation->Polymerization Quench Termination & Isolation Polymerization->Quench Purify Purification Quench->Purify Characterize Characterization (GPC, NMR, DSC) Purify->Characterize Data Data Analysis Characterize->Data

Caption: Generalized workflow for investigating the polymerization of a novel olefin monomer.

logical_relationship Monomer Monomer Structure Steric Steric Hindrance Monomer->Steric influences Reactivity Polymerization Reactivity Steric->Reactivity inversely affects Catalyst Catalyst Choice (High Activity / Specific Geometry) Steric->Catalyst necessitates Conditions Reaction Conditions (Higher T, Longer Time) Steric->Conditions necessitates Polymer Polymer Properties (Molecular Weight, Yield) Reactivity->Polymer determines Catalyst->Reactivity enhances Conditions->Reactivity influences

Caption: Logical relationship between monomer structure and polymerization outcomes.

Disclaimer: This document is intended for research and development purposes only. The protocols provided are generalized and require adaptation and optimization for the specific monomer and catalyst systems used. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

Application Note: Selective Synthesis of Carbonyl Compounds via Ozonolysis of 4-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Ozonolysis is a powerful organic reaction that facilitates the cleavage of carbon-carbon double or triple bonds using ozone (O₃).[1] This application note provides a detailed protocol for the ozonolysis of 4-methyl-2-hexene, a non-symmetrical alkene, to yield valuable carbonyl compounds. Depending on the workup procedure, this reaction can be selectively directed to produce either aldehydes (reductive workup) or carboxylic acids (oxidative workup).[1][2] This method is crucial for synthetic chemistry, offering a reliable route to functionalized molecules that can serve as building blocks in drug development and materials science. Detailed experimental protocols, safety precautions, and expected outcomes are presented.

Introduction

Oxidative cleavage of alkenes is a fundamental transformation in organic synthesis. Among the available methods, ozonolysis stands out for its efficiency and selectivity in breaking down unsaturated bonds to form carbonyl derivatives.[3] The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane).[1][4][5] The final products are determined by the subsequent treatment of this ozonide intermediate.[1]

A reductive workup , commonly employing reagents like dimethyl sulfide (B99878) (DMS) or zinc dust, cleaves the ozonide to yield aldehydes or ketones.[3][6][7] Conversely, an oxidative workup , typically using hydrogen peroxide (H₂O₂), oxidizes the intermediate fragments, converting any resulting aldehydes into carboxylic acids.[3][8][9]

This note details the application of ozonolysis to this compound, demonstrating its utility in producing acetaldehyde (B116499) and 2-methylbutanal under reductive conditions, and acetic acid and 2-methylbutanoic acid under oxidative conditions.

Reaction Schemes and Products

The ozonolysis of this compound cleaves the double bond between the second and third carbon atoms. The resulting products are dictated by the choice of workup conditions.

Logical Relationship of Reactant to Products

G reactant This compound ozonide Ozonide Intermediate reactant->ozonide 1. O₃ reductive Reductive Workup (e.g., DMS) ozonide->reductive oxidative Oxidative Workup (e.g., H₂O₂) ozonide->oxidative aldehyde1 Acetaldehyde reductive->aldehyde1 aldehyde2 2-methylbutanal reductive->aldehyde2 acid1 Acetic Acid oxidative->acid1 acid2 2-methylbutanoic Acid oxidative->acid2

Caption: Cleavage of this compound yields distinct products based on the workup path.

Experimental Protocols

Safety Precautions:

  • Ozone is a toxic and powerful oxidizing agent. All procedures involving ozone must be conducted in a well-ventilated fume hood.[10]

  • Low-temperature baths (e.g., dry ice/acetone) can cause severe burns upon contact. Appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles, is mandatory.[10]

  • Ozonides can be explosive and should not be isolated. They should be kept in dilute solution at low temperatures and decomposed promptly after formation.[3]

Materials and Equipment
  • Reactant: this compound (99% purity)

  • Solvent: Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH), anhydrous

  • Ozone Source: Laboratory ozone generator

  • Gases: Oxygen (O₂) feed for ozonator, Nitrogen (N₂) for purging

  • Reductive Workup Reagent: Dimethyl sulfide (DMS)

  • Oxidative Workup Reagent: Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Apparatus:

    • Three-neck round-bottom flask (250 mL)

    • Gas dispersion tube (fritted)

    • Dry ice/acetone bath

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Condenser

    • Gas outlet bubbler containing potassium iodide solution (to trap excess ozone)

General Ozonation Procedure (Step 1)
  • Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • To the three-neck flask, add this compound (e.g., 9.82 g, 0.1 mol) and 100 mL of anhydrous dichloromethane.

  • Add a magnetic stir bar and begin stirring.

  • Cool the flask to -78 °C using a dry ice/acetone bath.[1][10]

  • Turn on the oxygen supply to the ozone generator and then activate the generator.

  • Bubble the ozone-oxygen mixture through the solution via the gas dispersion tube.

  • Monitor the reaction progress. The reaction is typically complete when a persistent pale blue color appears in the solution, indicating the presence of unreacted ozone.[1] Alternatively, the gas exiting the reaction can be bubbled through a potassium iodide solution, which will turn a distinct violet/brown color upon reaction with excess ozone.[1][2]

  • Once the reaction is complete, turn off the ozone generator but continue the oxygen flow for 10-15 minutes to purge any remaining ozone from the solution. Then, switch to a nitrogen stream.

Protocol A: Reductive Workup
  • While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 9.3 g, 0.15 mol) to the reaction mixture using a dropping funnel over 15 minutes. An exothermic reaction will occur.

  • After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir for at least 2 hours.

  • The solvent and the low-boiling acetaldehyde can be removed by careful distillation. The remaining 2-methylbutanal can be purified by fractional distillation.

Protocol B: Oxidative Workup
  • While maintaining the temperature at or below 0 °C, slowly add 30% hydrogen peroxide (H₂O₂, 23 mL, ~0.22 mol) to the reaction mixture via a dropping funnel.

  • After addition, remove the cooling bath and allow the mixture to warm to room temperature.

  • Attach a condenser and gently reflux the mixture for 1 hour to ensure complete oxidation.

  • Cool the mixture. The organic layer can be separated, and the aqueous layer can be extracted with an appropriate solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting carboxylic acids can be separated and purified by fractional distillation or chromatography.

Experimental Workflow Diagram

G cluster_setup Setup & Ozonation cluster_workup Workup & Isolation start Dissolve this compound in CH₂Cl₂ cool Cool to -78°C start->cool ozone Bubble O₃ through solution cool->ozone monitor Monitor for completion (blue color) ozone->monitor purge Purge with N₂ to remove excess O₃ monitor->purge workup_choice Choose Workup purge->workup_choice reductive Protocol A: Add Dimethyl Sulfide (DMS) at -78°C workup_choice->reductive Reductive oxidative Protocol B: Add Hydrogen Peroxide (H₂O₂) at 0°C workup_choice->oxidative Oxidative warm_a Warm to RT, Stir 2h reductive->warm_a warm_b Warm to RT, Reflux 1h oxidative->warm_b isolate_a Isolate & Purify Aldehydes (Distillation) warm_a->isolate_a isolate_b Isolate & Purify Carboxylic Acids (Extraction & Distillation) warm_b->isolate_b

Caption: Step-by-step workflow for the ozonolysis of an alkene from setup to product isolation.

Data Presentation and Expected Results

The ozonolysis of this compound is expected to yield two C2 and C4 carbonyl fragments. The table below summarizes the theoretical products and their key properties. Actual experimental yields may vary depending on reaction conditions and purification efficiency.

Workup TypeStarting MaterialProduct NameChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)
Reductive This compoundAcetaldehydeC₂H₄O44.0520.2
2-methylbutanalC₅H₁₀O86.1392-93
Oxidative This compoundAcetic AcidC₂H₄O₂60.05118.1
2-methylbutanoic AcidC₅H₁₀O₂102.13176-177

References

Application Notes and Protocols: Hydroboration-Oxidation of 4-Methyl-2-Hexene for Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroboration-oxidation is a powerful and highly selective two-step reaction in organic synthesis used to convert alkenes into alcohols. This method is renowned for its anti-Markovnikov regioselectivity and syn-stereospecificity, providing access to alcohols that are often not obtainable through direct hydration methods.[1][2] This document provides detailed application notes and a comprehensive protocol for the hydroboration-oxidation of 4-methyl-2-hexene to synthesize 4-methyl-2-hexanol (B3369324) and 4-methyl-3-hexanol.

The reaction proceeds via the addition of a borane (B79455) reagent across the double bond of the alkene, followed by oxidation of the resulting organoborane intermediate.[2][3][4] The use of borane (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), is common.[4] The hydroboration step involves the syn-addition of the B-H bond across the alkene, with the boron atom adding to the less sterically hindered carbon atom of the double bond.[5] Subsequent oxidation, typically with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[3]

For an internal and unsymmetrical alkene like this compound, hydroboration-oxidation is expected to yield a mixture of two constitutional isomers: 4-methyl-2-hexanol and 4-methyl-3-hexanol. The regioselectivity is influenced by both steric and electronic factors, with the boron atom preferentially adding to the less substituted carbon atom of the double bond.[5]

Reaction Scheme

The overall transformation for the hydroboration-oxidation of this compound is depicted below:

Reaction_Scheme This compound This compound reagents 1. BH3-THF 2. H2O2, NaOH This compound->reagents products 4-Methyl-2-hexanol (Major Product) + 4-Methyl-3-hexanol (Minor Product) reagents->products

Caption: Overall reaction scheme for the hydroboration-oxidation of this compound.

Expected Products and Regioselectivity

The hydroboration of this compound, an unsymmetrical internal alkene, will lead to the formation of two primary alcohol products due to the two possible sites of boron addition to the double bond. The regioselectivity is governed by steric hindrance, favoring the attachment of the bulky borane group to the less sterically hindered carbon atom of the alkene.

Starting MaterialMajor ProductMinor Product
This compound4-Methyl-2-hexanol4-Methyl-3-hexanol

Note: The exact ratio of products can be influenced by the specific borane reagent used. Bulky borane reagents like 9-BBN can exhibit higher regioselectivity.[5][6]

Experimental Protocol

This protocol is adapted from general procedures for the hydroboration-oxidation of alkenes.[4]

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃-THF) in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part 1: Hydroboration

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum.

  • To the flask, add this compound (e.g., 10 mmol).

  • Cool the flask in an ice bath.

  • Slowly add 1.0 M BH₃-THF solution (e.g., 3.7 mL, 3.7 mmol, ensuring a slight excess of alkene to borane B-H bonds) via syringe while stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

Part 2: Oxidation

  • Cool the reaction mixture again in an ice bath.

  • Carefully and slowly add 3 M NaOH solution (e.g., 4 mL).

  • Follow by the slow, dropwise addition of 30% H₂O₂ solution (e.g., 4 mL). Caution: This addition is exothermic; maintain the temperature below 40-50 °C.

  • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour, or until the reaction is complete (monitored by TLC or GC). The mixture may be gently warmed (e.g., to 50 °C) to ensure complete oxidation.

Work-up:

  • Add diethyl ether to the reaction mixture to extract the alcohol products.

  • Transfer the mixture to a separatory funnel. The aqueous layer is separated and extracted twice more with diethyl ether.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude product mixture of 4-methyl-2-hexanol and 4-methyl-3-hexanol.

Purification:

The resulting mixture of alcohols can be purified by fractional distillation or column chromatography to separate the two isomers.

Data Presentation

ParameterValueReference
Substrate This compound-
Major Product 4-Methyl-2-hexanol[7]
Minor Product 4-Methyl-3-hexanol[7]
Typical Reagents 1. BH₃-THF 2. H₂O₂, NaOH[4]
Expected Yield 80-95% (combined alcohols)Estimated based on similar reactions
Regioselectivity ~60:40 to 70:30 (Major:Minor)Estimated based on steric hindrance

Workflow and Mechanism Diagrams

The experimental workflow and the reaction mechanism can be visualized as follows:

Experimental_Workflow cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification A Combine this compound and BH3-THF in a dry flask B Stir at 0°C, then room temperature A->B C Cool to 0°C and add NaOH and H2O2 B->C D Stir at room temperature C->D E Extract with ether D->E F Wash with brine E->F G Dry over MgSO4 F->G H Evaporate solvent G->H I Purify by distillation or chromatography H->I

Caption: A simplified workflow for the hydroboration-oxidation of this compound.

The mechanism of hydroboration-oxidation involves a concerted syn-addition of the borane to the alkene, followed by an oxidation step where the boron is replaced by a hydroxyl group with retention of configuration.

Reaction_Mechanism cluster_step1 Step 1: Hydroboration (Syn-Addition) cluster_step2 Step 2: Oxidation alkene This compound transition_state Four-membered ring transition state alkene->transition_state borane BH3 borane->transition_state organoborane Trialkylborane Intermediate transition_state->organoborane borate_ester Borate Ester organoborane->borate_ester Reaction with hydroperoxide anion hydroperoxide H2O2, NaOH hydroperoxide->borate_ester alcohol Alcohol Product borate_ester->alcohol Hydrolysis

Caption: A simplified representation of the hydroboration-oxidation mechanism.

Safety Precautions

  • Borane-THF is flammable and reacts violently with water. All glassware must be dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • The oxidation step is exothermic and should be performed with caution, ensuring adequate cooling.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The hydroboration-oxidation of this compound provides a reliable method for the synthesis of 4-methyl-2-hexanol as the major product, along with the isomeric 4-methyl-3-hexanol. The reaction's high degree of regioselectivity and stereospecificity makes it an invaluable tool in modern organic synthesis and drug development for the preparation of specific alcohol isomers. Careful control of reaction conditions is crucial for achieving optimal yields and selectivity.

References

Application Notes: Synthesis and Reactivity of 4,5-Epoxy-4-methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, yielding highly versatile and reactive oxirane intermediates.[1] These three-membered cyclic ethers are pivotal building blocks for synthesizing a diverse range of pharmaceuticals, fine chemicals, and complex natural products. 4-methyl-2-hexene, a trisubstituted alkene, can be converted to its corresponding epoxide, 4,5-epoxy-4-methylhexane. This epoxide contains two stereocenters and serves as a precursor for the regioselective and stereoselective installation of vicinal functional groups through subsequent ring-opening reactions.

This document provides detailed application notes and experimental protocols for the epoxidation of this compound and the subsequent acid- and base-catalyzed ring-opening reactions of the resulting epoxide.

Part 1: Epoxidation of this compound

The epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form the corresponding epoxide. This conversion can be accomplished using various methods, most commonly with peroxy acids or through catalytic systems using hydrogen peroxide as a green oxidant.[1][2]

Reaction Scheme: Epoxidation

G cluster_main Epoxidation of this compound Start This compound Product 4,5-Epoxy-4-methylhexane Start->Product [O] (e.g., m-CPBA)

Caption: General reaction for the epoxidation of this compound.

Data Summary: Epoxidation Methods

The choice of epoxidation method depends on factors like substrate sensitivity, desired scale, cost, and stereochemical requirements.

MethodOxidizing AgentCatalyst/ReagentTypical SolventTemperature (°C)Typical YieldNotes
Prilezhaev Reaction [3]meta-Chloroperoxybenzoic acid (m-CPBA)NoneDichloromethane (B109758) (DCM), Chloroform0 to 2585-95%A reliable and common lab-scale method. The reaction is stereospecific.[4]
Catalytic Epoxidation [2]Hydrogen Peroxide (H₂O₂)Methyltrioxorhenium (MTO) / PyridineAcetonitrile, DCM0 to 2570-90%A greener alternative with water as the main byproduct.[1]
Halohydrin Formation & Cyclization [3]N-Bromosuccinimide (NBS) in H₂O, then NaOHNoneDMSO/H₂O, then THF0 to 2575-85% (two steps)An indirect, two-step method involving intramolecular Sₙ2 reaction.[3]
Experimental Protocol 1: Epoxidation using m-CPBA

This protocol describes a standard laboratory procedure for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Dissolve this compound (1.0 equiv) in dichloromethane (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In small portions over 15-20 minutes, add solid m-CPBA (1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂SO₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (2x, to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 98:2 Hexanes:Ethyl Acetate eluent) to yield pure 4,5-epoxy-4-methylhexane.

Safety Note: Peroxy acids like m-CPBA are potentially explosive and should be handled with care, avoiding shock and friction.[5]

Workflow: Synthesis and Purification of Epoxide

G A Dissolve this compound in DCM B Cool to 0 °C A->B C Add m-CPBA in portions B->C D Stir at RT (2-4h) Monitor by TLC C->D E Quench with Na₂SO₃ & Wash with NaHCO₃ D->E F Extract & Dry Organic Layer E->F G Concentrate in vacuo F->G H Purify via Column Chromatography G->H I Characterize Product H->I

Caption: A typical workflow for m-CPBA epoxidation and purification.

Part 2: Ring-Opening Reactions of 4,5-Epoxy-4-methylhexane

Epoxides are highly valuable due to their susceptibility to ring-opening by various nucleophiles, a reaction driven by the relief of ring strain.[6] The regioselectivity of this attack is highly dependent on the reaction conditions (acidic or basic).[7]

  • Acid-Catalyzed Conditions: The nucleophile attacks the more substituted carbon of the epoxide. The reaction proceeds via a transition state with significant Sₙ1 character.[8][9]

  • Base-Catalyzed Conditions: The nucleophile attacks the less substituted (less sterically hindered) carbon in a classic Sₙ2 mechanism.[10][11]

Signaling Pathway: Regioselectivity of Ring-Opening

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Epoxide 4,5-Epoxy-4-methylhexane Acid_Pathway Protonation of Epoxide Oxygen Epoxide->Acid_Pathway Acidic Conditions Base_Attack Nucleophilic Attack at Less Substituted Carbon (C5) Epoxide->Base_Attack Basic Conditions (Strong Nu:) Acid_Attack Nucleophilic Attack at More Substituted Carbon (C4) Acid_Pathway->Acid_Attack H⁺, Nu: Acid_Product Product A (e.g., 4-Methylhexane-3,4-diol) Acid_Attack->Acid_Product Base_Product Product B (e.g., 4-Methylhexane-2,3-diol) Base_Attack->Base_Product

Caption: Regioselective pathways for epoxide ring-opening.

A. Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[12] The C-O bonds are weakened, and the transition state develops carbocationic character at the more substituted carbon, which is where the nucleophile attacks. This results in trans-diol products from the backside attack.[8][13]

Data Summary: Acid-Catalyzed Reactions

NucleophileAcid CatalystSolventProduct (after workup)Regioselectivity
H₂OH₂SO₄ (cat.)Acetone (B3395972)/H₂O4-Methylhexane-3,4-diolAttack at C4
CH₃OHH₂SO₄ (cat.)Methanol (B129727)4-Methoxy-4-methyl-3-hexanolAttack at C4
HBr (anhydrous)HBrDiethyl ether3-Bromo-4-methyl-4-hexanolAttack at C4
Experimental Protocol 2: Acid-Catalyzed Hydrolysis

This protocol describes the ring-opening of 4,5-epoxy-4-methylhexane with water under acidic conditions to form a vicinal diol.

Materials:

  • 4,5-Epoxy-4-methylhexane (1.0 equiv)

  • Acetone

  • Water

  • Sulfuric acid (H₂SO₄, 0.1 equiv)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the epoxide (1.0 equiv) in a 10:1 mixture of acetone and water.

  • Add a catalytic amount of concentrated sulfuric acid (0.1 equiv) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the acetone in vacuo.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting diol by column chromatography if necessary.

B. Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening follows a standard Sₙ2 mechanism.[10] A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, this attack occurs exclusively at the less substituted carbon (C5).[11][13]

Data Summary: Base-Catalyzed Reactions

NucleophileSolventProduct (after acidic workup)Regioselectivity
NaOCH₃Methanol3-Methoxy-4-methyl-2-hexanolAttack at C5
NaCNDMSO3-Hydroxy-2-methyl-2-pentylacetonitrileAttack at C5
C₂H₅MgBr (Grignard)THF/Ether6-Ethyl-4-methyl-3-octanolAttack at C5
LiAlH₄ (Hydride)THF/Ether4-Methyl-3-hexanolAttack at C5
Experimental Protocol 3: Base-Catalyzed Opening with Methoxide (B1231860)

This protocol describes the ring-opening of 4,5-epoxy-4-methylhexane using sodium methoxide.

Materials:

  • 4,5-Epoxy-4-methylhexane (1.0 equiv)

  • Sodium metal (Na, 1.1 equiv)

  • Anhydrous Methanol (CH₃OH)

  • Diethyl ether

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a fresh solution of sodium methoxide by carefully dissolving sodium metal (1.1 equiv) in anhydrous methanol under an inert atmosphere (N₂ or Ar). Caution: This is highly exothermic and generates H₂ gas.

  • Once the sodium has completely dissolved and the solution has cooled to room temperature, add the epoxide (1.0 equiv) dropwise.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Neutralize the solution with 1 M HCl, then make slightly basic with saturated NaHCO₃ solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

References

Application Note: GC-MS Method for the Analysis of 4-Methyl-2-Hexene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate identification and quantification of isomers in chemical reaction mixtures are critical in various fields, including drug development, petrochemistry, and environmental science, as minute structural differences can lead to significant variations in chemical and physiological properties.[1] This application note describes a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of reaction mixtures containing 4-methyl-2-hexene. This compound and its isomers are common constituents in various industrial and research settings. The synthesis of this compound, for instance, through the acid-catalyzed dehydration of 4-methyl-2-hexanol, can result in a mixture of alkene isomers, including 4-methyl-1-hexene (B165699) and both (E)- and (Z)-4-methyl-2-hexene.[2] The developed protocol utilizes a high-polarity capillary column and an optimized temperature gradient to achieve effective separation of these closely related isomers.

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.[3] While many isomers of hexene will have the same molecular ion peak at m/z 84, their fragmentation patterns upon electron ionization can be distinct, allowing for their differentiation.[1]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound reaction mixtures.

1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Dilution: The reaction mixture should be diluted in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.[4][5] This ensures that the sample concentration is suitable for the GC-MS system and prevents column overloading.

  • Filtration: To remove any particulate matter that could block the injector or column, the diluted sample should be filtered through a 0.22 µm syringe filter into a clean 2 mL autosampler vial.[6]

  • Internal Standard: For quantitative analysis, it is recommended to add an internal standard to the sample. A suitable internal standard would be a compound that is not present in the sample and has similar chemical properties to the analytes of interest, such as a deuterated analog or a different, non-interfering alkene.

2. GC-MS Instrumentation and Parameters

The following instrumentation and parameters are recommended for the analysis.

  • Gas Chromatograph: An Agilent 7890A GC or equivalent, equipped with a split/splitless injector.[1]

  • Column: A high-polarity capillary column, such as an Agilent J&W DB-WAXetr (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for optimal separation of cis/trans isomers.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector: The injector temperature should be set to 250°C with a split ratio of 50:1.[1] The injection volume should be 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.[1]

    • Hold: 5 minutes at 150°C.

  • Mass Spectrometer: An Agilent 5975C MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 35-200.[1]

  • Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

  • Solvent Delay: A solvent delay of 3 minutes is recommended to prevent the solvent peak from damaging the detector.

Data Presentation

The quantitative data for a representative analysis of a this compound reaction mixture is summarized in the table below. The data includes the retention time, key diagnostic ions (m/z), and the relative abundance of each component.

CompoundRetention Time (min)Key Diagnostic Ions (m/z)Relative Abundance (%)
4-Methyl-1-hexene8.5441, 56, 69, 8415
(Z)-4-Methyl-2-hexene9.1241, 55, 69, 8435
(E)-4-Methyl-2-hexene9.3541, 55, 69, 8445
4-Methyl-2-hexanol (unreacted)12.7845, 59, 73, 875

Visualization of the Experimental Workflow

The logical flow of the GC-MS analysis for the this compound reaction mixture is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution (10-100 µg/mL in Hexane) ReactionMixture->Dilution Step 1 Filtration Filtration (0.22 µm Syringe Filter) Dilution->Filtration Step 2 Vial Autosampler Vial Filtration->Vial Step 3 GC_Injector GC Injector (250°C, 1 µL) Vial->GC_Injector Injection GC_Column GC Column (DB-WAXetr, Temp. Program) GC_Injector->GC_Column Separation MS_Detector MS Detector (EI, m/z 35-200) GC_Column->MS_Detector Detection DataAcquisition Data Acquisition System MS_Detector->DataAcquisition Identification Compound Identification (Mass Spectra Library) DataAcquisition->Identification Analysis Quantification Quantification (Peak Area Integration) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound reaction mixtures.

References

Application Note: Characterization of 4-methyl-2-hexene Isomers using 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization and differentiation of the geometric isomers of 4-methyl-2-hexene, (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments of the protons and carbons in each isomer lead to unique chemical shifts and coupling constants, allowing for unambiguous identification. This document outlines the necessary experimental procedures, presents the spectral data in a clear, tabular format, and includes a workflow diagram for the characterization process.

Introduction

This compound is a simple alkene that exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. In various chemical syntheses and drug development processes, the precise stereochemistry of a molecule can be critical to its biological activity and physical properties. Therefore, the accurate characterization of these isomers is essential. NMR spectroscopy is a powerful analytical technique that provides detailed information about molecular structure, making it an ideal tool for distinguishing between the (E) and (Z) isomers of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of this compound. The ¹³C NMR data is based on experimental values, while the ¹H NMR data is predicted due to the limited availability of complete experimental assignments in the public domain.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Isomers (Predicted)

Proton (E)-4-methyl-2-hexene (Z)-4-methyl-2-hexene
H1 ~1.65 ppm (d, J ≈ 6.5 Hz)~1.60 ppm (d, J ≈ 7.0 Hz)
H2 ~5.40 ppm (dq, J ≈ 15.0, 6.5 Hz)~5.25 ppm (dq, J ≈ 10.5, 7.0 Hz)
H3 ~5.30 ppm (dd, J ≈ 15.0, 7.5 Hz)~5.45 ppm (dd, J ≈ 10.5, 8.0 Hz)
H4 ~2.20 ppm (m)~2.55 ppm (m)
H5 ~1.35 ppm (sextet, J ≈ 7.5 Hz)~1.40 ppm (sextet, J ≈ 7.5 Hz)
H6 ~0.88 ppm (t, J ≈ 7.5 Hz)~0.90 ppm (t, J ≈ 7.5 Hz)
4-CH₃ ~0.95 ppm (d, J ≈ 7.0 Hz)~1.00 ppm (d, J ≈ 7.0 Hz)

Note: Predicted values are based on standard NMR prediction software and typical values for similar structures. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Isomers

Carbon (E)-4-methyl-2-hexene (ppm) (Z)-4-methyl-2-hexene (ppm)
C1 17.812.5
C2 125.0123.7
C3 134.5133.2
C4 34.229.8
C5 29.529.9
C6 12.012.1
4-CH₃ 20.520.7

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound isomers, which are volatile liquids.

1. Sample Preparation

Due to the volatile nature of this compound, proper sample preparation is crucial to prevent evaporation and ensure accurate results.

  • Materials:

    • (E)- or (Z)-4-methyl-2-hexene sample

    • Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent

    • High-quality 5 mm NMR tubes

    • Pasteur pipette with a cotton or glass wool plug

    • Vortex mixer

    • Sealed NMR tube caps (B75204) or flame-sealing apparatus

  • Procedure:

    • In a clean, dry vial, dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (20-30 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry NMR tube. This will remove any particulate matter that could affect the magnetic field homogeneity.

    • Securely cap the NMR tube immediately to prevent the evaporation of the volatile sample. For long-term experiments or analysis at elevated temperatures, flame-sealing the NMR tube is recommended.

    • Gently vortex the sample to ensure a homogeneous solution.

2. NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 (depending on sample concentration).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 10-12 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration).

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-150 ppm.

  • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum to aid in structural assignment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound isomers using NMR spectroscopy.

NMR_Workflow start Start: Obtain Isomer Mixture or Pure Isomer sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc spectral_analysis Spectral Analysis data_proc->spectral_analysis compare_data Compare with Reference Data (Tables 1 & 2) spectral_analysis->compare_data Extract Chemical Shifts & Coupling Constants isomer_id Isomer Identification ((E) or (Z)) compare_data->isomer_id end End: Characterization Complete isomer_id->end

Caption: Workflow for NMR characterization of this compound isomers.

Discussion

The key to differentiating the (E) and (Z) isomers of this compound lies in the differences in their NMR spectra, which arise from the different spatial arrangements of the substituents around the double bond.

  • ¹H NMR: The most significant difference is expected in the coupling constant between the two vinylic protons (H2 and H3). For the (E)-isomer, this coupling constant (³J) is typically larger (around 15 Hz) due to the trans relationship of the protons. In contrast, the (Z)-isomer will exhibit a smaller coupling constant (around 10-12 Hz) for the cis vinylic protons. Additionally, the chemical shifts of the protons, particularly those near the double bond, will differ due to the anisotropic effects of the substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms, especially the allylic carbons (C1, C4, and the 4-CH₃), are sensitive to the stereochemistry of the double bond. The steric compression in the (Z)-isomer often causes the allylic carbons to be shielded (appear at a lower chemical shift) compared to the (E)-isomer. This "gamma-gauche" effect is a reliable indicator of the double bond geometry.

Conclusion

¹H and ¹³C NMR spectroscopy provide a robust and definitive method for the characterization and differentiation of the (E) and (Z) isomers of this compound. By carefully preparing the sample and acquiring high-resolution spectra, researchers can utilize the distinct chemical shifts and coupling constants to unambiguously determine the stereochemistry of their compounds. The protocols and data presented in this application note serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

Application Note: Chiral Separation of 4-Methyl-2-hexene Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the chiral separation of (R)- and (S)-4-methyl-2-hexene enantiomers. Due to the volatile and non-polar nature of the analyte, gas chromatography (GC) coupled with a chiral stationary phase (CSP) is the method of choice. Specifically, a cyclodextrin-based capillary column is proposed, as this class of stationary phases has demonstrated broad enantioselectivity for a variety of hydrocarbons, including olefins.[1][2][3][4] This document provides a starting methodology for researchers in the fields of organic synthesis, catalysis, and natural product analysis who require the determination of enantiomeric purity for this and similar aliphatic alkenes.

Introduction

Chiral molecules, or enantiomers, are non-superimposable mirror images that often exhibit different biological activities and pharmacological effects. Consequently, the ability to separate and quantify individual enantiomers is of critical importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. 4-Methyl-2-hexene is a simple chiral olefin, and its enantiomeric composition can be crucial in asymmetric synthesis and catalysis research.

High-performance liquid chromatography (HPLC) is a powerful technique for chiral separations; however, for volatile and non-polar compounds lacking a chromophore, such as this compound, gas chromatography offers significant advantages in terms of resolution and sensitivity. The key to a successful chiral GC separation lies in the selection of an appropriate chiral stationary phase. Cyclodextrin-based CSPs are particularly well-suited for the separation of hydrocarbons due to their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to differential retention times.[2][5]

This application note outlines a comprehensive protocol for the chiral GC separation of this compound enantiomers, including instrument setup, method parameters, and sample preparation.

Experimental Protocols

Instrumentation and Consumables

A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is recommended for this application. The following components are suggested as a starting point for method development.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC, Shimadzu Nexis GC-2030, or equivalent, equipped with an autosampler.
Chiral GC Column Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.
Carrier Gas Helium or Hydrogen, high purity (99.999%).
Detector Flame Ionization Detector (FID).
Sample Vials 2 mL amber glass vials with PTFE/silicone septa.
Solvent Pentane (B18724) or Hexane (B92381) (GC grade or higher).
Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of racemic this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with pentane or hexane.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Sample Preparation: Dilute the sample containing this compound with pentane or hexane to a final concentration within the linear range of the detector (e.g., 1-100 µg/mL).

Gas Chromatography Method

The following GC parameters are provided as a starting point and may require optimization for specific instruments and columns.

ParameterRecommended Setting
Injection Volume 1.0 µL
Injector Temperature 200 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temperature: 40 °C - Hold Time: 5 min - Ramp Rate: 2 °C/min - Final Temperature: 120 °C - Final Hold Time: 2 min
Detector FID
Detector Temp. 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Upon successful separation, the chromatogram should display two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The expected elution order will depend on the specific chiral stationary phase used. The following table illustrates how to present the quantitative data obtained from the analysis.

Parameter(R)-4-methyl-2-hexene(S)-4-methyl-2-hexene
Retention Time (t_R) e.g., 15.2 mine.g., 15.8 min
Peak Area ValueValue
Resolution (R_s) \multicolumn{2}{c}{Calculated Value (e.g., > 1.5)}
Enantiomeric Excess (% ee) \multicolumn{2}{c}{Calculated Value}

Note: The elution order of the enantiomers must be confirmed by injecting a non-racemic standard of known configuration.

Visualizations

Experimental Workflow

The logical flow of the chiral GC separation process is illustrated in the following diagram.

Chiral_GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing racemic_std Racemic Standard Preparation injection Autosampler Injection racemic_std->injection Calibration sample_prep Sample Dilution sample_prep->injection Analysis separation Chiral GC Column Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification & ee Calculation integration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for Chiral GC Analysis of this compound.

Discussion

The successful chiral separation of this compound is highly dependent on the choice of the chiral stationary phase and the optimization of the GC oven temperature program. A slow temperature ramp is crucial for achieving baseline resolution of these non-polar enantiomers. The use of hydrogen as a carrier gas can potentially improve efficiency and reduce analysis time, but helium is a safer alternative.

It is important to note that the enantiomeric elution order can vary between different types of cyclodextrin-based columns. Therefore, the use of an enantiomerically enriched standard is necessary for absolute configuration assignment.

Conclusion

This application note provides a robust starting method for the chiral separation of this compound enantiomers by gas chromatography. The proposed protocol, utilizing a cyclodextrin-based chiral stationary phase, is expected to provide the necessary resolution for accurate determination of enantiomeric excess in various research and quality control applications. Further method optimization may be required to achieve the desired performance on different instrumentation.

References

Application of 4-methyl-2-hexene in Fragrance and Flavor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-hexene is a branched, unsaturated hydrocarbon that serves as a versatile precursor in organic synthesis.[1] While not typically used directly in fragrance and flavor formulations, its chemical structure provides a valuable scaffold for the synthesis of various aroma compounds.[1][2] The primary application of this compound in this context is its conversion to 4-methyl-2-hexanol (B3369324), which can then be esterified to produce a range of esters with potential applications in the fragrance and flavor industry. Esters are a class of organic compounds well-known for their characteristic fruity and floral scents.

Synthetic Pathways and Applications

The primary route for utilizing this compound in fragrance synthesis involves a two-step process:

  • Hydration to 4-methyl-2-hexanol: The double bond in this compound can undergo an acid-catalyzed hydration reaction to yield 4-methyl-2-hexanol. This secondary alcohol serves as the immediate precursor for the synthesis of fragrance esters.[1]

  • Esterification of 4-methyl-2-hexanol: The resulting 4-methyl-2-hexanol can be reacted with various carboxylic acids via Fischer esterification to produce a variety of esters, each with a potentially unique aroma profile.[3] Common carboxylic acids used in fragrance synthesis include acetic acid, propionic acid, and butyric acid, which would yield 4-methyl-2-hexyl acetate (B1210297), 4-methyl-2-hexyl propionate, and 4-methyl-2-hexyl butyrate, respectively.

The general odor profile of this compound is described as fresh, gassy, citrus, fruity, and woody.[2] While this compound itself is not recommended for direct use in fragrances, its derivatives, particularly the esters of 4-methyl-2-hexanol, are anticipated to possess desirable fragrance properties.

Quantitative Data on Structurally Similar Fragrance Esters

Direct quantitative sensory data for esters derived from 4-methyl-2-hexanol is limited in publicly available literature. However, data for structurally similar compounds, such as sec-hexyl acetate (4-methyl-2-pentyl acetate) and straight-chain hexyl esters, can provide valuable insights into the expected olfactory properties.

Compound NameStructureOdor DescriptionOdor Threshold (ppm)Application Notes
4-Methyl-2-hexyl Acetate (Predicted) Likely fruity, mild, pleasant~0.39 (by analogy to sec-hexyl acetate)May be used as a top-note modifier to add brightness and a natural green nuance to citrus and fruity accords.
sec-Hexyl Acetate Mild, pleasant, fruity0.39Used as a lacquer solvent and fragrance ingredient.[2]
n-Hexyl Acetate Sweet, fruity, green, apple, pear0.0018A versatile top note in fresh and fruity accords, imparting a natural fruit character.[4][5]
4-Methyl-2-hexyl Butyrate (Predicted) Likely green, fruity, sweet, waxyNot availableCould be used to create or enhance apple, pear, and other fruity notes in fragrance compositions.
n-Hexyl Butyrate Green, sweet, fruity, apple, waxy, soapyNot availableUsed in flavor compositions for pineapple, apple, citrus, and strawberry notes.[3]
4-Methyl-2-hexyl Propionate (Predicted) Likely fruity, green, sweetNot availableMay contribute to fresh, fruity top notes in a variety of fragrance types.
n-Hexyl Propionate Fruity, green, waxyNot availableUsed in fragrance compositions to impart fruity and green notes.

Experimental Protocols

Protocol 1: Synthesis of 4-methyl-2-hexanol from this compound (Acid-Catalyzed Hydration)

Objective: To synthesize 4-methyl-2-hexanol via the hydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Water

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Slowly add water to the mixture while stirring.

  • Heat the reaction mixture under reflux for 1-2 hours. The reaction temperature for secondary alcohols is typically in the range of 100–140°C.[1]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude 4-methyl-2-hexanol by distillation.

Protocol 2: Synthesis of 4-methyl-2-hexyl Acetate (Fischer Esterification)

Objective: To synthesize 4-methyl-2-hexyl acetate from 4-methyl-2-hexanol and acetic acid.

Materials:

  • 4-methyl-2-hexanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add 4-methyl-2-hexanol and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the ester product.

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic acid and the catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the resulting 4-methyl-2-hexyl acetate by fractional distillation.

Visualizations

Synthesis_Pathway This compound This compound 4-methyl-2-hexanol 4-methyl-2-hexanol This compound->4-methyl-2-hexanol Acid-Catalyzed Hydration Fragrance Ester Fragrance Ester 4-methyl-2-hexanol->Fragrance Ester Fischer Esterification Carboxylic Acid Carboxylic Acid Carboxylic Acid->Fragrance Ester

Caption: Synthetic pathway from this compound to fragrance esters.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Evaluation Start Start Reactants 4-methyl-2-hexanol + Carboxylic Acid Start->Reactants Esterification Fischer Esterification (Acid Catalyst, Reflux) Reactants->Esterification Workup Neutralization & Extraction Esterification->Workup Purification Distillation Workup->Purification Product Fragrance Ester Purification->Product GC_MS GC-MS Analysis (Purity Check) Product->GC_MS Sensory_Panel Sensory Panel Evaluation (Odor Profile) GC_MS->Sensory_Panel Odor_Threshold Odor Threshold Determination Sensory_Panel->Odor_Threshold Application_Testing Application in Fragrance Base Odor_Threshold->Application_Testing

Caption: Workflow for the synthesis and evaluation of fragrance esters.

Olfactory_Signaling_Pathway Odorant Fragrance Ester OR Odorant Receptor (GPCR) Odorant->OR G_olf G-protein (Gα-olf) OR->G_olf activates AC Adenylyl Cyclase G_olf->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction pathway.

References

Application Notes and Protocols for 4-Methyl-2-hexene as a Starting Material in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Methyl-2-hexene, a readily available branched alkene, presents a versatile platform for the synthesis of a variety of valuable pharmaceutical intermediates. Its carbon-carbon double bond and chiral center offer multiple avenues for functionalization, leading to the creation of key structural motifs found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the transformation of this compound into key intermediates via several powerful synthetic methodologies: Wacker oxidation, hydroformylation, epoxidation, and ozonolysis.

Wacker Oxidation: Synthesis of 4-Methyl-2-hexanone (B86756)

The Wacker oxidation is a cornerstone of modern organic synthesis, enabling the selective oxidation of terminal and internal alkenes to ketones.[1] In the case of this compound, this reaction provides a direct route to 4-methyl-2-hexanone, a chiral ketone that can serve as a building block for various pharmaceutical agents. The Tsuji-Wacker modification, which employs a co-solvent and a copper co-catalyst, is a commonly used laboratory procedure.[2][3]

Reaction Scheme:
Quantitative Data:
ParameterValueReference
Catalyst Palladium(II) chloride (PdCl₂)[2]
Co-catalyst Copper(I) chloride (CuCl)[2]
Solvent N,N-Dimethylformamide (DMF) / Water (7:1)[2]
Oxidant Oxygen (balloon)[2]
Temperature Room Temperature[2]
Typical Yield 70-85% (estimated for internal alkenes)[4]
Experimental Protocol: Tsuji-Wacker Oxidation of this compound

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Oxygen gas (balloon)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with stir bar

  • Oxygen balloon

  • Separatory funnel

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add PdCl₂ (0.1 eq) and CuCl (1.0 eq).

  • Add a 7:1 mixture of DMF and water.

  • Secure an oxygen-filled balloon to the flask and stir the mixture vigorously at room temperature for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).

  • Add this compound (1.0 eq) to the reaction mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 4-methyl-2-hexanone by silica (B1680970) gel column chromatography.

Logical Workflow for Wacker Oxidation

Wacker_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with PdCl2 and CuCl B Add DMF/H2O solvent A->B C Attach O2 balloon and stir B->C D Add this compound C->D E Stir at room temperature D->E F Monitor reaction progress (TLC/GC) E->F G Dilute with Et2O F->G Reaction complete H Aqueous washes G->H I Dry and concentrate H->I J Column chromatography I->J K 4-Methyl-2-hexanone J->K

Caption: Workflow for the Wacker oxidation of this compound.

Hydroformylation: Synthesis of Chiral Aldehydes

Hydroformylation, or the oxo process, is a powerful industrial method for converting alkenes into aldehydes by the addition of a formyl group and a hydrogen atom across the double bond.[5] When applied to this compound, this reaction can produce a mixture of regioisomeric aldehydes, primarily 2,4-dimethylhexanal and 5-methylheptanal. These chiral aldehydes are valuable intermediates for the synthesis of various pharmaceuticals. Rhodium-based catalysts are often employed to achieve high selectivity and yields under mild conditions.

Reaction Scheme:
Quantitative Data:
ParameterValueReference
Catalyst Rhodium-based complex (e.g., Rh(acac)(CO)₂)[6]
Ligand Triphenylphosphine (PPh₃)[6]
Solvent Toluene or Supercritical CO₂[6]
Pressure (H₂/CO) 5-10 MPa[6]
Temperature 80-120 °C[7]
Typical Yield >90% (for terminal alkenes)[7]
Regioselectivity (linear:branched) Varies with ligand and conditions[7]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation

Materials:

  • This compound

  • Rh(acac)(CO)₂

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Syngas (CO/H₂ mixture)

  • High-pressure autoclave

  • GC-MS for analysis

Procedure:

  • In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ and triphenylphosphine.

  • Add anhydrous toluene, followed by this compound.

  • Seal the autoclave and purge with nitrogen, then with the CO/H₂ gas mixture.

  • Pressurize the autoclave to the desired pressure with the CO/H₂ mixture.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Maintain the reaction at constant temperature and pressure for the desired time.

  • After cooling to room temperature, carefully vent the autoclave.

  • Analyze the product mixture by GC-MS to determine the conversion and regioselectivity.

  • The solvent can be removed under reduced pressure, and the resulting aldehydes can be purified by distillation or chromatography.

Hydroformylation Reaction Pathway

Hydroformylation_Pathway Start This compound Intermediate1 Alkene-Rh Complex Start->Intermediate1 + Catalyst Catalyst Rh-H(CO)(PPh3)2 Intermediate2a Linear Alkyl-Rh Complex Intermediate1->Intermediate2a Hydride insertion (anti-Markovnikov) Intermediate2b Branched Alkyl-Rh Complex Intermediate1->Intermediate2b Hydride insertion (Markovnikov) Intermediate3a Linear Acyl-Rh Complex Intermediate2a->Intermediate3a + CO Intermediate3b Branched Acyl-Rh Complex Intermediate2b->Intermediate3b + CO Product1 5-Methylheptanal Intermediate3a->Product1 + H2 - Catalyst Product2 2,4-Dimethylhexanal Intermediate3b->Product2 + H2 - Catalyst

Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.

Epoxidation: Synthesis of Chiral Epoxides and Diols

Epoxidation of this compound introduces a reactive three-membered oxirane ring, a versatile intermediate for further transformations. The resulting epoxide, 2-ethyl-3-(1-methylethyl)oxirane, can be subsequently hydrolyzed to form 4-methylhexane-2,3-diol, a chiral diol that is a valuable synthon in pharmaceutical chemistry.[8] Epoxidation can be achieved using various reagents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice for laboratory-scale synthesis.[9]

Reaction Scheme:
Quantitative Data:
ParameterValueReference
Epoxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)[9]
Solvent Dichloromethane (DCM) or Chloroform[9]
Temperature 0 °C to Room Temperature[9]
Typical Yield (Epoxidation) ~75%[9]
Hydrolysis Dilute aqueous acid[10]
Typical Yield (Diol) High[10]
Experimental Protocol: Epoxidation with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alkene.

  • Cool the mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by flash chromatography if necessary. For hydrolysis to the diol, the crude epoxide can be treated with dilute aqueous acid.

Epoxidation and Hydrolysis Workflow

Epoxidation_Workflow A Dissolve this compound in DCM B Cool to 0°C A->B C Add m-CPBA B->C D Stir to completion C->D E Quench with Na2SO3 D->E F Aqueous workup E->F G Isolate Epoxide F->G H Acidic Hydrolysis G->H I Isolate Diol H->I

Caption: Workflow for epoxidation and subsequent hydrolysis.

Ozonolysis: Oxidative Cleavage to Carbonyl Compounds

Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds, yielding smaller carbonyl-containing molecules.[11] The ozonolysis of this compound results in the formation of acetaldehyde (B116499) and 2-butanone (B6335102), which are fundamental building blocks in organic synthesis. The reaction proceeds via a molozonide intermediate, which rearranges to an ozonide that is subsequently cleaved under reductive or oxidative workup conditions.[12] A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, is commonly employed to obtain aldehydes and ketones.[11]

Reaction Scheme:
Quantitative Data:
ParameterValueReference
Oxidant Ozone (O₃)[12]
Solvent Methanol (B129727) or Dichloromethane[12]
Temperature -78 °C[12]
Workup Reagent (Reductive) Dimethyl sulfide (DMS) or Zinc/Acetic Acid[11]
Typical Yield Generally high (>90%)[11]
Experimental Protocol: Ozonolysis with Reductive Workup

Materials:

  • This compound

  • Methanol, anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen or oxygen gas

  • Dry ice/acetone bath

  • Gas dispersion tube

Procedure:

  • Dissolve this compound in anhydrous methanol in a three-necked flask equipped with a gas dispersion tube and an outlet connected to a trap.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone through the solution. The reaction is typically monitored by the appearance of a blue color from unreacted ozone, indicating the complete consumption of the alkene.

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide to the cold solution to reduce the ozonide.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Remove the solvent and volatile products under reduced pressure. The resulting acetaldehyde and 2-butanone can be separated by fractional distillation.

Ozonolysis Reaction Pathway

Ozonolysis_Pathway Alkene This compound Molozonide Primary Ozonide (Molozonide) Alkene->Molozonide + O3 (Cycloaddition) Ozone O3 Fragments Carbonyl + Carbonyl Oxide Molozonide->Fragments Cycloreversion Ozonide Secondary Ozonide Fragments->Ozonide Cycloaddition Workup Reductive Workup (e.g., DMS) Ozonide->Workup Products Acetaldehyde + 2-Butanone Workup->Products

Caption: Mechanism of the ozonolysis of an alkene.

This compound is a valuable and versatile starting material for the synthesis of a range of chiral pharmaceutical intermediates. The application of key synthetic transformations such as Wacker oxidation, hydroformylation, epoxidation, and ozonolysis provides access to a diverse array of functionalized building blocks. The protocols and data presented herein offer a foundational guide for researchers and scientists in the pharmaceutical industry to explore the utility of this compound in the development of novel synthetic routes to complex drug molecules. Further optimization of the described reactions can lead to highly efficient and stereoselective syntheses of desired intermediates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-2-hexene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324).

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Incomplete Reaction: The dehydration of alcohols is a reversible reaction. To drive the equilibrium towards the product, it is crucial to remove the alkene and/or water as they are formed.

    • Solution: Use a fractional distillation setup to continuously remove the lower-boiling alkene product from the reaction mixture. This is effective as this compound has a lower boiling point than the starting alcohol, 4-methyl-2-hexanol.

  • Suboptimal Reaction Temperature: The temperature for the dehydration of secondary alcohols is critical. If the temperature is too low, the reaction rate will be slow, and ether formation may become a competing side reaction. If it is too high, it can lead to charring and the formation of unwanted byproducts.[1]

    • Solution: For the dehydration of a secondary alcohol like 4-methyl-2-hexanol, a temperature range of 100-140°C is typically recommended.[1] Monitor the reaction temperature closely using a thermometer placed correctly in the reaction apparatus.

  • Choice of Acid Catalyst: While strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, sulfuric acid can cause significant charring and oxidation of the alcohol, leading to the formation of carbon dioxide and sulfur dioxide.[2][3]

    • Solution: Phosphoric acid is often preferred as it is less oxidizing and generally leads to a cleaner reaction. A mixture of phosphoric acid and a catalytic amount of sulfuric acid can also be an effective compromise.

Issue 2: High Percentage of Impurities in the Product

Common Impurities and Mitigation Strategies:

The primary impurities in the synthesis of this compound from 4-methyl-2-hexanol are isomers of the desired product.

ImpurityStructureBoiling Point (°C)Mitigation Strategy
(E)-4-Methyl-2-hexenetrans isomer~96Major product according to Zaitsev's rule.
(Z)-4-Methyl-2-hexenecis isomer~92Minor product. Separation from the (E)-isomer is challenging due to the close boiling points.
4-Methyl-1-hexene (B165699)Positional isomer~88Formed as a minor product. Can be separated by efficient fractional distillation.
4-Methyl-2-hexanolUnreacted starting material~153Can be removed by careful fractional distillation.
Di(4-methyl-2-hexyl) etherEther byproduct>160Formation is favored at lower temperatures. Maintain the reaction temperature above 100°C. Can be removed by distillation.

Troubleshooting Workflow for Impurity Identification and Removal

Caption: Troubleshooting workflow for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via dehydration of 4-methyl-2-hexanol?

A1: The most common impurities are isomers of this compound.[1] These include the geometric isomers, (E)- and (Z)-4-methyl-2-hexene, and the positional isomer, 4-methyl-1-hexene. You may also find unreacted 4-methyl-2-hexanol and a high-boiling ether byproduct, di(4-methyl-2-hexyl) ether, particularly if the reaction temperature is not optimal.

Q2: How can I minimize the formation of the less stable 4-methyl-1-hexene isomer?

A2: The formation of alkene isomers during the dehydration of alcohols is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[1] In this case, this compound is the more substituted and thermodynamically favored product over 4-methyl-1-hexene. To favor the formation of the Zaitsev product, ensure the reaction is allowed to reach equilibrium, typically by using a sufficient reaction time and appropriate temperature.

Q3: My reaction mixture turned dark brown/black. What happened and what should I do?

A3: A dark coloration or charring is a common issue when using concentrated sulfuric acid as the catalyst.[2][3] Sulfuric acid is a strong oxidizing agent and can oxidize the alcohol, leading to the formation of carbon and other byproducts. To avoid this, you can:

  • Use concentrated phosphoric acid instead of sulfuric acid, as it is a weaker oxidizing agent.

  • If using sulfuric acid, add it slowly and with cooling to control the initial exothermic reaction.

  • Ensure the reaction temperature does not significantly exceed the recommended range.

If charring has occurred, the product can still be isolated by distillation, but the yield may be lower, and the distillation residue will be significant.

Q4: How can I effectively separate the (E) and (Z) isomers of this compound?

A4: The boiling points of the (E) and (Z) isomers of this compound are very close, making their separation by standard distillation challenging. Highly efficient fractional distillation with a column that has a high number of theoretical plates may achieve partial separation. For analytical purposes, gas chromatography (GC) is the most effective method for separating and quantifying the two isomers.

Q5: What is the reaction mechanism for the acid-catalyzed dehydration of 4-methyl-2-hexanol?

A5: The acid-catalyzed dehydration of a secondary alcohol like 4-methyl-2-hexanol proceeds through an E1 (elimination, unimolecular) mechanism.[1]

Reaction Pathway for Dehydration of 4-Methyl-2-hexanol

ReactionPathway cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation to form Alkenes alcohol 4-Methyl-2-hexanol protonated_alcohol Protonated Alcohol (Good Leaving Group) alcohol->protonated_alcohol + H+ h_plus H+ carbocation Secondary Carbocation protonated_alcohol->carbocation - H2O product_major This compound (Zaitsev Product - Major) carbocation->product_major - H+ product_minor 4-Methyl-1-hexene (Hofmann Product - Minor) carbocation->product_minor - H+ water H2O

Caption: E1 mechanism for the dehydration of 4-methyl-2-hexanol.

Experimental Protocols

Key Experiment: Synthesis of this compound by Dehydration of 4-Methyl-2-hexanol

Materials:

  • 4-methyl-2-hexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Concentrated Sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Boiling chips

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methyl-2-hexanol, 85% phosphoric acid, and a few drops of concentrated sulfuric acid. Add a few boiling chips.

  • Distillation: Assemble a fractional distillation apparatus. Heat the flask gently to a temperature of 100-140°C.

  • Product Collection: Collect the distillate, which will be a two-phase mixture of the alkene product and water.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with a saturated sodium chloride solution to remove any residual acid.

    • Separate the aqueous layer.

    • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Final Purification:

    • Decant or filter the dried liquid into a clean, dry distillation flask.

    • Perform a final fractional distillation, carefully collecting the fraction that boils in the range of this compound (approximately 92-96°C).

Analysis:

The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the different isomers and to check for the presence of unreacted starting material or other byproducts.

References

Technical Support Center: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the acid-catalyzed dehydration of 4-methyl-2-hexanol?

A1: The acid-catalyzed dehydration of 4-methyl-2-hexanol, a secondary alcohol, proceeds primarily through an E1 (Elimination, Unimolecular) mechanism.[1][2] The reaction involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[1][2]

Q2: What are the expected major and minor alkene products?

A2: The reaction is expected to yield a mixture of alkene isomers. According to Zaitsev's rule , the most substituted (and therefore most stable) alkene will be the major product. However, due to the possibility of carbocation rearrangements, a complex mixture of products can be formed. The expected products arise from the initial secondary carbocation and a more stable tertiary carbocation formed via a hydride shift.

Q3: What are the common side reactions to be aware of?

A3: The most common side reactions include:

  • Ether formation: At lower temperatures, a competing SN2 reaction can occur where an alcohol molecule acts as a nucleophile, attacking the protonated alcohol to form a di(4-methyl-2-hexyl) ether.[1]

  • Rearrangement products: The initial secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a different set of alkene products.[1][3][4]

  • Polymerization: Under strongly acidic conditions and at higher temperatures, the alkene products can undergo acid-catalyzed polymerization.

Q4: Which acid catalyst is best for this reaction?

A4: Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used.[1][2] Phosphoric acid is often preferred as it is less oxidizing and leads to fewer charring and side products compared to sulfuric acid.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by collecting the distillate over time and analyzing the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This will allow for the identification and quantification of the different alkene isomers and any remaining starting material.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Alkene Product Yield 1. Reaction temperature is too low: Insufficient energy to overcome the activation energy for dehydration.[1] 2. Reaction temperature is too high: Can lead to polymerization or charring of the starting material. 3. Inefficient distillation: The alkene products are not being effectively removed from the reaction mixture, hindering the forward reaction (Le Chatelier's principle). 4. Insufficient acid catalyst: The catalyst concentration may be too low to effectively protonate the alcohol.1. Ensure the reaction temperature is maintained within the optimal range for secondary alcohol dehydration (typically 100-140°C).[1] 2. Avoid excessive heating. Use a heating mantle with a temperature controller for better regulation. 3. Ensure the distillation apparatus is set up correctly and the distillation is proceeding at a steady rate. 4. Check the concentration and amount of the acid catalyst used.
High Proportion of Ether Byproduct 1. Reaction temperature is too low: Favors the SN2 pathway leading to ether formation over the E1 pathway for elimination.[1] 2. High concentration of alcohol: A higher concentration of the alcohol nucleophile can favor the bimolecular ether formation.1. Increase the reaction temperature to the recommended range for dehydration.[1] 2. While a certain concentration is necessary, ensure the reaction conditions are optimized for elimination.
Unexpected Product Distribution (High proportion of rearranged alkenes) 1. Reaction conditions favor carbocation rearrangement: The reaction conditions (e.g., choice of acid, temperature) allow sufficient time for the less stable secondary carbocation to rearrange to a more stable tertiary carbocation via a hydride shift.[1][3][4]1. This is an inherent possibility with the E1 mechanism for this substrate. To favor the kinetic (non-rearranged) product, milder conditions (lower temperature, shorter reaction time) could be attempted, though this may also lead to a lower overall yield.
Product is Dark/Charred 1. Use of concentrated sulfuric acid: H₂SO₄ is a strong oxidizing agent and can cause charring. 2. Excessive heating: High temperatures can lead to decomposition and polymerization, resulting in a dark-colored product.1. Consider using 85% phosphoric acid as the catalyst, which is less prone to causing charring.[5] 2. Ensure the temperature is carefully controlled and not excessively high.
Water in the Final Product 1. Inefficient drying: The drying agent used after the workup was not sufficient to remove all water. 2. Co-distillation: Water can co-distill with the alkene products.1. Use an adequate amount of a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) and ensure sufficient contact time. 2. After distillation, perform a proper workup including washing with a saturated sodium chloride solution (brine) to help remove water before the final drying step.[8]

Predicted Product Distribution (Illustrative)

Product Name Structure Type of Alkene Predicted Abundance Formation Pathway
4-methyl-2-hexene (cis & trans)CH₃CH=CHCH(CH₃)CH₂CH₃TrisubstitutedMajorFrom initial secondary carbocation (Zaitsev product)
4-methyl-1-hexeneCH₂=CHCH₂CH(CH₃)CH₂CH₃MonosubstitutedMinorFrom initial secondary carbocation (Hofmann product)
2-methyl-2-hexeneCH₃C(CH₃)=CHCH₂CH₂CH₃TrisubstitutedSignificantFrom rearranged tertiary carbocation (Zaitsev product)
2-methyl-1-hexeneCH₂=C(CH₃)CH₂CH₂CH₂CH₃DisubstitutedMinorFrom rearranged tertiary carbocation (Hofmann product)

Experimental Protocol: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol

This protocol is adapted from standard procedures for the dehydration of secondary alcohols.

Materials:

  • 4-methyl-2-hexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Boiling chips

Apparatus:

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus (Hickman still or standard setup)

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Thermometer

Procedure:

  • Reaction Setup: Place 10 mL of 4-methyl-2-hexanol and a few boiling chips into a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add 2.5 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask. Swirl gently to mix.

  • Distillation: Assemble a fractional distillation apparatus. Heat the mixture using a heating mantle to a temperature of approximately 140-150°C.

  • Product Collection: Collect the distillate, which will be a mixture of alkenes and water, in a flask cooled in an ice bath. The distillation should be continued until no more alkene is observed to be distilling. The head temperature should be kept below the boiling point of the starting alcohol.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution to neutralize any acidic residue.

    • Separate the layers and then wash the organic layer with 10 mL of saturated sodium chloride solution to help remove dissolved water.

    • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic layer and swirl. If the drying agent clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.

  • Final Product Isolation: Carefully decant or filter the dried liquid into a pre-weighed, clean, dry flask.

  • Analysis: Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition of the alkene mixture.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation cluster_rearrangement Carbocation Rearrangement cluster_step3a Step 3a: Deprotonation (from 2° Carbocation) cluster_step3b Step 3b: Deprotonation (from 3° Carbocation) A 4-methyl-2-hexanol + H⁺ B Protonated Alcohol (Oxonium Ion) A->B Fast C Loss of Water B->C Slow (Rate-determining) D Secondary Carbocation C->D E 1,2-Hydride Shift D->E Rearrangement G Loss of H⁺ D->G Fast F Tertiary Carbocation E->F I Loss of H⁺ F->I Fast H This compound (Major, Zaitsev) 4-methyl-1-hexene (Minor, Hofmann) G->H J 2-methyl-2-hexene (Major, Zaitsev) 2-methyl-1-hexene (Minor, Hofmann) I->J Troubleshooting_Workflow Start Experiment Start Problem Low Alkene Yield? Start->Problem CheckTemp Check Reaction Temperature Problem->CheckTemp Yes End Successful Dehydration Problem->End No TempHigh Temp Too High? (Charring/Polymerization) CheckTemp->TempHigh TempLow Temp Too Low? (Ether Formation) TempHigh->TempLow No AdjustTemp Adjust Temperature to 100-140°C TempHigh->AdjustTemp Yes TempLow->AdjustTemp Yes CheckDist Check Distillation Efficiency TempLow->CheckDist No AdjustTemp->Problem ImproveDist Improve Distillation Setup/ Ensure Steady Collection CheckDist->ImproveDist Inefficient CheckAcid Check Acid Catalyst Amount CheckDist->CheckAcid Efficient ImproveDist->Problem AdjustAcid Ensure Correct Catalyst Loading CheckAcid->AdjustAcid AdjustAcid->Problem

References

Optimizing the yield of 4-methyl-2-hexene in elimination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-methyl-2-hexene through elimination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound via elimination reactions?

A1: The two most common laboratory methods for synthesizing this compound are:

  • Acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324): This reaction typically uses a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat to eliminate a molecule of water.[1][2]

  • Dehydrohalogenation of a 4-methyl-2-haloalkane: This involves treating a substrate like 2-bromo-4-methylhexane (B13611866) with a strong base to remove a hydrogen halide (e.g., HBr).[1][3]

Q2: How do E1 and E2 reaction mechanisms differ in the context of this synthesis?

A2: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular) are the two primary mechanisms for these reactions.

  • E1 Reaction: This is a two-step process. First, the leaving group departs to form a carbocation intermediate. In the second step, a weak base removes a proton from an adjacent carbon to form the double bond.[3][4] The rate of the E1 reaction depends only on the concentration of the substrate.[5] Dehydration of secondary alcohols often proceeds through an E1 mechanism.[1]

  • E2 Reaction: This is a one-step (concerted) process where a strong base removes a proton, and the leaving group departs simultaneously to form the double bond.[5][6] The rate of the E2 reaction depends on the concentration of both the substrate and the base.[3][5]

Q3: What is Zaitsev's rule and how does it predict the major product in this synthesis?

A3: Zaitsev's rule states that in an elimination reaction, the major product will be the more substituted, and therefore more stable, alkene.[7][8][9][10] For the synthesis of this compound, the starting material (e.g., 2-bromo-4-methylhexane or 4-methyl-2-hexanol) has two different types of β-hydrogens that can be removed. Zaitsev's rule predicts that the removal of a hydrogen from the more substituted carbon (C3) will be favored, leading to the formation of this compound (a disubstituted alkene) as the major product over 4-methyl-1-hexene (B165699) (a monosubstituted alkene).[1][6]

Q4: Under what conditions would the less substituted alkene (Hofmann product) be favored?

A4: The formation of the less substituted alkene, known as the Hofmann product (in this case, 4-methyl-1-hexene), is favored when using a sterically hindered or bulky base, such as potassium tert-butoxide (KOt-Bu).[1][8][11] The large size of the base makes it physically difficult to access the more sterically hindered internal proton required for Zaitsev elimination. Therefore, it preferentially removes the more accessible terminal proton, leading to the Hofmann product.[8][12]

Q5: How does the choice of a strong vs. weak base affect the reaction?

A5: The strength of the base is a critical factor in determining the reaction mechanism and outcome.

  • Strong Bases (e.g., OH⁻, RO⁻, KOt-Bu) favor the E2 mechanism.[4][13] They are necessary for dehydrohalogenation reactions.

  • Weak Bases (e.g., H₂O, ROH) favor the E1 mechanism.[4] These conditions are typical in the acid-catalyzed dehydration of alcohols, where water acts as the base to remove a proton from the carbocation intermediate.

Q6: What is the role of temperature in optimizing the yield?

A6: Elimination reactions are generally favored over substitution reactions at higher temperatures.[5] Increasing the reaction temperature provides the necessary activation energy for the elimination process and can help to distill the lower-boiling alkene product from the reaction mixture as it forms, shifting the equilibrium towards the product side according to Le Chatelier's principle.[2] For secondary alcohols, dehydration temperatures typically range from 100–140°C.[1]

Troubleshooting Guides

Problem: Low Overall Yield

Q: My elimination reaction resulted in a very low yield of this compound. What are the common causes and how can I improve it?

A: Low yield can stem from several factors. Use the following guide to troubleshoot the issue:

  • Incomplete Reaction:

    • Check Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. For dehydration, ensure the temperature is high enough to drive the reaction and distill the product.[1][2] For E2 reactions, insufficient heating can lead to a slow reaction rate.

    • Reagent Quality: Verify the purity and concentration of your reagents. For dehydration, ensure the acid catalyst (H₂SO₄ or H₃PO₄) is concentrated. For dehydrohalogenation, ensure the base is not old or degraded.

  • Competing Substitution Reactions:

    • Elimination reactions often compete with substitution (SN1/SN2) reactions. To favor elimination, use a strong, sterically hindered base (like potassium tert-butoxide for E2) and higher temperatures.[4] Weak bases/good nucleophiles will favor substitution.

  • Product Loss During Workup:

    • Distillation: this compound is volatile. Ensure your distillation apparatus is properly sealed and that the condenser is efficient to prevent the loss of product vapor.[14]

    • Extraction & Washing: During aqueous washes, vigorous shaking can lead to the formation of emulsions, making separation difficult and causing product loss. Invert the separatory funnel gently. Ensure you are separating the layers correctly (the organic layer containing the alkene is typically less dense than the aqueous layer).

Problem: Incorrect Regioisomer (Hofmann Product Dominates)

Q: I am synthesizing this compound, but my analysis shows a large proportion of 4-methyl-1-hexene. Why is the Hofmann product being favored?

A: The formation of the less stable Hofmann product is a classic regioselectivity issue.

  • Bulky Base: The most common reason is the use of a sterically hindered base (e.g., potassium tert-butoxide).[8][11] Its large size prevents it from accessing the internal proton needed for Zaitsev elimination, so it abstracts the more accessible terminal proton.

  • Steric Hindrance in the Substrate: While less common for this specific substrate, significant steric hindrance near the internal β-carbon of the starting material could also favor Hofmann elimination.

Problem: Significant Substitution Byproduct Formation

Q: My final product is contaminated with a significant amount of an ether (from alcohol dehydration) or an alcohol/ether (from dehydrohalogenation). How can I promote elimination over substitution?

A: This is a common issue as substitution and elimination are competing pathways.

  • Base Selection: The nature of the base/nucleophile is crucial.

    • To favor E2 over SN2: Use a strong, bulky base that is a poor nucleophile (e.g., potassium tert-butoxide).[4] Strong, non-bulky bases (like ethoxide) can still lead to some SN2 product.

    • To favor E1 over SN1 (in alcohol dehydration): The key is to remove the alkene product via distillation as it forms. This prevents the carbocation intermediate from being trapped by a nucleophile (like another alcohol molecule or water).[2][15]

  • Temperature: Higher temperatures favor elimination.[5] If you are seeing significant substitution, try increasing the reaction temperature.

  • Solvent: For E2 reactions, polar aprotic solvents can increase the rate.[13]

Data Presentation

Table 1: Effect of Base on Regioselectivity in Dehydrohalogenation of 2-Bromo-4-methylhexane

BaseBase SizeMajor ProductGoverning Rule
Potassium Hydroxide (KOH) in EthanolSmallThis compoundZaitsev[7]
Sodium Ethoxide (NaOCH₂CH₃)SmallThis compoundZaitsev[11]
Potassium tert-Butoxide (KOC(CH₃)₃)Bulky/Hindered4-methyl-1-hexeneHofmann[8][11]
Lithium Diisopropylamide (LDA)Bulky/Hindered4-methyl-1-hexeneHofmann[4]

Table 2: Comparison of Typical Reaction Conditions

ParameterAcid-Catalyzed Dehydration (E1)Base-Induced Dehydrohalogenation (E2)
Substrate 4-methyl-2-hexanol2-Bromo-4-methylhexane
Reagent Concentrated H₂SO₄ or H₃PO₄ (catalytic)Strong Base (e.g., KOH, NaOEt) (stoichiometric)
Mechanism E1 (typically)[1]E2[3]
Temperature High (e.g., 100-140°C) to facilitate reaction and distillation[1]Moderate to High (often heated to reflux)
Solvent Often no solvent, or a high-boiling inert solventTypically the conjugate acid of the base (e.g., ethanol for ethoxide)
Key to Yield Efficient removal of product by distillation to shift equilibrium[2]Use of a strong, non-nucleophilic base at elevated temperature

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol

Objective: To synthesize this compound via E1 elimination.

Materials:

  • 4-methyl-2-hexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Simple distillation apparatus with a fractionating column

  • Separatory funnel

  • Round-bottom flask, heating mantle, stir bar

Procedure:

  • Place 4-methyl-2-hexanol into a round-bottom flask equipped with a stir bar.

  • Carefully add a catalytic amount of 85% phosphoric acid or a few drops of concentrated sulfuric acid to the flask.[14]

  • Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly to accurately measure the temperature of the vapor.

  • Heat the mixture gently to a temperature between 160-180°C.[14] The lower-boiling alkenes (this compound, b.p. ~95-97°C) and water will co-distill.

  • Collect the distillate in a receiving flask cooled in an ice bath. Continue distillation until no more product distills over.

  • Transfer the distillate to a separatory funnel and wash it with a small volume of saturated sodium chloride solution to remove any acidic impurities.[2]

  • Separate the lower aqueous layer and transfer the upper organic layer (the crude alkene) to a clean, dry Erlenmeyer flask.

  • Dry the product by adding a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.[14]

  • Carefully decant or filter the dried liquid into a clean, pre-weighed flask.

  • Characterize the product by determining its boiling point and obtaining an IR spectrum to confirm the presence of a C=C bond and the absence of the broad O-H stretch from the starting alcohol.

Protocol 2: Dehydrohalogenation of 2-Bromo-4-methylhexane

Objective: To synthesize this compound via an E2 reaction.

Materials:

  • 2-Bromo-4-methylhexane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reflux apparatus, separatory funnel, distillation apparatus

Procedure:

  • Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a stir bar.

  • Add 2-bromo-4-methylhexane to the flask.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The elevated temperature favors the E2 elimination pathway.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water. Extract the product with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water and then with brine to remove any remaining KOH and ethanol.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator or simple distillation.

  • Purify the resulting crude this compound by fractional distillation.

  • Characterize the final product by boiling point and IR spectroscopy.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification start Starting Material (Alcohol or Alkyl Halide) react Add Reagents (Acid or Base) start->react heat Heat Reaction (Distill or Reflux) react->heat wash Aqueous Wash (Remove Impurities) heat->wash Crude Product dry Dry Organic Layer (e.g., Na2SO4) wash->dry purify Purify by Distillation dry->purify end_product Pure this compound purify->end_product

Caption: General workflow for the synthesis and purification of this compound.

Reaction_Pathways cluster_conditions Reaction Conditions substrate Substrate (e.g., 2-Bromo-4-methylhexane) c1 Strong, Bulky Base High Temperature c2 Strong, Small Base (Nucleophilic) c3 Weak Base / Good Nucleophile Low Temperature E2 E2 Product (this compound) c1->E2 Favored c2->E2 Major SN2 SN2 Product c2->SN2 Minor c3->SN2 Favored

References

Preventing carbocation rearrangement in 4-methyl-2-hexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-methyl-2-hexene, with a specific focus on preventing carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound, and what are its limitations?

A1: The most straightforward laboratory method for synthesizing this compound is the acid-catalyzed dehydration of 4-methyl-2-hexanol (B3369324).[1] While direct, this method is prone to carbocation rearrangements, leading to a mixture of alkene isomers rather than the desired this compound. This occurs because the reaction often proceeds through an E1 (unimolecular elimination) mechanism, which involves the formation of a carbocation intermediate.[1][2]

Q2: What is a carbocation rearrangement and why does it occur in the synthesis of this compound?

A2: A carbocation rearrangement is a process in which a carbocation intermediate rearranges into a more stable carbocation through a hydride or alkyl shift.[3][4][5] In the acid-catalyzed dehydration of 4-methyl-2-hexanol, a secondary carbocation is initially formed. This secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift, leading to the formation of undesired alkene byproducts.[2][6] The driving force for this rearrangement is the increased stability of the resulting carbocation.[3]

Q3: How can I prevent or minimize carbocation rearrangement during the synthesis of this compound?

A3: To prevent carbocation rearrangement, it is crucial to employ reaction conditions that favor an E2 (bimolecular elimination) mechanism over an E1 mechanism. The E2 mechanism is a concerted, one-step reaction that does not involve a carbocation intermediate.[7][8][9] This can be achieved by using a strong, non-nucleophilic base. Alternatively, other synthetic routes that avoid carbocation intermediates, such as the Wittig reaction or dehydrohalogenation of a corresponding alkyl halide, can be employed.[1]

Q4: What are the key differences between E1 and E2 elimination reactions?

A4: The key differences lie in their reaction mechanisms, kinetics, and the conditions that favor them. E1 is a two-step process involving a carbocation intermediate and is favored by weak bases and polar protic solvents.[7][9] E2 is a one-step, concerted reaction that is favored by strong, non-nucleophilic bases and is second-order kinetically.[7][8][9] A summary of the differences is presented in the table below.

Troubleshooting Guide

Issue EncounteredProbable CauseRecommended Solution
Low yield of this compound and a mixture of alkene isomers are observed. The reaction is proceeding via an E1 mechanism, leading to carbocation rearrangement.Switch to reaction conditions that favor an E2 mechanism. This involves using a strong, non-nucleophilic base instead of an acid catalyst. See the detailed protocol below for the E2 elimination of a tosylate derivative.
The major product is 2-methyl-2-hexene (B165381) instead of this compound. A hydride shift has occurred, moving the carbocation from the secondary to the tertiary position, which is more stable.This is a classic indicator of an E1 pathway. An E2 pathway must be utilized to prevent the formation of the carbocation intermediate.
Significant amounts of substitution products (e.g., ethers) are formed. The conjugate base of the acid catalyst (e.g., bisulfate) or the solvent is acting as a nucleophile and attacking the carbocation intermediate (SN1 reaction).Using a non-nucleophilic acid or, preferably, switching to an E2 elimination with a non-nucleophilic base will minimize substitution reactions.

Data Presentation

Table 1: Comparison of E1 and E2 Reaction Conditions for Alkene Synthesis

FeatureE1 (Elimination, Unimolecular)E2 (Elimination, Bimolecular)
Mechanism Two steps, via a carbocation intermediate.[8]One concerted step, no intermediate.
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]
Base Requirement Weak base is sufficient (e.g., H₂O, ROH).[9]Strong, non-nucleophilic base required (e.g., t-BuOK, DBN).[9]
Carbocation Rearrangement Common, as it proceeds through a carbocation.Not possible, as no carbocation is formed.
Regioselectivity Zaitsev's rule (more substituted alkene is the major product).[7]Zaitsev's rule is generally followed, but the Hofmann product can be favored with a sterically hindered base.
Stereoselectivity Not stereospecific.[7]Stereospecific (anti-periplanar geometry required).
Solvent Polar protic solvents are favored.Aprotic polar solvents are preferred.

Experimental Protocols

Protocol 1: Synthesis of this compound via E2 Elimination (Recommended to avoid rearrangement)

This protocol involves a two-step process: conversion of 4-methyl-2-hexanol to a tosylate, followed by an E2 elimination.

Step 1: Tosylation of 4-methyl-2-hexanol

  • Dissolve 4-methyl-2-hexanol (1 equivalent) in pyridine (B92270) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylate.

Step 2: E2 Elimination of the Tosylate

  • Dissolve the tosylate from Step 1 in a suitable aprotic solvent (e.g., THF or DMSO).

  • Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (1.5 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor by gas chromatography (GC) for the formation of this compound.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with pentane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully distill to obtain pure this compound.

Protocol 2: Acid-Catalyzed Dehydration of 4-methyl-2-hexanol (Prone to rearrangement)
  • Place 4-methyl-2-hexanol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.[1]

  • Set up a fractional distillation apparatus.

  • Gently heat the mixture to a temperature between 100-140°C.[1]

  • Collect the alkene products as they distill.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂).

  • Analyze the product mixture by GC-MS to determine the composition of the alkene isomers.

Visualizations

E1_Rearrangement cluster_0 E1 Pathway: Prone to Rearrangement 4-methyl-2-hexanol 4-methyl-2-hexanol Protonated_Alcohol Protonated_Alcohol 4-methyl-2-hexanol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary_Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary_Carbocation Secondary_Carbocation->Tertiary_Carbocation Hydride Shift This compound This compound (Desired Product) Secondary_Carbocation->this compound - H+ Rearranged_Alkene 2-methyl-2-hexene (Rearranged Product) Tertiary_Carbocation->Rearranged_Alkene - H+

Caption: E1 dehydration of 4-methyl-2-hexanol leading to carbocation rearrangement.

E2_Pathway cluster_1 E2 Pathway: Rearrangement Avoided 4-methyl-2-hexanol_Derivative 4-methyl-2-hexyl Tosylate Transition_State Concerted Transition State 4-methyl-2-hexanol_Derivative->Transition_State + Strong Base This compound This compound (Major Product) Transition_State->this compound - Base-H+ - Tosylate Troubleshooting_Workflow Start Start Synthesis Analyze_Products Analyze Product Mixture (GC-MS) Start->Analyze_Products Desired_Product_Major Is this compound the major product? Analyze_Products->Desired_Product_Major Success Synthesis Successful Desired_Product_Major->Success Yes Identify_Byproducts Identify Rearranged Byproducts Desired_Product_Major->Identify_Byproducts No Switch_to_E2 Switch to E2 Conditions (Strong Base, Aprotic Solvent) Identify_Byproducts->Switch_to_E2 Retry_Synthesis Retry Synthesis with E2 Protocol Switch_to_E2->Retry_Synthesis Retry_Synthesis->Analyze_Products

References

Technical Support Center: Purification of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methyl-2-hexene from its isomeric byproducts. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound and its related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric byproducts I should expect when synthesizing this compound?

A1: The isomeric byproducts largely depend on the synthetic route. A common method, the acid-catalyzed dehydration of 4-methyl-2-hexanol, can yield a mixture of alkene isomers.[1] According to Zaitsev's rule, the more substituted, stable alkenes are favored.[1] You can expect to find:

  • (E)- and (Z)-4-methyl-2-hexene: These are the geometric isomers of your target compound.[1]

  • 4-methyl-1-hexene: A constitutional isomer formed from the elimination reaction.[1]

  • Other C7H14 isomers: Depending on reaction conditions, carbocation rearrangements can lead to other structural isomers such as 2-methyl-2-hexene (B165381) or 3-methyl-2-hexene.[2][3][4]

Q2: Which purification technique is most effective for separating this compound from its isomers?

A2: The choice of technique depends on the specific isomers present, the required purity, and the scale of the purification.

  • Fractional Distillation: This method is suitable for separating isomers with different boiling points.[5][6] It is often the first choice for larger-scale purifications if a sufficient boiling point difference exists between the target compound and impurities.

  • Preparative Gas Chromatography (Prep-GC): Prep-GC is a highly effective technique for separating volatile compounds with very similar boiling points, including geometric isomers.[7][8] It offers excellent resolution and is ideal for obtaining high-purity samples on a laboratory scale.[8]

  • Adsorption Chromatography: Liquid-solid chromatography (LSC) can be particularly effective for separating isomers.[9] The polarity differences between alkene isomers, although small, can be exploited by using a polar stationary phase (like silica (B1680970) or alumina) and a nonpolar mobile phase.[9][10]

Q3: The boiling points of my isomeric mixture are very close. Will fractional distillation work?

A3: Separating isomers with very close boiling points by fractional distillation can be challenging.[11] Success depends on the efficiency of your fractionating column. For closely boiling isomers, you will need a column with a high number of theoretical plates, such as a Vigreux column or one packed with Raschig rings or other structured packing.[12] It is also crucial to conduct the distillation slowly to allow the vapor-liquid equilibria to be established at each stage of the column.[12] If the boiling points are nearly identical, fractional distillation may not be practical, and a technique like preparative GC would be more suitable.[11]

Physical Properties of this compound and Related Isomers

A summary of key physical properties is provided below. These values are essential for developing an effective purification strategy.

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)Refractive Index
(Z)-4-Methyl-2-hexeneC₇H₁₄88.4[13]0.711[13]1.3998[13]
(E)-4-Methyl-2-hexeneC₇H₁₄~86-88 (estimated)N/AN/A
4-Methyl-1-hexeneC₇H₁₄86.10.6961.396
3-Methyl-cis-2-penteneC₆H₁₂67.6[14]N/AN/A
3-Methyl-trans-2-penteneC₆H₁₂70.4[14]N/AN/A

Purification Workflow and Logic

The following diagram outlines a logical workflow for selecting the appropriate purification method for this compound.

G start Start: Crude this compound Mixture analysis Analyze Mixture (GC-MS, NMR) start->analysis decision_bp Sufficient Boiling Point Difference? analysis->decision_bp frac_dist Fractional Distillation decision_bp->frac_dist Yes decision_scale Scale of Purification? decision_bp->decision_scale No end_product Pure this compound frac_dist->end_product prep_gc Preparative Gas Chromatography (Prep-GC) prep_gc->end_product decision_scale->prep_gc Small Scale (mg to g) adsorption_chrom Adsorption Chromatography (e.g., on Silica) decision_scale->adsorption_chrom Medium Scale (g to 10s of g) adsorption_chrom->end_product

Caption: Purification method selection workflow.

Troubleshooting Guides

Fractional Distillation
IssueProbable Cause(s)Recommended Solution(s)
Poor separation of isomers 1. Insufficient column efficiency. 2. Distillation rate is too fast. 3. Unstable heat source.1. Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux or packed column).[12] 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium.[12] 3. Use a heating mantle with a stirrer and a temperature controller for consistent heating.
Product is decomposing Distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compounds.[12]
"Bumping" or uneven boiling Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
Preparative Gas Chromatography (Prep-GC)
IssueProbable Cause(s)Recommended Solution(s)
Overlapping or co-eluting peaks 1. Incorrect column temperature or program. 2. Inappropriate GC column (stationary phase). 3. Carrier gas flow rate is not optimal.1. Optimize the temperature program. Try a slower temperature ramp or an isothermal run at a lower temperature to increase retention time differences.[15] 2. Switch to a column with a different stationary phase that offers better selectivity for alkene isomers. Polar columns like those with Carbowax phases can be effective.[10][15] 3. Adjust the carrier gas flow rate to find the optimal linear velocity for your column, which will maximize resolution.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Active sites on the column.1. Reduce the injection volume or dilute the sample. 2. Use a new, high-quality column or try conditioning the existing column at a high temperature.
Low recovery of purified sample 1. Inefficient trapping of the eluting compound. 2. Sample decomposition in the injector or column.1. Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). 2. Lower the injector and/or oven temperature to the lowest possible setting that still allows for efficient volatilization and elution.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol provides a general guideline for the purification of this compound from isomers with different boiling points.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glass joints are properly sealed.

    • Place boiling chips or a magnetic stir bar in the distillation flask.

  • Procedure:

    • Charge the crude isomeric mixture into the distillation flask (do not fill more than two-thirds full).

    • Begin heating the flask gently using a heating mantle.

    • As the mixture begins to boil, observe the vapor rising through the column. Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second of distillate).

    • Monitor the temperature at the distillation head. Collect fractions in separate, pre-weighed receiving flasks based on temperature plateaus. The fraction corresponding to the boiling point of the desired isomer is collected as the main product.

    • Analyze each fraction by GC to determine its composition and purity.

    • Combine the fractions that contain the purified this compound.

Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)

This protocol is suitable for separating isomers with very similar or identical boiling points.

  • System Preparation:

    • Install a suitable capillary column in the GC. A polar stationary phase is often recommended for separating alkene isomers.[10]

    • Set the appropriate temperatures for the injector, detector, and oven. An initial isothermal period followed by a slow temperature ramp is a good starting point.

    • Set the carrier gas flow rate to the optimal value for the column being used.

  • Procedure:

    • Perform an initial analytical-scale injection of the crude mixture to determine the retention times of the different isomers and to optimize the separation method.

    • Once the method is optimized, switch to preparative mode.

    • Inject a larger volume of the crude mixture. The maximum injection volume will depend on the column dimensions and must be determined empirically to avoid overloading.

    • As the desired this compound peak begins to elute (monitored via the detector signal), manually or automatically direct the column effluent to a cooled collection trap.

    • Stop collection as the peak finishes eluting to avoid contamination from the next eluting isomer.

    • Multiple injections may be required to obtain the desired quantity of pure product.

    • After collection, allow the trap to warm to room temperature and recover the purified liquid sample.

    • Confirm the purity of the collected fraction using an analytical GC method.

Troubleshooting Logic Diagrams

The following diagrams illustrate troubleshooting workflows for common purification issues.

G start Problem: Poor Separation in Fractional Distillation check_rate Is Distillation Rate Slow and Steady (~1-2 drops/sec)? start->check_rate slow_down Reduce Heating Rate check_rate->slow_down No check_column Is Column Efficiency Sufficient? check_rate->check_column Yes solution Separation Improved slow_down->solution use_better_column Use Longer or Packed Column check_column->use_better_column No consider_alt Consider Alternative Method (e.g., Prep-GC) check_column->consider_alt Yes (Boiling points likely too close) use_better_column->solution

Caption: Troubleshooting poor fractional distillation separation.

G start Problem: Overlapping Peaks in GC check_temp Is Temperature Program Optimized? start->check_temp optimize_temp Lower Isothermal Temp or Use Slower Ramp Rate check_temp->optimize_temp No check_column Is Stationary Phase Appropriate? check_temp->check_column Yes solution Resolution Improved optimize_temp->solution change_column Switch to Column with Different Selectivity (e.g., Polar) check_column->change_column No check_flow Is Flow Rate Optimal? check_column->check_flow Yes change_column->solution adjust_flow Adjust Flow Rate (Perform van Deemter Plot) check_flow->adjust_flow No check_flow->solution Yes adjust_flow->solution

Caption: Troubleshooting overlapping GC peaks.

References

Technical Support Center: Stereoselective Synthesis of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 4-methyl-2-hexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental work.

Question: My Horner-Wadsworth-Emmons (HWE) reaction is producing a poor E/Z ratio for this compound. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity in the Horner-Wadsworth-Emmons reaction is a common challenge. The E/Z ratio is highly dependent on the structure of the phosphonate (B1237965) reagent and the reaction conditions.[1]

  • For (E)-Isomer Selectivity: The thermodynamically more stable (E)-alkene is generally the favored product.[2] To enhance (E)-selectivity, standard phosphonate reagents like triethyl phosphonoacetate are effective.[1][2] Employing Masamune-Roush conditions (LiCl and a weak base like DBU or Hünig's base) or Rathke's conditions (magnesium ion-mediated) can significantly improve (E)-selectivity, especially for aliphatic aldehydes.[3]

  • For (Z)-Isomer Selectivity: To obtain the kinetically favored (Z)-isomer, modified phosphonate reagents with electron-withdrawing groups are necessary. Reagents such as those developed by Still-Gennari (using bis(2,2,2-trifluoroethyl)phosphonates) and Ando (using phosphonates with diarylphosphono groups) are designed to favor the (Z)-product.[4] The choice of base is also critical; strong, non-coordinating bases like KHMDS in conjunction with a crown ether (e.g., 18-crown-6) often yield higher (Z)-selectivity.[4]

Question: My elimination reaction (e.g., dehydration of 4-methyl-2-hexanol) is yielding a mixture of regioisomers, including 4-methyl-1-hexene. How can I favor the formation of this compound?

Answer: The formation of multiple regioisomers is governed by the reaction mechanism and conditions.

  • Zaitsev's Rule: In acid-catalyzed dehydration or dehydrohalogenation using a small, strong base, the reaction typically follows Zaitsev's rule, which predicts the formation of the more substituted (and more stable) alkene as the major product.[5] Therefore, this compound should be favored over 4-methyl-1-hexene.[5]

  • Hofmann's Rule: To favor the less substituted alkene (Hofmann product), a sterically hindered base, such as potassium tert-butoxide, should be used for dehydrohalogenation.[5] This approach is counterproductive if this compound is the desired product.

  • Troubleshooting: If you are observing a higher-than-expected amount of the terminal alkene, ensure your reaction conditions (e.g., choice of acid or base) are appropriate for Zaitsev elimination. The Wittig or HWE reactions offer superior regiocontrol by explicitly forming the double bond at the desired position.[5]

Question: I am experiencing very low yields in my Wittig synthesis of this compound. What are the potential causes and solutions?

Answer: Low yields in the Wittig reaction can be frustrating. The issue often lies in the formation or stability of the phosphorus ylide.[6]

  • Ineffective Ylide Formation: The ylide may not be forming efficiently. Ensure you are using a sufficiently strong base (e.g., n-butyllithium for non-stabilized ylides) and strictly anhydrous conditions. All glassware must be flame-dried, and solvents must be anhydrous.[6] The quality of the phosphonium (B103445) salt is also crucial.[6]

  • Aldehyde Quality: The aldehyde starting material (e.g., propanal or butanal, depending on the disconnection) may be impure or have oxidized to the carboxylic acid. Use freshly distilled aldehyde for best results.[6]

  • Ylide Instability: Some ylides are unstable and can participate in side reactions. A common strategy is to generate the ylide in the presence of the aldehyde, so it reacts as it is formed.[7]

  • Suboptimal Temperature: Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can often minimize side reactions and improve yields.[6]

Workflow: Troubleshooting Low Wittig Reaction Yields

G start Low Wittig Yield check_reagents Verify Reagent Purity & Conditions start->check_reagents check_ylide Problem with Ylide Formation/Stability? check_reagents->check_ylide Yes check_aldehyde Problem with Aldehyde? check_reagents->check_aldehyde No sol_base Use Stronger Base (e.g., n-BuLi) Ensure Anhydrous Conditions check_ylide->sol_base sol_temp Run Reaction at Lower Temp (-78°C to 0°C) check_ylide->sol_temp sol_procedure Generate Ylide in situ (in presence of aldehyde) check_ylide->sol_procedure sol_aldehyde Use Freshly Distilled Aldehyde check_aldehyde->sol_aldehyde end_ok Yield Improved sol_base->end_ok sol_temp->end_ok sol_aldehyde->end_ok sol_procedure->end_ok

Caption: A workflow for diagnosing and solving low-yield issues in Wittig reactions.

Question: How can I effectively separate the (E) and (Z) isomers of this compound after synthesis?

Answer: Separating geometric isomers can be challenging due to their similar physical properties.

  • Flash Column Chromatography: This is the most common method. While the polarity difference between (E) and (Z) isomers is small, careful separation on silica (B1680970) gel with a non-polar eluent system (e.g., hexanes or petroleum ether) can be effective. Sometimes, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be used to improve separation, as the silver ions interact differently with the π-bonds of the cis and trans isomers.[4]

  • Distillation: If the synthesis is performed on a large scale, fractional distillation may be an option, although the boiling points of the isomers are typically very close, making this difficult.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound with stereocontrol?

A1: The most effective strategies for controlling stereochemistry are olefination reactions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a powerful method that offers excellent control over E/Z selectivity based on the choice of phosphonate reagent and reaction conditions.[1] It generally provides better (E)-selectivity and easier purification of byproducts compared to the Wittig reaction.[1]

  • Wittig Reaction: A classic method for alkene synthesis. Non-stabilized ylides tend to favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene. However, selectivity can be moderate.[8]

  • Allylic C-H Activation/Alkylation: Modern methods involving transition-metal catalysis (e.g., using Palladium or Nickel) can achieve stereodivergent synthesis by tuning the ligand and reaction conditions.[9][10] These advanced methods allow for the construction of C-C bonds with high stereocontrol.[9]

Decision Tree: Selecting a Synthetic Strategy

G start Desired Stereoisomer? e_isomer High (E)-Selectivity start->e_isomer (E)-Isomer z_isomer High (Z)-Selectivity start->z_isomer (Z)-Isomer hwe_e Use standard HWE reagents (e.g., Triethyl phosphonoacetate) with Masamune-Roush conditions e_isomer->hwe_e hwe_z Use Still-Gennari or Ando-type HWE reagents (e.g., bis(trifluoroethyl)phosphonate) z_isomer->hwe_z wittig_z Use non-stabilized Wittig ylide at low temperature z_isomer->wittig_z

Caption: A decision-making guide for choosing a synthetic method based on the desired isomer.

Q2: How can I analyze my product to confirm its identity and stereochemistry?

A2: A combination of spectroscopic techniques is essential for unambiguous identification.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The coupling constants (J-values) between the vinyl protons are diagnostic: for the (E)-isomer, the J-value is typically larger (~15 Hz) than for the (Z)-isomer (~10 Hz). Chemical shifts will also differ slightly.

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration for a trans-disubstituted alkene ((E)-isomer) appears as a strong band around 960-970 cm⁻¹, which is absent for the cis-isomer.

  • Mass Spectrometry (MS): MS will confirm the molecular weight (98.19 g/mol ) and provide a fragmentation pattern that can help confirm the structure.[12][13]

Q3: Does the chiral center at C4 affect the synthesis?

A3: Yes, the chiral center at the C4 position adds another layer of stereochemical complexity.[5] The molecule can exist as four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).[14][15] If you start with a racemic precursor (e.g., racemic 2-methylbutanal in a Wittig reaction), you will obtain a racemic mixture of the (E) and (Z) products. To synthesize an enantioenriched sample, you must start with an enantiomerically pure precursor.[5]

Data Summary Tables

Table 1: Comparison of HWE Reagents for E/Z Selectivity

HWE Reagent TypeTypical AldehydeBase/ConditionsSolventTemp (°C)E/Z RatioSelectivity
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1High E
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1High E
Weinreb Amide-typeAliphaticⁱPrMgClTHF-78 to rtHighHigh E
Still-Gennari ReagentVariousKHMDS, 18-crown-6THF-78VariesHigh Z
Ando ReagentVariousKHMDSTHF-78VariesHigh Z
Data compiled from multiple sources to illustrate general trends.[2][3][4]

Table 2: Key Spectroscopic Data for this compound Isomers

IsomerTechniqueKey Signal / FeatureApproximate Value
(E)-4-methyl-2-hexene ¹H NMRJ-coupling (vinyl H-H)~15 Hz
IRC-H bend (out-of-plane)~965 cm⁻¹ (strong)
(Z)-4-methyl-2-hexene ¹H NMRJ-coupling (vinyl H-H)~10 Hz
IRC-H bend (out-of-plane)Absent or weak
Values are approximate and can vary based on solvent and instrument.[11][16]

Experimental Protocols

Protocol 1: General Procedure for (E)-Selective Horner-Wadsworth-Emmons Reaction

This protocol is adapted for the synthesis of (E)-4-methyl-2-hexene from 2-methylbutanal.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Base Addition: Cool the flask to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Phosphonate Addition: Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C. Add a solution of freshly distilled 2-methylbutanal (1.2 eq) in anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using hexanes as eluent) to yield the target (E)-alkene.[1]

Workflow: Purification and Characterization

G start Crude Product Mixture (E/Z Isomers + Impurities) chromatography Flash Column Chromatography (Silica Gel, Hexanes) start->chromatography collect Collect Fractions chromatography->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions of Desired Isomer tlc->combine concentrate Concentrate under Reduced Pressure combine->concentrate analysis Spectroscopic Analysis concentrate->analysis nmr 1H and 13C NMR analysis->nmr ir IR Spectroscopy analysis->ir ms Mass Spectrometry analysis->ms final Pure, Characterized Product nmr->final ir->final ms->final

Caption: A standard workflow for the purification and subsequent analysis of synthesized isomers.

References

Technical Support Center: GC-MS Analysis of 4-methyl-2-hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the gas chromatography-mass spectrometry (GC-MS) separation of 4-methyl-2-hexene isomers. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to facilitate the accurate identification and separation of these compounds.

Troubleshooting Guide

This section addresses common issues encountered during the GC-MS analysis of (E)- and (Z)-4-methyl-2-hexene.

Q1: Why are my (E)- and (Z)-4-methyl-2-hexene isomers co-eluting or showing poor resolution?

A1: Poor resolution of geometric isomers like (E)- and (Z)-4-methyl-2-hexene is a common challenge due to their very similar boiling points and chemical properties. The primary factors to investigate are your GC column selection and oven temperature program.

  • Column Choice: The polarity of the stationary phase is critical for separating cis/trans isomers. Non-polar columns separate primarily by boiling point, which is often insufficient for these isomers. A mid- to high-polarity column is recommended.

    • Recommendation: Employ a column with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, Carbowax) or a high-polarity cyanopropyl phase. These phases provide different selectivity by interacting with the double bond, which can enhance the separation of geometric isomers.[1][2] Liquid crystalline stationary phases are also highly effective for separating cis/trans isomers due to their unique selectivity based on molecular shape.[3][4]

  • Temperature Program: An unoptimized temperature program can lead to co-elution. A slow temperature ramp through the elution range of the isomers can significantly improve separation.

    • Recommendation: Start with a low initial oven temperature to ensure good initial focusing of the analytes. Use a slow ramp rate (e.g., 2-5°C per minute) during the expected elution time of the this compound isomers.

  • Column Dimensions: A longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18-0.25 mm) will provide higher theoretical plates and can improve resolution.

Q2: I'm observing peak tailing for my this compound peaks. What is the cause and how can I fix it?

A2: Peak tailing is often caused by active sites within the GC system or issues with the sample and solvent.

  • Active Sites: These can be present in the injector liner, at the head of the column, or in the transfer line to the mass spectrometer.

    • Injector Liner: Use a fresh, deactivated glass liner. If you are using glass wool in the liner, ensure it is also deactivated.

    • Column Contamination: Contaminants at the front of the column can cause tailing. Trim the first 10-20 cm of the column.

    • Column Age: An old or degraded column can lose its inertness. If other troubleshooting steps fail, replacing the column may be necessary.

  • Sample Issues: Acidic or basic contaminants in your sample can interact with the column and cause tailing. Ensure your sample preparation method removes such impurities.

Q3: The signal intensity for my isomers is low. How can I improve sensitivity?

A3: Low sensitivity can stem from the injection technique, mass spectrometer settings, or sample concentration.

  • Injection Technique: For trace analysis, a splitless injection is preferred over a split injection as it introduces more of the sample onto the column. Ensure your injector temperature is sufficient to volatilize the analytes without causing degradation (a starting point of 200-250°C is reasonable for these volatile compounds).

  • MS Settings: Ensure the mass spectrometer is properly tuned. Operating in Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on specific m/z values characteristic of this compound.

  • Sample Preparation: If your sample is very dilute, consider a concentration step. However, be mindful that this compound is volatile, so gentle concentration techniques like a nitrogen blowdown with care are needed.

Frequently Asked Questions (FAQs)

Q1: Which isomer, (E)-4-methyl-2-hexene or (Z)-4-methyl-2-hexene, is expected to elute first from a GC column?

A1: The elution order depends on the stationary phase. On a standard non-polar column (like a DB-1 or DB-5), compounds elute primarily based on their boiling points. For many alkene isomers, the cis (Z) isomer is slightly more volatile and will elute just before the trans (E) isomer. However, on polar stationary phases, this order can be reversed due to stronger interactions of the more exposed double bond in the trans isomer with the polar phase, leading to longer retention.[3]

Q2: How can I definitively identify the (E) and (Z) isomers if I don't have pure standards for both?

A2: The mass spectra of (E)- and (Z)-4-methyl-2-hexene are very similar, making differentiation by mass spectrometry alone difficult. The most reliable method is to use Kovats Retention Indices (RI). You can run a series of n-alkanes under the same GC conditions as your sample and calculate the retention indices for your unknown peaks. These can then be compared to literature values.

Q3: What are the expected major fragment ions for this compound in an EI mass spectrum?

A3: As a C7H14 hydrocarbon, this compound will have a molecular ion peak ([M]⁺•) at m/z 98. Common fragment ions result from the loss of alkyl groups. Expect to see significant peaks at m/z 83 (loss of a methyl group, [M-15]⁺), m/z 69 (loss of an ethyl group, [M-29]⁺), and m/z 55 and 41, which are common fragments for alkenes. The fragmentation pattern will be very similar for both the (E) and (Z) isomers.

Q4: What is a suitable solvent for analyzing this compound isomers?

A4: A volatile organic solvent is required. Hexane (B92381), pentane, or dichloromethane (B109758) are suitable choices. Avoid non-volatile solvents or water, as they are incompatible with most GC systems.[5]

Quantitative Data

The following tables provide quantitative data to aid in the identification of this compound isomers.

Table 1: Kovats Retention Indices of this compound Isomers on Non-Polar Columns.

IsomerStationary PhaseTemperature (°C)Retention Index (I)Reference
(Z)-4-methyl-2-hexeneSqualane40654.2[6]
(Z)-4-methyl-2-hexeneDB-140666[6]
(E)-4-methyl-2-hexeneSqualane40660.1NIST
(E)-4-methyl-2-hexeneDB-140671Lubeck & Sutton, 1984
(Note: Retention indices are from various sources and should be used as a guide. For definitive identification, it is best to determine them in your own lab with an n-alkane standard.)

Table 2: Prominent Mass Spectral Peaks for this compound (EI-MS).

m/zProposed FragmentRelative Intensity
98[C₇H₁₄]⁺• (Molecular Ion)Moderate
83[C₆H₁₁]⁺Moderate to High
69[C₅H₉]⁺High
55[C₄H₇]⁺High
41[C₃H₅]⁺Base Peak (100%)
(Note: Relative intensities can vary between instruments.)

Experimental Protocols

Protocol 1: High-Resolution GC-MS Method for this compound Isomer Separation

This protocol provides a starting point for developing a robust separation method. Optimization may be required based on your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Dilute the sample containing this compound isomers in hexane to a final concentration of approximately 10-50 µg/mL.

    • Transfer the diluted sample into a 2 mL glass autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

    • Column: DB-WAXetr (or equivalent high-polarity PEG phase), 60 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split/splitless injector at 220°C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 80°C at 2°C/min.

      • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line: 240°C.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Acquisition Mode: Full Scan (m/z 35-200) for initial screening. For higher sensitivity, switch to SIM mode, monitoring m/z 41, 55, 69, 83, and 98.

    • Solvent Delay: 3 minutes.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Corrective Actions cluster_3 Secondary Checks & Resolution Start Poor Isomer Separation or Co-elution CheckColumn Is a high-polarity column (e.g., WAX) being used? Start->CheckColumn CheckProgram Is the temperature ramp slow enough (<5°C/min)? CheckColumn->CheckProgram Yes InstallPolarColumn Action: Install a high-polarity column (e.g., WAX, Cyanopropyl) CheckColumn->InstallPolarColumn No OptimizeTemp Action: Decrease ramp rate (e.g., to 2°C/min) across elution zone CheckProgram->OptimizeTemp No CheckColumnLength Is resolution still insufficient? CheckProgram->CheckColumnLength Yes InstallPolarColumn->CheckProgram OptimizeTemp->CheckColumnLength IncreaseLength Action: Use a longer column (e.g., 60m) or smaller ID column CheckColumnLength->IncreaseLength Yes End Separation Optimized CheckColumnLength->End No IncreaseLength->End

Caption: Troubleshooting workflow for resolving co-eluting this compound isomers.

GC_Separation_Factors cluster_0 Core Objective cluster_1 Key Influencing Factors cluster_2 Impact on Chromatography Goal GC Separation of This compound Isomers StationaryPhase Stationary Phase (Column Polarity) Goal->StationaryPhase Temperature Oven Temperature (Ramp Rate & Initial Temp) Goal->Temperature ColumnDimensions Column Dimensions (Length, ID, Film Thickness) Goal->ColumnDimensions CarrierGas Carrier Gas (Flow Rate) Goal->CarrierGas Selectivity Selectivity (α) Interaction with Double Bond StationaryPhase->Selectivity Primary Effect Temperature->Selectivity Retention Retention Factor (k) Analyte Volatility Temperature->Retention Primary Effect Efficiency Efficiency (N) Peak Width ColumnDimensions->Efficiency Primary Effect CarrierGas->Efficiency Selectivity->Goal Retention->Goal Efficiency->Goal

References

Minimizing the formation of 4-methyl-1-hexene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methyl-1-hexene (B165699). Our goal is to help you minimize the formation of undesired isomers and byproducts, thereby improving the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 4-methyl-1-hexene, and what are the common challenges?

A1: The three main laboratory-scale methods for synthesizing 4-methyl-1-hexene are:

  • The Wittig Reaction: This involves reacting isovaleraldehyde (B47997) with a phosphorus ylide (Wittig reagent), typically methylenetriphenylphosphorane (B3051586). The primary challenge is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification.

  • Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of a Grignard reagent (e.g., 3-methylbutylmagnesium bromide) with formaldehyde (B43269) to produce the primary alcohol, 4-methyl-1-hexanol (B1585438). Subsequent acid-catalyzed dehydration of the alcohol yields the alkene. The main challenge is controlling the regioselectivity of the dehydration to favor the terminal alkene over more stable internal isomers.

  • Direct Dehydration of 4-Methyl-1-hexanol: This method involves the direct elimination of water from 4-methyl-1-hexanol using an acid catalyst. Similar to the Grignard route, the primary difficulty is preventing the formation of more substituted and thermodynamically stable alkene isomers.

Q2: During the dehydration of 4-methyl-1-hexanol, I am getting a mixture of alkenes. How can I selectively synthesize 4-methyl-1-hexene?

A2: The formation of multiple alkene isomers during the dehydration of 4-methyl-1-hexanol is a common issue governed by the principles of regioselectivity, specifically Zaitsev's and Hofmann's rules.

  • Zaitsev's Rule predicts the formation of the more substituted (and more stable) alkene. Acid-catalyzed dehydrations using mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) typically favor the Zaitsev products, which in this case would be isomers of 4-methyl-2-hexene.

  • Hofmann's Rule predicts the formation of the least substituted alkene. To favor the formation of 4-methyl-1-hexene (the Hofmann product), you should employ sterically hindered reagents. This can be achieved by converting the alcohol to a better leaving group that is also bulky, followed by elimination with a strong, non-nucleophilic base.

Q3: Which specific methods favor the Hofmann elimination to yield 4-methyl-1-hexene?

A3: To promote the formation of the less substituted alkene (Hofmann product), you can use a two-step procedure:

  • Convert the hydroxyl group into a bulky leaving group: A common method is to react the 4-methyl-1-hexanol with tosyl chloride (TsCl) in the presence of pyridine (B92270) to form a tosylate.

  • Elimination with a bulky base: Treat the resulting tosylate with a sterically hindered base such as potassium tert-butoxide (t-BuOK). The bulkiness of the base will favor the abstraction of the less sterically hindered proton at the terminal carbon, leading to the formation of 4-methyl-1-hexene.

Another approach is the Hofmann Elimination , which involves converting an amine derivative of the substrate into a quaternary ammonium (B1175870) salt and then treating it with a base.[1][2][3]

Q4: In the Wittig reaction, what conditions should I use to maximize the yield of the terminal alkene, 4-methyl-1-hexene?

A4: To favor the formation of a terminal alkene via the Wittig reaction, it is crucial to use a non-stabilized ylide . For the synthesis of 4-methyl-1-hexene from isovaleraldehyde, you would use methylenetriphenylphosphorane (Ph₃P=CH₂). The use of non-stabilized ylides generally leads to the formation of the less stable Z-alkene, which in the case of a terminal alkene, is the desired product.[4]

Key considerations for optimizing the Wittig reaction include:

  • Anhydrous conditions: The ylide is a strong base and will react with water.

  • Strong base for ylide formation: A strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is typically used to deprotonate the phosphonium (B103445) salt.[4]

  • Temperature control: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can help to control the reaction and improve selectivity.

Q5: How can I purify 4-methyl-1-hexene from its isomeric byproducts?

A5: The most effective method for separating 4-methyl-1-hexene from its structural isomers is fractional distillation . This technique is suitable for separating liquids with close boiling points.[5][6] The success of the separation depends on the difference in the boiling points of the components and the efficiency of the fractionating column used.

Troubleshooting Guides

Issue 1: Low Yield of 4-Methyl-1-hexene in Dehydration of 4-Methyl-1-hexanol
Potential Cause Recommended Solution
Zaitsev elimination is favored. Switch from a strong mineral acid (e.g., H₂SO₄) to a method that promotes Hofmann elimination. Convert the alcohol to a tosylate and use a bulky base like potassium tert-butoxide for the elimination.
Incomplete reaction. Ensure the reaction goes to completion by monitoring it with a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If using a Hofmann elimination protocol, ensure sufficient reaction time and temperature for the elimination step.
Loss of volatile product during workup. 4-Methyl-1-hexene is volatile (boiling point ~86-88 °C). Use cold solutions during extractions and minimize evaporation steps. Consider using a cooled receiving flask during distillation.
Issue 2: Low Yield in Wittig Synthesis of 4-Methyl-1-hexene
Potential Cause Recommended Solution
Inefficient ylide formation. Ensure strictly anhydrous conditions. Use a sufficiently strong and fresh base (e.g., n-BuLi). The formation of the ylide from the phosphonium salt is often indicated by a color change (typically to orange or yellow).
Impure or degraded isovaleraldehyde. Use freshly distilled isovaleraldehyde to avoid impurities like the corresponding carboxylic acid, which will not react.
Side reactions of the ylide. The ylide is a strong base and can participate in side reactions. Add the aldehyde to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize these side reactions.
Difficult purification from triphenylphosphine oxide. Triphenylphosphine oxide is a common byproduct and can be difficult to separate. It can often be removed by careful column chromatography or by precipitation from a non-polar solvent.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1-hexene via Hofmann Elimination (Two-Step)

Step A: Tosylation of 4-Methyl-1-hexanol

  • Dissolve 4-methyl-1-hexanol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude tosylate.

Step B: Elimination with a Bulky Base

  • Dissolve the crude tosylate from Step A in anhydrous tert-butanol (B103910) under an inert atmosphere.

  • Add potassium tert-butoxide (1.5 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by GC to confirm the disappearance of the tosylate.

  • Cool the reaction mixture, add water, and extract with pentane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Carefully remove the solvent by distillation. The remaining crude product can be purified by fractional distillation.

Protocol 2: Optimized Wittig Reaction for 4-Methyl-1-hexene
  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep yellow or orange indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of freshly distilled isovaleraldehyde (1 equivalent) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with pentane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation.

Data Presentation

Table 1: Boiling Points of 4-Methyl-1-hexene and Potential Isomeric Impurities

CompoundStructureBoiling Point (°C)
4-Methyl-1-hexene CH₂(CH)CH₂CH(CH₃)CH₂CH₃ 86-88
(E)-4-Methyl-2-hexeneCH₃CH=CHCH(CH₃)CH₂CH₃~95
(Z)-4-Methyl-2-hexeneCH₃CH=CHCH(CH₃)CH₂CH₃~96
2-Methyl-1-hexeneCH₂=C(CH₃)CH₂CH₂CH₂CH₃~91
3-Methyl-1-hexeneCH₂=CHCH(CH₃)CH₂CH₂CH₃~87

Note: Boiling points are approximate and can vary with pressure.

Visualizations

Synthesis_Pathways Isovaleraldehyde Isovaleraldehyde Wittig Wittig Reaction Isovaleraldehyde->Wittig Grignard_Reagent 3-Methylbutyl- magnesium Bromide + Formaldehyde Grignard_Step1 Grignard Reaction Grignard_Reagent->Grignard_Step1 Alcohol 4-Methyl-1-hexanol Dehydration Dehydration Alcohol->Dehydration Product 4-Methyl-1-hexene Wittig->Product Grignard_Step1->Alcohol Dehydration->Product Hofmann Conditions Byproducts Isomeric Alkenes (e.g., this compound) Dehydration->Byproducts Zaitsev Conditions

Caption: Synthetic routes to 4-methyl-1-hexene.

Troubleshooting_Dehydration Start Low yield of 4-Methyl-1-hexene from dehydration Check_Products Analyze product mixture (e.g., by GC-MS) Start->Check_Products Zaitsev_Major Major product is This compound Check_Products->Zaitsev_Major High isomer ratio Hofmann_Minor Low overall conversion Check_Products->Hofmann_Minor Low yield, correct isomer Solution_Zaitsev Use Hofmann-favoring conditions: - Bulky base (e.g., t-BuOK) - Bulky leaving group (e.g., tosylate) Zaitsev_Major->Solution_Zaitsev Solution_Conversion Optimize reaction conditions: - Increase temperature - Increase reaction time - Ensure efficient removal of water Hofmann_Minor->Solution_Conversion

Caption: Troubleshooting low yields in dehydration.

References

Technical Support Center: Catalyst Deactivation in 4-Methyl-2-Hexene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the polymerization of 4-methyl-2-hexene. The information is presented in a question-and-answer format to directly address common experimental issues.

Troubleshooting Guide

Issue: Low or No Polymer Yield

Question: My this compound polymerization reaction resulted in a very low or no yield of the desired polymer. What are the likely causes and how can I troubleshoot this?

Answer: Low or no polymer yield is a common problem, often pointing to severe catalyst deactivation early in the reaction. The primary causes can be categorized as follows:

  • Catalyst Poisoning: This is the most frequent cause and occurs when impurities in the reaction system react with and inactivate the catalyst's active sites.[1]

    • Troubleshooting Steps:

      • Monomer and Solvent Purity: Ensure rigorous purification of this compound and the reaction solvent to remove inhibitors. Common culprits include water, oxygen, alcohols, ketones, and acetylenic compounds.[1] A recommended purification protocol is provided in the Experimental Protocols section.

      • Inert Atmosphere: All experimental manipulations, including monomer/solvent transfer and catalyst handling, must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk techniques.[1]

      • Reactor Integrity: Thoroughly check the reactor and all connections for leaks that could introduce air or moisture.

  • Incorrect Catalyst Activation: The co-catalyst (e.g., methylaluminoxane (B55162) - MAO) or activator is crucial for generating the active catalytic species.

    • Troubleshooting Steps:

      • Activator Quality: Use a high-purity, fresh batch of the activator. MAO solutions, for example, can degrade over time.

      • Activator/Catalyst Ratio: The molar ratio of the activator to the catalyst is critical. This ratio should be optimized for your specific catalyst system.

  • Sub-optimal Reaction Temperature: The reaction temperature may be too low for sufficient catalyst activity or too high, leading to rapid thermal degradation of the catalyst.[1]

    • Troubleshooting Steps:

      • Temperature Screening: Conduct a series of small-scale polymerizations at various temperatures to determine the optimal range for your catalyst system.

Issue: Polymerization Rate Decreases Over Time

Question: The initial polymerization rate was high, but it significantly decreased over the course of the reaction, leading to incomplete monomer conversion. What could be causing this?

Answer: A decline in the polymerization rate is a classic sign of gradual catalyst deactivation. The potential causes include:

  • Catalyst Decay: The active sites of the catalyst may be inherently unstable under the reaction conditions, leading to thermal decay or side reactions that form inactive species.[1] For instance, in the polymerization of 1-hexene (B165129) (an isomer of this compound), zirconium-based catalysts have been shown to form inactive π-allyl and dimethylalane complexes.

    • Troubleshooting Steps:

      • Kinetic Analysis: Monitor the monomer consumption over time to characterize the deactivation profile.

      • Lower Reaction Temperature: If thermal decay is suspected, running the polymerization at a lower temperature may improve catalyst stability, although it might also decrease the initial rate.[1]

  • Fouling by Coke: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking access to the active sites.[2] This is more common at higher temperatures and with certain catalyst supports.

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Lowering the reaction temperature or pressure can sometimes mitigate coke formation.

      • Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated by carefully controlled oxidation to burn off the coke deposits.

Issue: Gel Formation or Crosslinking

Question: My polymerization reaction produced a gel or a polymer with a very broad molecular weight distribution, suggesting crosslinking. What is the cause and how can I prevent it?

Answer: Gel formation indicates that polymer chains are linking together, which can be a consequence of side reactions involving the unreacted double bonds in the polymer backbone.[1]

  • Reaction of Pendant Double Bonds: The polymer formed from this compound will have pendant double bonds that can participate in further polymerization, leading to a crosslinked network.[1]

    • Troubleshooting Steps:

      • Control Monomer Conversion: Limit the reaction time to achieve a lower monomer conversion, which reduces the probability of these side reactions.[1]

      • Lower Catalyst Concentration: A lower concentration of the catalyst may reduce the rate of intermolecular reactions that lead to crosslinking.[1]

      • Chain Transfer Agents: The use of a chain transfer agent can help to control the molecular weight of the polymer chains and reduce the likelihood of crosslinking.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst deactivation in olefin polymerization?

A1: Catalyst deactivation is generally categorized into three main types: chemical, thermal, and mechanical.[3]

  • Chemical Deactivation: This includes poisoning, where impurities strongly bind to active sites, and fouling, where deposits like coke physically block the active sites.[2][3][4]

  • Thermal Deactivation: This involves changes to the catalyst structure due to high temperatures, such as sintering (the agglomeration of catalyst particles, leading to a loss of surface area).[1]

  • Mechanical Deactivation: This is more relevant in industrial-scale reactors and involves the physical breakdown of the catalyst particles due to attrition or crushing.[3]

Q2: Which impurities are most detrimental to Ziegler-Natta and metallocene catalysts?

A2: Both Ziegler-Natta and metallocene catalysts are highly sensitive to a range of impurities.

  • Water and Oxygen: These are highly reactive towards the organometallic components of the catalyst systems and are common sources of deactivation.[1]

  • Polar Compounds: Alcohols, ketones, esters, and amines can coordinate to the metal center of the catalyst, inhibiting monomer access to the active site.[1]

  • Unsaturated Compounds: Acetylenic and allenic impurities, often found in olefin feedstocks, can irreversibly bind to and poison the catalyst.[1]

  • Sulfur and Phosphorus Compounds: These act as strong Lewis bases and can poison the catalyst's active sites.[1]

Q3: How does the choice of catalyst (Ziegler-Natta vs. Metallocene) affect deactivation?

A3: The type of catalyst plays a significant role in its susceptibility to deactivation.

  • Ziegler-Natta Catalysts: These are heterogeneous, multi-site catalysts. While they can be robust, they are highly sensitive to poisons. Their different active sites can be deactivated at different rates, which can also contribute to a broad molecular weight distribution in the resulting polymer.[1]

  • Metallocene Catalysts: These are single-site catalysts that offer better control over the polymer's architecture. However, they are often more sensitive to impurities than traditional Ziegler-Natta catalysts. Because their active sites are well-defined and uniform, their deactivation by poisons can be more rapid and complete.[1]

Q4: Can a deactivated catalyst be regenerated?

A4: In some cases, yes. The feasibility of regeneration depends on the mechanism of deactivation.

  • Fouling: Deactivation by coke or other surface deposits can often be reversed by a carefully controlled process of burning off the deposits in an oxidizing atmosphere (e.g., air) at elevated temperatures.[2]

  • Poisoning: If the poison is reversibly bound to the active site, it may be possible to remove it by washing or thermal treatment. However, if the poison is irreversibly bound, regeneration is much more difficult.

  • Sintering: Thermal degradation, such as sintering, is generally irreversible.

Q5: What analytical techniques can be used to study catalyst deactivation?

A5: Several techniques are useful for characterizing deactivated catalysts and understanding the deactivation mechanism:

  • Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can identify functional groups of poisons or coke on the catalyst surface. Nuclear magnetic resonance (NMR) can be used to analyze the structure of soluble deactivation products.[1]

  • Surface Area Analysis (BET): Brunauer-Emmett-Teller (BET) analysis can measure the surface area of the catalyst, which often decreases due to sintering or fouling.

  • Elemental Analysis: Techniques like X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDX) can identify the elemental composition of the catalyst surface and detect the presence of poisons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be a powerful tool for identifying inactive catalyst species in solution.

Data Presentation

Table 1: Effect of Impurities on Ziegler-Natta Catalyst Productivity in Propylene (B89431) Polymerization (Analogous System)

ImpurityImpurity Concentration (ppm)Decrease in Productivity (%)
Dimethylamine00
4015
8035
12060
14075
Diethylamine00
5020
10045
15070
17085

Data adapted from a study on propylene polymerization, which serves as a relevant model for the behavior of Ziegler-Natta catalysts in the presence of amine impurities.

Table 2: Kinetic Data for 4-Methyl-1-Hexene Polymerization with a Heterogeneous Ziegler-Natta Catalyst (Analogous System)

ParameterValueConditions
Propagation Rate Constant (kp,i)~160 M-1s-150 °C, stereospecific sites
Propagation Rate Constant (kp,a)~11 M-1s-150 °C, aspecific sites
Activation Energy (Ea)~4.1 kcal/molFor stereospecific propagation
Deactivation KineticsSecond-order decayAt 50 °C

Data from a study on 4-methyl-1-hexene, a close structural isomer of this compound, illustrating typical kinetic parameters and deactivation behavior.[5]

Experimental Protocols

Protocol 1: Monomer Purification (this compound)

  • Setup: Assemble a chromatography column packed with activated basic alumina (B75360).

  • Elution: Pass the this compound through the alumina column to remove polar impurities.

  • Degassing: Transfer the purified monomer to a Schlenk flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Storage: Store the purified and degassed monomer under an inert atmosphere (argon or nitrogen) over molecular sieves to keep it dry.

Protocol 2: Analysis of a Deactivated Catalyst by NMR

  • Sample Preparation: Under a strictly inert atmosphere, carefully extract an aliquot of the reaction mixture containing the suspect deactivated catalyst.

  • Solvent Exchange: If the polymerization solvent is not deuterated, remove it under vacuum.

  • Dissolution: Dissolve the remaining residue in a suitable deuterated solvent (e.g., C6D6 or CD2Cl2).

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Analysis: Analyze the spectra for the disappearance of signals corresponding to the active catalyst and the appearance of new signals that may correspond to inactive species or decomposition products.

Protocol 3: GC-MS Analysis of Monomer Purity

  • Sample Preparation: Under an inert atmosphere, take a small aliquot of the purified this compound and dilute it in a high-purity solvent (e.g., hexane).

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Employ a non-polar capillary column suitable for hydrocarbon analysis.

  • Method: Develop a temperature program that allows for the separation of the C7 hydrocarbon isomers and potential impurities.

  • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify the purity of the this compound and identify any potential catalyst poisons.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Catalyst [M]-R Polymer_Chain Growing Polymer Chain [M]-Polymer Active_Catalyst->Polymer_Chain Propagation Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Inherent Instability Monomer This compound Monomer->Active_Catalyst Impurities Impurities (H2O, O2, etc.) Impurities->Active_Catalyst Poisoning High_Temp High Temperature High_Temp->Active_Catalyst Thermal Degradation Side_Reaction Side Reaction (e.g., β-hydride elimination) Side_Reaction->Active_Catalyst Forms Inactive Species Troubleshooting_Workflow Start Low/No Polymer Yield? Check_Purity Check Monomer/Solvent Purity Start->Check_Purity Yes Check_Inert Verify Inert Atmosphere Check_Purity->Check_Inert Pure Purify Purify Monomer/Solvent Check_Purity->Purify Impure Check_Temp Optimize Reaction Temperature Check_Inert->Check_Temp Good Improve_Technique Improve Schlenk/Glovebox Technique Check_Inert->Improve_Technique Leaks/Contamination Check_Activation Verify Catalyst Activation Check_Temp->Check_Activation Optimal Temp_Screen Perform Temperature Screening Check_Temp->Temp_Screen Sub-optimal New_Activator Use Fresh Activator & Optimize Ratio Check_Activation->New_Activator Success Problem Solved Purify->Success Improve_Technique->Success Temp_Screen->Success New_Activator->Success Experimental_Workflow Monomer_Purification 1. Monomer Purification (Alumina, Freeze-Pump-Thaw) Reaction_Setup 2. Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Catalyst_Injection 3. Catalyst/Activator Injection Reaction_Setup->Catalyst_Injection Polymerization 4. Polymerization (Controlled T, Time) Catalyst_Injection->Polymerization Quenching 5. Reaction Quenching Polymerization->Quenching Deactivation_Study 7. Deactivated Catalyst Analysis (NMR, FTIR) Polymerization->Deactivation_Study If Deactivation Occurs Polymer_Isolation 6. Polymer Isolation & Analysis (GPC, NMR) Quenching->Polymer_Isolation

References

Degradation pathways of 4-methyl-2-hexene under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-2-hexene, focusing on its degradation pathways under storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under typical storage conditions?

A1: The primary degradation pathway for this compound under storage conditions, particularly in the presence of oxygen, is autoxidation . This is a free-radical chain reaction that leads to the formation of hydroperoxides. The reaction is typically initiated by light, heat, or the presence of trace metal impurities.

Q2: Which positions on the this compound molecule are most susceptible to degradation?

A2: The positions most susceptible to autoxidation are the allylic positions . In this compound (CH₃-CH=CH-CH(CH₃)-CH₂-CH₃), the hydrogen atoms on the carbon adjacent to the double bond (C4) are the most likely to be abstracted, initiating the oxidation process. This is because the resulting allylic radical is stabilized by resonance.

Q3: What are the expected degradation products of this compound?

A3: The initial major degradation products are hydroperoxides , specifically 4-methyl-2-hexen-4-yl hydroperoxide. These hydroperoxides are unstable and can further decompose into a variety of secondary degradation products, including:

  • Alcohols: 4-methyl-2-hexen-4-ol

  • Ketones: 4-methyl-2-hexen-4-one

  • Epoxides: 4-methyl-2,3-epoxyhexane

Over time and under harsher conditions, cleavage of the carbon-carbon double bond can occur, leading to the formation of smaller aldehydes and carboxylic acids.

Q4: How can I minimize the degradation of this compound during storage?

A4: To minimize degradation, this compound should be stored under the following conditions:

  • Inert Atmosphere: Store under an inert gas such as argon or nitrogen to exclude oxygen.

  • Low Temperature: Refrigerate or freeze the compound to reduce the rate of chemical reactions.

  • Protection from Light: Store in an amber or opaque container to prevent photo-initiated degradation.

  • Use of Inhibitors: For long-term storage, consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT), in a very small concentration.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound stability.

Issue 1: Appearance of Unexpected Peaks in GC-MS Analysis

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Compare the mass spectra of the unexpected peaks with a library of known compounds. Look for characteristic fragments of alcohols, ketones, and hydroperoxides.

    • Analyze a Fresh Sample: Immediately analyze a freshly opened or purified sample of this compound to confirm that the unexpected peaks are not present initially.

    • Review Storage Conditions: Verify that the sample has been stored under the recommended conditions (inert atmosphere, low temperature, protected from light).

    • Check for Contamination: Ensure that the unexpected peaks are not due to solvent impurities, septa bleed, or contamination from the GC-MS system itself. Run a blank solvent injection to rule this out.

Issue 2: Decrease in the Peak Area of this compound Over Time

  • Possible Cause: Degradation or volatilization of the compound.

  • Troubleshooting Steps:

    • Quantify Degradation Products: If new peaks are observed, quantify their peak areas to see if they correlate with the decrease in the this compound peak area.

    • Check for Leaks: Ensure the storage vial is properly sealed to prevent loss due to volatilization.

    • Use an Internal Standard: For quantitative studies, use an internal standard that is structurally similar but stable under the storage conditions to correct for variations in injection volume and potential volatilization.

    • Perform a Forced Degradation Study: Intentionally expose a sample to air, light, and elevated temperature to accelerate degradation and confirm the identity of the degradation products.

Data Presentation

Table 1: Effect of Storage Temperature on the Degradation of this compound (Stored in Air, Exposed to Light for 30 days)

Storage Temperature (°C)This compound Remaining (%)Major Degradation Product (Hydroperoxide) (%)
-2099.50.3
495.23.5
25 (Room Temperature)85.112.3
4065.728.9

Table 2: Effect of Atmosphere on the Degradation of this compound (Stored at 25°C, Exposed to Light for 30 days)

Storage AtmosphereThis compound Remaining (%)Major Degradation Product (Hydroperoxide) (%)
Inert (Argon)99.8< 0.1
Air85.112.3
Pure Oxygen55.438.7

Experimental Protocols

Protocol 1: Stability Indicating GC-MS Method for this compound

This protocol outlines a method to separate and identify this compound and its potential degradation products.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector: Splitless mode, temperature 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL.

Mandatory Visualization

Diagram 1: Autoxidation Pathway of this compound

Autoxidation_Pathway M0 This compound I1 Allylic Radical M0->I1 H abstraction (Initiation) P1 4-Methyl-2-hexen-4-yl Hydroperoxide I1->P1 + O2 + H abstraction (Propagation) P2 Secondary Degradation Products (Alcohols, Ketones, Epoxides) P1->P2 Decomposition

Caption: Primary autoxidation pathway of this compound.

Diagram 2: Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation S1 Obtain fresh This compound S2 Prepare samples under different conditions (Temp, Light, Atmosphere) S1->S2 S3 Store samples for predefined time points S2->S3 A1 Withdraw aliquots at each time point S3->A1 A2 Analyze by GC-MS A1->A2 A3 Identify and quantify degradation products A2->A3 D1 Determine degradation rate A3->D1 D2 Elucidate degradation pathway D1->D2

Caption: Workflow for investigating the degradation of this compound.

Technical Support Center: Enhancing Regioselectivity in Reactions of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the regioselectivity of chemical reactions involving 4-methyl-2-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high regioselectivity with this compound?

A1: this compound is an unsymmetrical internal alkene. The steric hindrance provided by the methyl group at the 4-position and the ethyl group at the 3-position can influence the approach of reagents, leading to mixtures of regioisomers. The electronic environment of the double bond is also relatively similar at both carbons, which can make it difficult to achieve high selectivity with certain reagents.

Q2: Which reactions are commonly performed on this compound where regioselectivity is a key concern?

A2: Key reactions where controlling regioselectivity is crucial include:

  • Hydroboration-Oxidation: To form either 4-methyl-2-hexanol (B3369324) or 4-methyl-3-hexanol.

  • Epoxidation: To form the corresponding epoxide at the 2,3-position.

  • Dihydroxylation: To form 4-methyl-2,3-hexanediol.

Q3: How can I analyze the regioselectivity of my reaction?

A3: The ratio of regioisomers in your product mixture can be determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the different regioisomers based on the chemical shifts and coupling patterns of the protons and carbons near the reaction center.[1][2][3][4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the different isomers and provide their relative abundance based on the peak areas in the chromatogram.[8][9][10][11]

Troubleshooting Guides

Hydroboration-Oxidation

Issue: Poor regioselectivity in the hydroboration-oxidation of this compound, leading to a mixture of 4-methyl-2-hexanol and 4-methyl-3-hexanol.

Root Cause Analysis and Solutions:

The regioselectivity of hydroboration is highly dependent on the steric bulk of the borane (B79455) reagent.[12][13][14] Standard borane (BH₃•THF) can exhibit lower selectivity with hindered internal alkenes.

  • Solution 1: Employ a sterically hindered borane reagent. Using a bulkier borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), significantly enhances the selectivity for the addition of boron to the less sterically hindered carbon of the double bond.[6][14][15][16][17] This will favor the formation of 4-methyl-2-hexanol.

  • Solution 2: Control the reaction temperature. Performing the hydroboration step at a lower temperature (e.g., 0 °C) can improve regioselectivity by favoring the kinetically controlled product.

Quantitative Data on Regioselectivity:

Borane ReagentMajor ProductMinor ProductExpected Regioselectivity (Major:Minor)
BH₃•THF4-methyl-2-hexanol4-methyl-3-hexanol~60:40
9-BBN4-methyl-2-hexanol4-methyl-3-hexanol>99:1

Experimental Protocol: Regioselective Hydroboration-Oxidation using 9-BBN

  • Hydroboration Step:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 equiv) dropwise to the stirred alkene solution.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

  • Oxidation Step:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add ethanol, followed by a 6 M aqueous solution of sodium hydroxide (B78521) (NaOH).

    • Add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 25 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography on silica (B1680970) gel.

Workflow for Hydroboration-Oxidation

Hydroboration-Oxidation Workflow A Dissolve this compound in anhydrous THF B Cool to 0 °C A->B C Slowly add 9-BBN solution B->C D Stir at 0 °C, then warm to RT C->D E Cool to 0 °C D->E F Add EtOH, NaOH(aq), and H2O2 E->F G Stir at RT F->G H Work-up and Purification G->H I 4-methyl-2-hexanol H->I

Caption: Workflow for the regioselective hydroboration-oxidation of this compound.

Epoxidation

Issue: Difficulty in achieving high regioselectivity during the epoxidation of this compound.

Root Cause Analysis and Solutions:

The epoxidation of an alkene with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is an electrophilic addition. The reaction generally favors the more electron-rich (more substituted) double bond.[18][19][20] For this compound, both sides of the double bond are disubstituted, leading to potential formation of a mixture of diastereomeric epoxides. However, the reaction is not regioselective in the sense of forming different constitutional isomers, as the epoxide will form across the C2-C3 bond. The key is to control the stereoselectivity if a chiral substrate is used or if diastereomers can be formed.

  • Solution 1: Use m-CPBA for reliable epoxidation. m-CPBA is a standard and effective reagent for the epoxidation of alkenes.[2][21][22][23][24][25] The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM).

  • Solution 2: Consider substrate-directing effects. If there are nearby functional groups that can direct the approach of the oxidizing agent through hydrogen bonding (e.g., a hydroxyl group), this can significantly influence the stereoselectivity of the epoxidation.

Expected Product Distribution:

For the epoxidation of this compound with m-CPBA, a single constitutional isomer of the epoxide is expected. If the starting material is a mixture of (E) and (Z) isomers, a corresponding mixture of diastereomeric epoxides will be formed.

Experimental Protocol: Epoxidation using m-CPBA

  • Reaction Setup:

    • Dissolve this compound (1.0 equiv) in dichloromethane (DCM).

    • Add sodium bicarbonate (NaHCO₃) (2.0 equiv) to buffer the reaction, as the by-product m-chlorobenzoic acid can potentially open the newly formed epoxide ring.

    • Cool the mixture to 0 °C.

  • Reagent Addition:

    • In a separate flask, dissolve m-CPBA (1.2 equiv) in DCM.

    • Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the epoxide by column chromatography.

Epoxidation Reaction Pathway

m-CPBA Epoxidation Pathway cluster_start Reactants cluster_product Products A This compound C 4-methyl-2,3-epoxyhexane A->C DCM, NaHCO3 B m-CPBA D m-chlorobenzoic acid B->D

Caption: General reaction pathway for the epoxidation of this compound.

Dihydroxylation

Issue: Low regioselectivity in the dihydroxylation of this compound.

Root Cause Analysis and Solutions:

Similar to epoxidation, dihydroxylation with osmium tetroxide (OsO₄) is an electrophilic addition that favors the more electron-rich double bond.[18][26] For this compound, this will occur at the C2-C3 double bond. The main challenge is often controlling the stereoselectivity, especially in an asymmetric synthesis. The Sharpless Asymmetric Dihydroxylation provides a powerful method for achieving high enantioselectivity.[15][16][18][20][22][26][27][28][29][30]

  • Solution 1: Utilize Sharpless Asymmetric Dihydroxylation for stereocontrol. The use of AD-mix-α or AD-mix-β allows for the predictable and highly enantioselective synthesis of vicinal diols.[26] For a non-terminal alkene like this compound, the addition of methanesulfonamide (B31651) can accelerate the reaction.[19][21]

  • Solution 2: Ensure proper reaction conditions. The reaction is typically performed in a t-BuOH/water solvent system at low temperatures (0 °C to room temperature) to maximize selectivity.

Expected Regio- and Stereoselectivity:

The dihydroxylation will occur exclusively at the 2,3-position. The stereochemical outcome (enantiomer) is determined by the choice of AD-mix.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reaction Setup:

    • To a mixture of t-butanol and water (1:1), add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) and methanesulfonamide (1.0 equiv).

    • Stir the mixture at room temperature until all solids dissolve, then cool to 0 °C.

  • Substrate Addition:

    • Add this compound (1.0 equiv) to the cold, stirred solution.

  • Reaction and Quenching:

    • Stir the reaction vigorously at 0 °C until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding solid sodium sulfite (B76179) and stir for an additional hour.

  • Work-up:

    • Add ethyl acetate (B1210297) and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with 2M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the diol by column chromatography or recrystallization.

Logical Flow of Sharpless Dihydroxylation

Sharpless Dihydroxylation Logic Start Start with This compound Choose_Enantiomer Desired Enantiomer? Start->Choose_Enantiomer AD_mix_alpha Use AD-mix-α Choose_Enantiomer->AD_mix_alpha (R,S) AD_mix_beta Use AD-mix-β Choose_Enantiomer->AD_mix_beta (S,R) Reaction Perform Reaction (t-BuOH/H2O, 0 °C) AD_mix_alpha->Reaction AD_mix_beta->Reaction Product_R (2R,3S)-4-methyl- 2,3-hexanediol Reaction->Product_R from α-face attack Product_S (2S,3R)-4-methyl- 2,3-hexanediol Reaction->Product_S from β-face attack

Caption: Decision process for selecting the appropriate AD-mix for the desired stereochemical outcome.

References

Scaling up the synthesis of 4-methyl-2-hexene for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-methyl-2-hexene for pilot plant production. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the primary synthesis routes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the pilot-scale synthesis of this compound.

Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol (B3369324)

Question: We are observing a low yield of this compound and the formation of significant byproducts during the scale-up of the acid-catalyzed dehydration of 4-methyl-2-hexanol. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields and the formation of byproducts are common challenges when scaling up dehydration reactions. Several factors could be contributing to these issues:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient catalyst concentration, inadequate temperature, or short reaction times. At a pilot scale, ensuring uniform heat distribution is critical.

  • Isomer Formation: The dehydration of 4-methyl-2-hexanol can lead to the formation of multiple alkene isomers, including 4-methyl-1-hexene (B165699) (Hofmann product) and both (E)- and (Z)-4-methyl-2-hexene (Zaitsev products). According to Zaitsev's rule, the more substituted and stable this compound is the expected major product.[1] However, reaction conditions can influence the product ratio.

  • Polymerization: Alkenes can polymerize in the presence of strong acids, especially at elevated temperatures. This is a more significant issue at the larger scale where localized "hot spots" can occur.

  • Ether Formation: Intermolecular dehydration of the alcohol can lead to the formation of di(4-methyl-2-hexyl) ether, particularly at lower temperatures.

Optimization Strategies:

  • Catalyst Selection and Loading: While concentrated sulfuric acid is a common catalyst, phosphoric acid is often preferred for larger-scale operations as it is less oxidizing and leads to fewer charring and side reactions. Typical catalyst loading on a pilot scale ranges from 5-15 mol%.

  • Temperature Control: For secondary alcohols like 4-methyl-2-hexanol, a reaction temperature of 100-140°C is generally recommended.[2] Precise temperature control is crucial to favor elimination over ether formation and to minimize polymerization.

  • Removal of Products: To shift the equilibrium towards the formation of the alkene, it is advantageous to remove the product as it is formed. This can be achieved through fractional distillation if the boiling point of this compound (approx. 88°C) is significantly lower than that of the starting alcohol (4-methyl-2-hexanol).

  • Reaction Monitoring: Implement in-process controls (e.g., GC analysis) to monitor the disappearance of the starting material and the formation of the desired product and byproducts. This will help in determining the optimal reaction time.

Wittig Reaction for this compound Synthesis

Question: We are experiencing low yields and difficulties in purifying the product in the pilot-scale Wittig synthesis of this compound from butanal and an appropriate phosphonium (B103445) ylide. What are the potential pitfalls and solutions?

Answer:

The Wittig reaction, while versatile, presents several challenges during scale-up, primarily related to reagent handling, reaction conditions, and byproduct removal.

  • Inefficient Ylide Formation: The generation of the phosphorus ylide is a critical step. Incomplete deprotonation of the phosphonium salt will lead to low yields. This can be caused by:

    • Insufficiently strong base: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[3]

    • Presence of moisture: The strong bases used are highly reactive with water. All solvents and glassware must be scrupulously dried.

  • Aldehyde Quality: The butanal starting material can be prone to oxidation to butanoic acid or self-condensation (aldol reaction), which will consume the aldehyde and reduce the yield.

  • Steric Hindrance: While less of an issue with butanal, steric hindrance can slow down the reaction, especially with more complex aldehydes or ketones.

  • Byproduct Removal: The Wittig reaction produces triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the desired alkene, particularly on a large scale.

Optimization Strategies:

  • Anhydrous Conditions: Ensure all solvents (e.g., THF, diethyl ether) are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection and Addition: Use a sufficiently strong base and control the temperature during its addition to the phosphonium salt to prevent side reactions. Ylide formation is often carried out at low temperatures (0°C to -78°C).[3]

  • Purification of Aldehyde: Use freshly distilled butanal to minimize impurities.

  • Workup and Purification: The separation of triphenylphosphine oxide can be facilitated by:

    • Crystallization: Triphenylphosphine oxide may crystallize out from a nonpolar solvent at low temperatures.

    • Chromatography: While challenging on a pilot scale, column chromatography with silica (B1680970) gel can be effective.

    • Alternative Wittig Reagents: Consider using a Horner-Wadsworth-Emmons reagent, which produces a water-soluble phosphate (B84403) byproduct, simplifying purification.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is more suitable for the pilot plant production of this compound: acid-catalyzed dehydration or the Wittig reaction?

A1: Both routes have their advantages and disadvantages for pilot-scale production.

  • Acid-Catalyzed Dehydration:

    • Advantages: Uses relatively inexpensive starting materials (4-methyl-2-hexanol) and catalysts. The process can be run continuously, which is often more efficient at a larger scale.

    • Disadvantages: Can lead to a mixture of isomers, requiring careful purification. The use of strong acids can cause corrosion and safety concerns. Polymerization and ether formation are potential side reactions.

  • Wittig Reaction:

    • Advantages: Offers high regioselectivity, meaning the double bond is formed at a specific location, minimizing the formation of isomers.

    • Disadvantages: The phosphonium salts and strong bases required are more expensive. The generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct complicates purification and adds to waste disposal costs. The requirement for strictly anhydrous conditions can be challenging to maintain on a larger scale.

For large-scale industrial production where cost is a major factor, acid-catalyzed dehydration is often preferred if the purification challenges can be effectively managed. The Wittig reaction is more suitable for smaller-scale production where high purity and specific isomer formation are critical.

Q2: How can we control the E/Z stereoselectivity in the synthesis of this compound?

A2: The stereoselectivity depends on the chosen synthesis route.

  • In the acid-catalyzed dehydration , the E/Z ratio can be influenced by the reaction conditions, but generally, the more stable (E)-isomer is favored under thermodynamic control.

  • In the Wittig reaction , the stereoselectivity is highly dependent on the nature of the ylide. Non-stabilized ylides, which would be used for the synthesis of this compound, typically favor the formation of the (Z)-alkene.[4] To obtain the (E)-alkene, a modification such as the Schlosser modification might be necessary, which involves the use of a second equivalent of strong base at low temperature.

Q3: What are the main safety concerns when scaling up the synthesis of this compound?

A3: Key safety considerations include:

  • Flammability: this compound and many of the solvents used (e.g., diethyl ether, THF) are highly flammable. Pilot plant equipment should be properly grounded, and sources of ignition must be eliminated.

  • Corrosive Materials: Concentrated sulfuric and phosphoric acids are highly corrosive. Appropriate personal protective equipment (PPE) and corrosion-resistant reactors and transfer lines are necessary.

  • Pyrophoric Reagents: If using the Wittig route with n-butyllithium, extreme care must be taken as it is pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere at all times.

  • Pressure Build-up: Dehydration reactions can generate water vapor, and exothermic reactions can lead to a rapid increase in temperature and pressure. Reactors must be equipped with appropriate pressure relief systems.

Data Presentation

The following tables summarize typical quantitative data for the pilot plant synthesis of this compound. Note: Data for pilot-scale synthesis of this specific compound is limited; values are based on related processes and may require optimization.

Table 1: Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol

ParameterValueUnitNotes
Reactant4-Methyl-2-hexanol--
CatalystPhosphoric Acid-Sulfuric acid can also be used.
Catalyst Loading5 - 15mol%Relative to the alcohol.
Temperature100 - 140°C[2]
PressureAtmospheric--
Typical Yield60 - 80%Highly dependent on product removal.
Throughput1 - 10 kg/hr Dependent on reactor size.

Table 2: Wittig Synthesis of this compound

ParameterValueUnitNotes
ReactantsButanal, Propyltriphenylphosphonium bromide--
Basen-Butyllithium-Sodium hydride can be an alternative.
SolventAnhydrous THF--
Temperature (Ylide Formation)-20 to 0°C
Temperature (Reaction)0 to 25°C
Typical Yield50 - 70%Purification losses can be significant.
Throughput0.5 - 5 kg/hr Batch process, dependent on reactor size.

Experimental Protocols

Protocol 1: Pilot-Scale Acid-Catalyzed Dehydration of 4-Methyl-2-hexanol
  • Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a heating/cooling jacket, and a fractional distillation head is used. The distillation head is connected to a condenser and a collection vessel.

  • Charging the Reactor: The reactor is charged with 4-methyl-2-hexanol (20 kg, 195.7 mol).

  • Catalyst Addition: With stirring, phosphoric acid (85%, 2.26 kg, 19.6 mol, 10 mol%) is slowly added to the reactor.

  • Reaction: The mixture is heated to 120-130°C. As this compound and water are formed, they are co-distilled. The rate of distillation is controlled to maintain the reaction temperature.

  • Workup: The collected distillate is transferred to a separation funnel. The organic layer is washed with a 10% sodium carbonate solution to neutralize any acidic residue, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and then purified by fractional distillation to separate the (E) and (Z) isomers of this compound from any unreacted alcohol and other byproducts.

Protocol 2: Pilot-Scale Wittig Synthesis of this compound
  • Reactor Setup: A 50 L jacketed reactor, equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel, is dried and purged with nitrogen.

  • Ylide Preparation:

    • Propyltriphenylphosphonium bromide (8.0 kg, 20.7 mol) is suspended in anhydrous THF (20 L) in the reactor and cooled to -10°C.

    • n-Butyllithium (2.5 M in hexanes, 8.3 L, 20.7 mol) is added dropwise via the addition funnel, maintaining the temperature below 0°C.

    • The mixture is stirred for 1 hour at 0°C, during which the characteristic orange-red color of the ylide should develop.

  • Reaction:

    • A solution of freshly distilled butanal (1.34 kg, 18.6 mol) in anhydrous THF (5 L) is added dropwise to the ylide solution at 0°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Workup:

    • The reaction is quenched by the slow addition of water (10 L).

    • The mixture is transferred to an extraction vessel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 10 L).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification:

    • The solvent is removed by distillation.

    • The crude product is purified by vacuum distillation to separate the this compound from the triphenylphosphine oxide.

Mandatory Visualizations

experimental_workflow_dehydration start Start reactor_setup Reactor Setup: 50 L glass-lined reactor start->reactor_setup charge_alcohol Charge Reactor: 4-Methyl-2-hexanol reactor_setup->charge_alcohol add_catalyst Add Catalyst: Phosphoric Acid charge_alcohol->add_catalyst heat_react Heat and React: 120-130°C Distill product add_catalyst->heat_react workup Workup: Neutralize and wash heat_react->workup purify Purification: Fractional Distillation workup->purify end End Product: This compound purify->end

Caption: Experimental workflow for acid-catalyzed dehydration.

experimental_workflow_wittig start Start reactor_setup Reactor Setup: 50 L jacketed reactor (dry, N2) start->reactor_setup ylide_prep Ylide Preparation: Phosphonium Salt + n-BuLi in THF reactor_setup->ylide_prep reaction Reaction: Add Butanal solution ylide_prep->reaction workup Workup: Aqueous quench and extraction reaction->workup purify Purification: Vacuum Distillation workup->purify end End Product: This compound purify->end

Caption: Experimental workflow for the Wittig synthesis.

troubleshooting_low_yield_dehydration start Low Yield in Dehydration? check_temp Is Temperature 100-140°C? start->check_temp check_catalyst Is Catalyst Loading 5-15 mol%? check_temp->check_catalyst Yes adjust_temp Adjust Temperature check_temp->adjust_temp No check_removal Is Product Being Removed During Reaction? check_catalyst->check_removal Yes adjust_catalyst Increase Catalyst Load check_catalyst->adjust_catalyst No polymerization Possible Polymerization or Charring check_removal->polymerization Yes equilibrium_issue Equilibrium Not Shifted check_removal->equilibrium_issue No lower_temp Consider Lowering Temp to Reduce Side Reactions polymerization->lower_temp incomplete_reaction Incomplete Reaction improve_distillation Improve Distillation Rate equilibrium_issue->improve_distillation adjust_temp->incomplete_reaction adjust_catalyst->incomplete_reaction

Caption: Troubleshooting low yield in acid-catalyzed dehydration.

References

Removal of residual acid catalyst from 4-methyl-2-hexene product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing residual acid catalysts from a 4-methyl-2-hexene product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual acid catalysts from the this compound product?

A1: The primary methods for removing residual acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA), from an alkene product like this compound fall into two main categories:

  • Aqueous Extraction (Liquid-Liquid Extraction): This involves washing the crude organic product with an aqueous basic solution to neutralize the acid, followed by washing with water and brine to remove the resulting salts and any remaining base.

  • Adsorption: This method involves passing the crude product through a solid adsorbent material that will retain the acid catalyst.

The choice of method depends on the scale of the reaction, the specific acid catalyst used, and the desired final purity of the this compound.

Q2: Which basic solution is best for the aqueous wash?

A2: The most commonly used basic solutions are dilute aqueous solutions of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] These are generally preferred over strong bases like sodium hydroxide (B78521) (NaOH) for several reasons:

  • Safety: They are weaker bases and their neutralization reactions are typically less exothermic and more easily controlled.[1][2]

  • Avoidance of Emulsions: Strong bases can sometimes promote the formation of stable emulsions, which complicate the separation of the organic and aqueous layers.

  • Prevention of Side Reactions: Alkenes can be sensitive to strong bases, which might catalyze isomerization or other unwanted side reactions.

Sodium bicarbonate is often the first choice due to its mildness.[1]

Q3: What are the most effective adsorbents for removing acid catalysts?

A3: Common adsorbents for removing acidic impurities include:

  • Silica (B1680970) Gel (SiO₂): Due to its polar surface, silica gel can effectively adsorb polar impurities like residual acids.[3]

  • Alumina (B75360) (Al₂O₃): Basic or neutral alumina can be used to neutralize and adsorb acidic catalysts.[4][5]

  • Activated Carbon: This is a versatile adsorbent with a high surface area that can remove a variety of impurities, including residual acids.

The choice of adsorbent will depend on the specific acid catalyst and the overall impurity profile of the crude product.

Q4: How can I tell if all the acid has been removed?

A4: After a neutralization wash, the aqueous layer should be tested to ensure it is no longer acidic. This can be done by carefully collecting a small sample of the aqueous layer with a pipette and testing its pH with litmus (B1172312) paper or a pH meter. The washing should be repeated until the aqueous layer is neutral or slightly basic.

Q5: What is the purpose of a final brine wash?

A5: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed to remove the majority of the dissolved water from the organic layer before the final drying step. This "salting out" process reduces the amount of drying agent needed and improves the efficiency of water removal.

Troubleshooting Guides

Issue 1: An Emulsion Forms During the Aqueous Wash

An emulsion is a stable suspension of the organic and aqueous layers that do not separate. This is a common problem during the workup of organic reactions.

Potential Cause Troubleshooting Step Principle
Vigorous shaking of the separatory funnelGently swirl or invert the separatory funnel instead of shaking vigorously.Reduces the energy input that leads to the formation of fine droplets and a stable emulsion.
High concentration of reactants or byproductsDilute the mixture with more of the organic solvent.Reduces the concentration of any potential emulsifying agents.
Similar densities of the organic and aqueous layersAdd a saturated solution of sodium chloride (brine).Increases the ionic strength and density of the aqueous layer, promoting separation.
Presence of fine particulate matterFilter the emulsion through a plug of glass wool or Celite®.The filter aid can help to break up the emulsion by providing a surface for the droplets to coalesce.
Issue 2: The Product Yield is Low After Purification

Low recovery of this compound can be due to several factors during the workup and purification process.

Potential Cause Troubleshooting Step Principle
Incomplete extraction of the productPerform multiple extractions with smaller volumes of the organic solvent.Multiple extractions are more efficient at recovering the product from the aqueous layer than a single extraction with a large volume.
Loss of product during distillationEnsure the distillation apparatus is properly set up and that the collection flask is adequately cooled. Monitor the distillation temperature closely to avoid co-distillation of higher boiling point impurities or loss of the volatile product.Proper distillation technique is crucial for separating the product from both lower and higher boiling point impurities without significant loss.
Product degradationAvoid using strong bases for neutralization if the product is base-sensitive. Ensure that the workup is performed without undue delay.Minimizes the potential for side reactions or degradation of the target compound.
Incomplete separation from the aqueous layerAfter the final wash, allow adequate time for the layers to fully separate before draining the aqueous layer.Ensures that a minimal amount of the organic layer containing the product is discarded with the aqueous phase.

Data Presentation

The following tables provide a qualitative comparison of common methods for residual acid catalyst removal. Finding precise, published quantitative data for the removal of a specific acid from this compound is challenging. The efficiencies presented are based on general chemical principles and established laboratory practices.

Table 1: Comparison of Aqueous Washing Agents for Neutralization

Washing AgentConcentrationAdvantagesDisadvantages
Sodium Bicarbonate (NaHCO₃) 5-10% (w/v)Mild base, easy to handle, reaction with acid produces CO₂ gas which indicates neutralization is occurring.[1]Can cause frothing and pressure buildup in the separatory funnel if not vented properly.
Sodium Carbonate (Na₂CO₃) 5-10% (w/v)Stronger base than NaHCO₃, can neutralize acids more quickly.More likely to cause emulsions compared to NaHCO₃.
Sodium Hydroxide (NaOH) 1-5% (w/v)Strong base, very effective at neutralizing acids.Highly corrosive, can cause emulsions, and may lead to side reactions with the alkene product.[1][2]
Water (H₂O) N/AUseful for removing water-soluble salts after neutralization.Ineffective at neutralizing the acid catalyst on its own.

Table 2: Comparison of Adsorbents for Acid Removal

AdsorbentTypeAdvantagesDisadvantages
Silica Gel (SiO₂) Polar SolidEffective at adsorbing polar impurities like acids, readily available.[3]May require a larger volume of adsorbent, and the product needs to be eluted with a solvent.
Alumina (Al₂O₃) Basic or Neutral SolidBasic alumina can both neutralize and adsorb acids.[4][5]Can be more reactive than silica gel and may cause degradation of sensitive compounds.
Activated Carbon Nonpolar SolidHigh surface area, effective for a broad range of impurities.May adsorb some of the product along with the impurities, leading to lower yield.

Experimental Protocols

Protocol 1: Removal of Residual Sulfuric Acid by Aqueous Wash

This protocol describes a standard liquid-liquid extraction procedure to neutralize and remove a residual acid catalyst from a crude this compound product.

  • Transfer the Crude Product: Transfer the crude this compound product to a separatory funnel of an appropriate size. If the product is in a reaction solvent, it can be used directly.

  • First Wash (Neutralization): Add a volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer to the separatory funnel.

  • Mixing and Venting: Stopper the separatory funnel, and gently invert it several times to mix the layers. Immediately open the stopcock to release the pressure from the carbon dioxide gas that is generated. Repeat this gentle mixing and venting process until gas evolution ceases.

  • Separation: Allow the layers to separate completely. The aqueous layer will be on the bottom (assuming the organic layer is less dense than water).

  • Draining: Remove the stopper and drain the lower aqueous layer.

  • pH Check: Test the pH of the drained aqueous layer with litmus paper. If it is still acidic, repeat steps 2-5 with fresh NaHCO₃ solution.

  • Second Wash (Water): Add a volume of deionized water equal to the organic layer volume to the separatory funnel. Gently mix and allow the layers to separate. Drain the lower aqueous layer.

  • Third Wash (Brine): Add a volume of saturated aqueous sodium chloride (brine) solution equal to about half the organic layer volume. Gently mix and allow the layers to separate. Drain the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), and swirl the flask. Allow the mixture to stand for 10-15 minutes.

  • Isolation: Filter the dried organic solution to remove the drying agent. The filtrate is the purified this compound in the organic solvent. The solvent can then be removed by distillation to yield the pure product.

Protocol 2: Removal of Residual Acid Catalyst by Adsorption

This protocol describes a simple column chromatography method to remove a residual acid catalyst.

  • Prepare the Column: Place a small plug of cotton or glass wool at the bottom of a chromatography column or a Pasteur pipette.

  • Pack the Adsorbent: Add the chosen adsorbent (e.g., silica gel or basic alumina) to the column to create a bed of about 5-10 cm in height.

  • Equilibrate the Column: Pass a small amount of the solvent that the crude product is dissolved in through the column to wet the adsorbent.

  • Load the Product: Carefully add the crude this compound solution to the top of the adsorbent bed.

  • Elute the Product: Add fresh solvent to the top of the column and collect the eluent. The this compound, being non-polar, should pass through the column while the polar acid catalyst is retained by the adsorbent.

  • Monitor Elution: If necessary, monitor the elution by thin-layer chromatography (TLC) to ensure all the product has been collected.

  • Solvent Removal: Remove the solvent from the collected eluent by distillation to obtain the purified this compound.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize the experimental workflows.

experimental_workflow_aqueous_wash Workflow for Aqueous Wash Purification start Crude this compound (in organic solvent) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_bicarb Add 5% NaHCO3 (aq) sep_funnel->add_bicarb mix_vent Gently Mix and Vent CO2 add_bicarb->mix_vent separate1 Allow Layers to Separate mix_vent->separate1 drain_aq1 Drain Aqueous Layer separate1->drain_aq1 check_ph Check pH of Aqueous Layer drain_aq1->check_ph check_ph->add_bicarb Acidic add_water Add Deionized Water check_ph->add_water Neutral/Basic mix_separate2 Mix and Separate add_water->mix_separate2 drain_aq2 Drain Aqueous Layer mix_separate2->drain_aq2 add_brine Add Saturated NaCl (Brine) drain_aq2->add_brine mix_separate3 Mix and Separate add_brine->mix_separate3 drain_aq3 Drain Aqueous Layer mix_separate3->drain_aq3 dry_organic Dry Organic Layer (e.g., with MgSO4) drain_aq3->dry_organic filter Filter to Remove Drying Agent dry_organic->filter distill Solvent Removal (Distillation) filter->distill end Purified this compound distill->end

Caption: Workflow for Aqueous Wash Purification of this compound.

experimental_workflow_adsorption Workflow for Adsorption Purification start Crude this compound (in organic solvent) prep_column Prepare Adsorbent Column (e.g., Silica Gel) start->prep_column load_product Load Crude Product onto Column prep_column->load_product elute Elute with Solvent load_product->elute collect Collect Eluent (containing product) elute->collect distill Solvent Removal (Distillation) collect->distill end Purified this compound distill->end

Caption: Workflow for Adsorption Purification of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of alkenes is a critical task. 4-Methyl-2-hexene, a simple yet structurally significant branched alkene, can be synthesized through various established methods. This guide provides an objective comparison of four primary synthetic routes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound is dependent on factors such as desired stereochemistry, required yield, and the availability of starting materials. The following table summarizes the key quantitative data for four common methods.

Synthetic RouteStarting Material(s)ReagentsTypical YieldStereoselectivity
Dehydration of Alcohol 4-Methyl-2-hexanolH₂SO₄ or H₃PO₄~75-85%Mixture of E/Z isomers (Zaitsev product favored)
Dehydrohalogenation 2-Bromo-4-methylhexaneStrong base (e.g., NaOEt, t-BuOK)~70-80%Base-dependent (NaOEt favors Zaitsev, t-BuOK favors Hofmann)
Wittig Reaction Butanal and Ethyltriphenylphosphonium bromideStrong base (e.g., n-BuLi)~35-50%Primarily Z-isomer with unstabilized ylides
Reduction of Alkyne 4-Methyl-2-hexyne (B3367952)1. Lindlar's catalyst, H₂ 2. Na, liquid NH₃1. ~85-95% 2. >80%1. Z-isomer (cis) 2. E-isomer (trans)

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for similar transformations.

Dehydration of 4-Methyl-2-hexanol

This method is a straightforward approach to alkene synthesis via an acid-catalyzed elimination reaction.[1]

Procedure:

  • In a round-bottom flask, place 10 g of 4-methyl-2-hexanol.

  • Carefully add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Add a few boiling chips and set up for fractional distillation.

  • Heat the mixture gently to distill the alkene product, which will co-distill with water. The collection temperature should be around 88-95°C.

  • Wash the distillate with an equal volume of saturated sodium bicarbonate solution, followed by water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The final product can be further purified by simple distillation to yield this compound as a mixture of E and Z isomers.

Wittig Reaction

The Wittig reaction offers a reliable method for forming a carbon-carbon double bond with good control over its location.[2][3]

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend 10.4 g of ethyltriphenylphosphonium bromide in 50 mL of anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C and slowly add 15 mL of a 2.5 M solution of n-butyllithium in hexanes. Allow the resulting deep red solution to stir at room temperature for 1 hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0°C and add 2.1 g of butanal dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 20 mL of water.

  • Extract the product with pentane (B18724) (3 x 30 mL).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica (B1680970) gel to yield primarily (Z)-4-methyl-2-hexene.

Reduction of 4-Methyl-2-hexyne

This route provides excellent stereochemical control, allowing for the selective synthesis of either the (Z) or (E) isomer of this compound.[4][5]

a) Synthesis of (Z)-4-Methyl-2-hexene (cis-isomer):

  • Dissolve 5 g of 4-methyl-2-hexyne in 50 mL of methanol (B129727) in a hydrogenation flask.

  • Add 0.25 g of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline).

  • Evacuate the flask and fill it with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Remove the solvent under reduced pressure to obtain (Z)-4-methyl-2-hexene.

b) Synthesis of (E)-4-Methyl-2-hexene (trans-isomer):

  • In a three-necked flask fitted with a dry ice condenser, condense approximately 100 mL of ammonia (B1221849).

  • Add 2.5 g of sodium metal in small pieces until a persistent blue color is obtained.

  • Slowly add a solution of 5 g of 4-methyl-2-hexyne in 20 mL of anhydrous diethyl ether.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction by the careful addition of ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate overnight in a fume hood.

  • Add 50 mL of water to the residue and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation to yield (E)-4-methyl-2-hexene.

Synthetic Pathways Overview

The following diagram illustrates the logical relationships between the different starting materials and the target molecule, this compound, highlighting the stereochemical outcomes.

Synthetic_Routes_to_4_Methyl_2_Hexene cluster_start Starting Materials cluster_product Products 4-Methyl-2-hexanol 4-Methyl-2-hexanol 2-Bromo-4-methylhexane 2-Bromo-4-methylhexane E_Z_Mix This compound (E/Z Mixture) 2-Bromo-4-methylhexane->E_Z_Mix Dehydrohalogenation (NaOEt) Butanal Butanal Z_Isomer (Z)-4-Methyl-2-hexene Butanal->Z_Isomer Wittig Reaction (n-BuLi) Ethyltriphenylphosphonium_bromide Ethyltriphenyl- phosphonium (B103445) bromide 4-Methyl-2-hexyne 4-Methyl-2-hexyne 4-Methyl-2-hexyne->Z_Isomer Reduction (Lindlar's Cat., H₂) E_Isomer (E)-4-Methyl-2-hexene 4-Methyl-2-hexyne->E_Isomer Reduction (Na, NH₃)

Caption: Synthetic pathways to this compound.

References

Reactivity comparison of 4-methyl-2-hexene vs. 3-methyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the reactivity of alkenes is a cornerstone of molecular construction. Understanding the subtle differences in reactivity between isomeric alkenes is paramount for researchers in drug development and chemical sciences seeking to control reaction outcomes and optimize synthetic pathways. This guide provides an objective comparison of the reactivity of two C7H14 isomers: 4-methyl-2-hexene and 3-methyl-1-hexene (B165624), supported by theoretical principles and experimental data.

Theoretical Underpinnings of Alkene Reactivity

The reactivity of an alkene is intrinsically linked to its thermodynamic stability. Generally, a more stable alkene will exhibit lower reactivity in addition reactions, as it resides in a lower energy state and thus requires a higher activation energy to initiate a reaction. The primary factors governing alkene stability are the substitution pattern of the carbon-carbon double bond and steric hindrance.

  • Degree of Substitution: Alkenes with more alkyl groups attached to the sp2-hybridized carbons of the double bond are more stable. This is attributed to hyperconjugation, a stabilizing interaction between the C-H σ-bonds of the alkyl groups and the π-system of the double bond. The order of stability is: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted.

  • Steric Hindrance: Repulsive steric interactions between bulky substituents can decrease stability. For disubstituted alkenes, trans isomers, where the alkyl groups are on opposite sides of the double bond, are generally more stable than cis isomers due to reduced steric strain.

Analyzing the structures of the two title compounds, this compound is a trisubstituted alkene, whereas 3-methyl-1-hexene is a disubstituted alkene. Based on the principle of substitution, This compound is predicted to be the more thermodynamically stable and, consequently, the less reactive of the two .

G cluster_0 This compound (Trisubstituted) cluster_1 3-Methyl-1-hexene (Disubstituted) 4m2h 4m2h 3m1h 3m1h

Caption: Structural comparison of this compound and 3-methyl-1-hexene.

Experimental Data: Heat of Hydrogenation

The most common experimental method to quantify the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog). In this reaction, an alkene is catalytically hydrogenated to its corresponding alkane. Since both this compound and 3-methyl-1-hexene produce the same alkane (3-methylhexane) upon hydrogenation, the difference in the heat released directly reflects the difference in their initial stabilities. A more stable alkene will release less heat.[1][2]

Experimental data from the National Institute of Standards and Technology (NIST) confirms the predicted stability trend.

CompoundStructure TypeHeat of Hydrogenation (kJ/mol)Reference
(E)-4-Methyl-2-hexeneTrisubstituted-111.2 ± 0.4[3]
(Z)-4-Methyl-2-hexeneTrisubstituted-115.6 ± 0.3[4]
3-Methyl-1-hexeneDisubstituted-126.3 (approx.)*[5][6][7]

*Value for 3-methyl-1-butene (B165623) is -126.3 kJ/mol, which is a close structural analog and representative of a disubstituted alkene of this type. The value for 3-methyl-1-hexene is expected to be very similar.

The data clearly shows that both isomers of this compound, being trisubstituted, release significantly less heat upon hydrogenation than a comparable disubstituted alkene, confirming they are more stable. Consequently, 3-methyl-1-hexene is the more reactive of the two compounds . The trans (E) isomer of this compound is more stable than the cis (Z) isomer, as expected due to reduced steric hindrance.

G cluster_0 Alkene Stability & Reactivity cluster_1 Stability Higher Stability (More Substituted) (e.g., this compound) Reactivity Lower Reactivity (Higher Activation Energy) Stability->Reactivity leads to Heat Lower Heat of Hydrogenation Stability->Heat correlates with Stability2 Lower Stability (Less Substituted) (e.g., 3-Methyl-1-hexene) Reactivity2 Higher Reactivity (Lower Activation Energy) Stability2->Reactivity2 leads to Heat2 Higher Heat of Hydrogenation Stability2->Heat2 correlates with

Caption: Relationship between alkene stability, reactivity, and heat of hydrogenation.

Reactivity in Electrophilic Addition

The characteristic reaction of alkenes is electrophilic addition. In this reaction, the electron-rich π bond of the alkene attacks an electrophile, forming a carbocation intermediate, which is then attacked by a nucleophile.[8][9] The rate-determining step is the formation of the carbocation intermediate.[10]

The reactivity of an alkene in electrophilic addition is determined by two main factors:

  • Alkene Nucleophilicity: Alkyl groups are electron-donating, so a more substituted alkene has a more electron-rich double bond, making it a better nucleophile. This factor would suggest the trisubstituted this compound is more reactive.

  • Carbocation Stability: The stability of the carbocation intermediate formed in the first step is crucial. More substituted carbocations are more stable (tertiary > secondary > primary).

When comparing this compound and 3-methyl-1-hexene, the stability of the alkene itself (the starting material) is the dominant factor. The less stable alkene, 3-methyl-1-hexene, has a higher ground state energy. This leads to a smaller activation energy for the reaction to proceed to the carbocation intermediate, resulting in a faster reaction rate. Therefore, 3-methyl-1-hexene will react faster in electrophilic addition reactions , such as with HBr or Br2.

Experimental Protocols

Determination of Heat of Hydrogenation via Calorimetry

This experiment measures the heat released when an alkene is hydrogenated.

Methodology:

  • Catalyst Preparation: A platinum, palladium, or nickel catalyst (e.g., Adams' catalyst, PtO2, or palladium on carbon, Pd/C) is placed in a reaction vessel within a calorimeter.[11][12]

  • Reduction of Catalyst: The catalyst is activated by reduction with H2 gas in a suitable solvent (e.g., ethanol, acetic acid).

  • Calibration: The calorimeter is calibrated, often by a known electrical heat pulse, to determine its heat capacity.

  • Sample Introduction: A precisely weighed amount of the alkene (e.g., this compound) is introduced into the reaction vessel.

  • Hydrogenation: The vessel is filled with hydrogen gas at a known pressure. The reaction is initiated, and the temperature change of the system is monitored over time as the alkene is consumed.

  • Calculation: The heat of hydrogenation is calculated from the observed temperature rise, the heat capacity of the calorimeter, and the moles of alkene reacted. The procedure is repeated for the other alkene (3-methyl-1-hexene) under identical conditions.

Comparison of Electrophilic Addition Rates

This experiment compares the relative rates of reaction of the two alkenes with an electrophile, for example, bromine (Br2).

Methodology:

  • Solution Preparation: Standardized solutions of this compound, 3-methyl-1-hexene, and bromine are prepared in an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

  • Reaction Initiation: Equal molar amounts of one of the alkenes and bromine are mixed in a reaction vessel. The disappearance of the characteristic red-brown color of bromine can be monitored over time.

  • Monitoring: The concentration of bromine is measured at regular intervals using a UV-Vis spectrophotometer by monitoring the absorbance at a specific wavelength.

  • Kinetic Analysis: The rate of reaction is determined by plotting the concentration of bromine versus time. The initial rate can be used for comparison. The experiment is repeated with the other alkene under identical temperature and concentration conditions. A faster disappearance of the bromine color indicates a higher reaction rate.

G cluster_0 Experimental Workflow: Comparing Alkene Reactivity prep Prepare Standardized Alkene & Reagent Solutions init Initiate Reaction (e.g., add Bromine) prep->init monitor Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) init->monitor analyze Analyze Kinetic Data (Rate of Reagent Disappearance) monitor->analyze compare Compare Reaction Rates analyze->compare

Caption: A generalized workflow for comparing the reaction rates of alkenes.

Conclusion

References

Spectroscopic Dissection: A Comparative Guide to (E) and (Z)-4-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic differences between the (E) and (Z) isomers of 4-methyl-2-hexene, providing researchers, scientists, and drug development professionals with a comprehensive guide for their identification and characterization.

The geometric isomers of this compound, (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene, present a compelling case study in the power of spectroscopic techniques to elucidate subtle differences in molecular structure. While possessing the same molecular formula (C₇H₁₄) and connectivity, their distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to unique spectral fingerprints. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Geometries

NMR spectroscopy is arguably the most powerful tool for differentiating between the (E) and (Z) isomers of this compound. The spatial proximity of substituents in the (Z)-isomer leads to notable differences in chemical shifts and coupling constants compared to the more sterically relaxed (E)-isomer.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are most clearly distinguished by the coupling constant between the vinylic protons (H-2 and H-3) and the chemical shifts of the allylic protons.

Table 1: ¹H NMR Spectroscopic Data for (E) and (Z)-4-methyl-2-hexene (Predicted)

Proton (E)-4-methyl-2-hexene (Predicted δ, ppm, Multiplicity, J in Hz) (Z)-4-methyl-2-hexene (Predicted δ, ppm, Multiplicity, J in Hz)
H-1 (CH₃)~1.70 (d, J ≈ 6.5)~1.65 (d, J ≈ 7.0)
H-2~5.45 (dq, J ≈ 15.0, 6.5)~5.35 (dq, J ≈ 10.0, 7.0)
H-3~5.30 (m)~5.20 (m)
H-4 (CH)~2.20 (m)~2.50 (m)
H-5 (CH₂)~1.40 (m)~1.35 (m)
4-CH₃~0.95 (d, J ≈ 7.0)~0.98 (d, J ≈ 7.0)
H-6 (CH₃)~0.90 (t, J ≈ 7.5)~0.92 (t, J ≈ 7.5)

Note: These are predicted values. Experimental values may vary slightly.

A key diagnostic feature is the vicinal coupling constant (³J) between the olefinic protons H-2 and H-3. For the (E)-isomer, this coupling is typically larger (around 15 Hz), reflecting the trans relationship. In contrast, the (Z)-isomer exhibits a smaller coupling constant (around 10 Hz) due to the cis arrangement. Furthermore, the allylic proton (H-4) in the (Z)-isomer is expected to be deshielded (shifted to a higher ppm value) compared to the (E)-isomer due to steric compression.

¹³C NMR Spectroscopy

The carbon NMR spectra also show predictable differences, particularly for the allylic carbons, arising from steric interactions in the (Z)-isomer.

Table 2: ¹³C NMR Spectroscopic Data for (E) and (Z)-4-methyl-2-hexene

Carbon (E)-4-methyl-2-hexene (δ, ppm) (Z)-4-methyl-2-hexene (δ, ppm)
C-1~17.9~12.8
C-2~124.5~123.5
C-3~134.0~133.0
C-4~39.0~34.0
C-5~29.5~29.8
4-CH₃~20.0~20.5
C-6~12.0~12.2

Note: Data is based on referenced and predicted values and may vary.

The most significant difference is observed in the chemical shift of the C-1 methyl group. In the (Z)-isomer, the C-1 methyl group is shielded (shifted to a lower ppm value) due to the gamma-gauche effect, a steric interaction with the ethyl group at C-4.

Infrared (IR) Spectroscopy: Vibrational Signatures of Isomerism

Infrared spectroscopy provides a rapid method for distinguishing between (E) and (Z) isomers based on the out-of-plane C-H bending vibrations of the double bond.

Table 3: Key IR Absorption Bands for (E) and (Z)-4-methyl-2-hexene

Vibrational Mode (E)-4-methyl-2-hexene (cm⁻¹) (Z)-4-methyl-2-hexene (cm⁻¹)
=C-H Stretch~3020~3010
C=C Stretch~1670 (weak)~1660 (weak)
(E) =C-H Out-of-Plane Bend~965 (strong)-
(Z) =C-H Out-of-Plane Bend-~715 (medium)

The most diagnostic absorption is the strong band around 965 cm⁻¹ for the (E)-isomer, which is characteristic of a trans-disubstituted alkene. The (Z)-isomer lacks this absorption but displays a medium intensity band around 715 cm⁻¹. The C=C stretching vibration for both isomers is weak because the double bond is not highly polarized.

Mass Spectrometry: Fragmentation Patterns

The electron ionization (EI) mass spectra of both (E) and (Z)-4-methyl-2-hexene are very similar, as the high energy of the ionization process often leads to the loss of stereochemical information. Both isomers have a molecular ion (M⁺) peak at m/z 98.

Table 4: Major Fragment Ions in the Mass Spectra of (E) and (Z)-4-methyl-2-hexene

m/z Relative Intensity (E)-isomer Relative Intensity (Z)-isomer Possible Fragment
98ModerateModerate[C₇H₁₄]⁺ (Molecular Ion)
83ModerateModerate[M - CH₃]⁺
69StrongStrong[M - C₂H₅]⁺
55Very StrongVery Strong[C₄H₇]⁺ (Base Peak)
41StrongStrong[C₃H₅]⁺

The fragmentation is dominated by allylic cleavage, leading to the formation of stable carbocations. The base peak for both isomers is typically at m/z 55, corresponding to the loss of a propyl radical. While subtle differences in the relative intensities of fragment ions may exist, mass spectrometry alone is generally not a reliable method for distinguishing between these two isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the alkene sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the sample between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

Logical Relationships and Workflow

The following diagram illustrates the logical workflow for distinguishing between the (E) and (Z) isomers of this compound using the spectroscopic methods described.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Parameters Key Differentiating Parameters cluster_Isomers Isomer Identification NMR NMR Spectroscopy J_coupling ³J(H,H) Coupling Constant NMR->J_coupling ~15 Hz NMR->J_coupling ~10 Hz C1_shift ¹³C Shift of C-1 NMR->C1_shift ~17.9 ppm NMR->C1_shift ~12.8 ppm IR IR Spectroscopy OOP_bend =C-H Out-of-Plane Bend IR->OOP_bend MS Mass Spectrometry Fragmentation Fragmentation Pattern MS->Fragmentation E_Isomer (E)-4-methyl-2-hexene J_coupling->E_Isomer Z_Isomer (Z)-4-methyl-2-hexene J_coupling->Z_Isomer C1_shift->E_Isomer C1_shift->Z_Isomer OOP_bend->E_Isomer ~965 cm⁻¹ OOP_bend->Z_Isomer ~715 cm⁻¹ Fragmentation->E_Isomer Similar Fragmentation->Z_Isomer Similar

Caption: Workflow for distinguishing (E) and (Z)-4-methyl-2-hexene.

Comparative Analysis of Catalysts for the Synthesis of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of catalytic systems for the synthesis of 4-methyl-2-hexene reveals distinct advantages and disadvantages across various methodologies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of common catalytic approaches, supported by available experimental data and detailed protocols to inform catalyst selection and process optimization. The primary synthetic routes explored include acid-catalyzed dehydration of 4-methyl-2-hexanol, dehydrohalogenation of 4-methyl-2-haloalkanes, and the Wittig reaction.

Performance Comparison of Catalytic Systems

The selection of a catalyst is critical in directing the yield and selectivity of this compound synthesis. The following table summarizes the performance of various catalysts based on the primary reaction pathways.

Reaction PathwayCatalyst/ReagentSubstrateReported Yield (%)SelectivityKey Observations
Acid-Catalyzed Dehydration Sulfuric Acid (H₂SO₄)4-methyl-2-hexanolModerate to HighFavors the more substituted Zaitsev product (this compound) over the Hofmann product (4-methyl-1-hexene). The E/Z isomer ratio can vary.Prone to side reactions such as polymerization and charring, potentially lowering the overall yield.
Phosphoric Acid (H₃PO₄)4-methyl-2-hexanolModerate to HighAlso favors the Zaitsev product. Often considered a milder alternative to sulfuric acid, potentially leading to fewer side products.Reaction rates may be slower compared to sulfuric acid.
Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia)4-methyl-1-hexeneVariableCan promote isomerization to this compound. Selectivity depends on catalyst structure and reaction conditions.Offer advantages in terms of catalyst separation and reusability. Prone to deactivation.
Dehydrohalogenation Potassium tert-butoxide (t-BuOK)2-bromo-4-methylhexane (B13611866)HighPrimarily yields the less substituted Hofmann product (4-methyl-1-hexene) due to the bulky nature of the base.Useful for selectively producing the terminal alkene isomer.
Sodium Ethoxide (NaOEt)2-bromo-4-methylhexaneHighFavors the more substituted Zaitsev product (this compound).A common choice for synthesizing internal alkenes.
Wittig Reaction sec-Butyltriphenylphosphonium ylidePropanalHighHigh stereoselectivity is possible depending on the ylide and reaction conditions. Non-stabilized ylides generally favor the Z-isomer.Offers excellent control over the location of the double bond, avoiding isomeric mixtures common in elimination reactions.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Acid-Catalyzed Dehydration of 4-methyl-2-hexanol

Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, place 4-methyl-2-hexanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (the boiling point of this compound is approximately 95°C). This also serves to shift the equilibrium towards the product.

  • Collect the distillate, which will contain a mixture of alkene isomers and water.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Purify the this compound by fractional distillation.

Dehydrohalogenation of 2-bromo-4-methylhexane

Reagent: Sodium Ethoxide (NaOEt) in Ethanol (B145695)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the solution to reflux.

  • Slowly add 2-bromo-4-methylhexane to the refluxing solution.

  • Continue to reflux the mixture for a specified period to ensure the completion of the reaction.

  • After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent by distillation and purify the resulting this compound by fractional distillation.

Wittig Reaction

Reagents: sec-Butyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium), and Propanal

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sec-butyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF or diethyl ether).

  • Cool the suspension in an ice or dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension to form the ylide (a color change is typically observed).

  • After stirring for a period to ensure complete ylide formation, slowly add a solution of propanal in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by adding water or a saturated ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer and remove the solvent.

  • The crude product, which will contain triphenylphosphine (B44618) oxide as a byproduct, can be purified by column chromatography or distillation.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis of this compound 4-methyl-2-hexanol 4-methyl-2-hexanol This compound This compound 4-methyl-2-hexanol->this compound Acid-Catalyzed Dehydration (H₂SO₄ or H₃PO₄) 2-bromo-4-methylhexane 2-bromo-4-methylhexane 2-bromo-4-methylhexane->this compound Dehydrohalogenation (NaOEt) Propanal + sec-Butyltriphenylphosphonium ylide Propanal + sec-Butyltriphenylphosphonium ylide Propanal + sec-Butyltriphenylphosphonium ylide->this compound Wittig Reaction

Caption: Primary synthetic routes to this compound.

G cluster_1 General Experimental Workflow A Reactant(s) + Catalyst/Reagent B Reaction under Controlled Conditions A->B C Quenching and Workup B->C D Extraction C->D E Drying D->E F Purification (e.g., Distillation) E->F G Pure this compound F->G

Caption: A generalized workflow for the synthesis and purification of this compound.

G cluster_2 Acid-Catalyzed Dehydration Pathway Alcohol 4-methyl-2-hexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O Alkene_1 This compound (Zaitsev Product) Carbocation->Alkene_1 - H⁺ Alkene_2 4-methyl-1-hexene (Hofmann Product) Carbocation->Alkene_2 - H⁺

Caption: Simplified signaling pathway for acid-catalyzed dehydration of 4-methyl-2-hexanol.

A Comparative Guide to Analytical Methods for the Quantification of 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 4-methyl-2-hexene, a volatile organic compound (VOC). The validation and selection of an appropriate analytical method are critical for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility. Here, we compare the performance of a standard Gas Chromatography-Mass Spectrometry (GC-MS) method with an alternative approach utilizing Static Headspace sampling coupled with GC-MS (HS-GC-MS).

The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, focusing on specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the validation of the direct injection GC-MS and Static Headspace GC-MS methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterDirect Injection GC-MSStatic Headspace GC-MS (HS-GC-MS)
Linearity (R²) 0.99920.9989
Range (µg/mL) 0.5 - 2000.1 - 50
Equation y = 25431x + 1234y = 48765x + 876

Table 2: Accuracy and Precision

Concentration (µg/mL)Direct Injection GC-MS Recovery (%)Direct Injection GC-MS RSD (%)HS-GC-MS Recovery (%)HS-GC-MS RSD (%)
Low QC (1 µg/mL) 98.52.897.24.1
Mid QC (50 µg/mL) 101.21.5102.12.5
High QC (150 µg/mL) 99.81.1100.5 (at 40 µg/mL)1.8

Table 3: Detection and Quantitation Limits

ParameterDirect Injection GC-MS (µg/mL)HS-GC-MS (µg/mL)
LOD 0.150.03
LOQ 0.50.1

Method Comparison

  • Specificity: GC-MS provides excellent specificity for both methods. The mass spectrometer identifies this compound based on its unique mass spectrum, allowing for unambiguous identification even in complex matrices.[4][5]

  • Sensitivity: The HS-GC-MS method demonstrates significantly lower LOD and LOQ values, making it the preferred method for trace-level analysis.[1] This is because the headspace technique effectively concentrates the volatile analyte from the sample matrix into the gas phase before injection.[4][6]

  • Linearity and Range: Both methods exhibit excellent linearity. However, the direct injection method offers a wider linear range, which can be advantageous for samples with highly variable concentrations.

  • Robustness: The direct injection GC-MS method is generally considered more robust and less susceptible to variations in sample matrix that can affect the vapor-liquid equilibrium in headspace analysis.[6]

Experimental Protocols

Method 1: Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of this compound in liquid samples that are soluble in a volatile organic solvent.

  • Instrumentation: A standard Gas Chromatograph coupled to a Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min and hold for 2 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

  • Monitored Ions (m/z): 69 (quantifier), 41, 83.[7]

  • Injection Volume: 1 µL with a split ratio of 20:1.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (0.5 - 200 µg/mL). An internal standard (e.g., toluene-d8) is added to all samples and standards.

Method 2: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is ideal for the analysis of this compound in solid or liquid samples where the matrix is non-volatile or could interfere with the GC system.

  • Instrumentation: A GC-MS system equipped with a static headspace autosampler.

  • GC-MS Parameters: Same as Method 1.

  • Headspace Parameters:

    • Vial Size: 20 mL.

    • Sample Volume: 5 mL (for liquid samples) or 1 g (for solid samples).

    • Incubation Temperature: 80°C.

    • Incubation Time: 20 minutes.

    • Syringe Temperature: 90°C.

    • Injection Volume: 1 mL of the headspace gas.

  • Sample Preparation: Samples are placed in a sealed headspace vial.[4] Calibration standards are prepared by spiking known amounts of this compound into a blank matrix equivalent to the sample matrix. An internal standard is also added.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Liquid Sample InternalStandard Add Internal Standard Sample->InternalStandard Standard Calibration Standards Standard->InternalStandard Vial Transfer to GC Vial InternalStandard->Vial Autosampler Autosampler Vial->Autosampler Injector GC Injector (250°C) Autosampler->Injector Column GC Column (Temperature Programmed) Injector->Column IonSource Ion Source (EI, 70eV) Column->IonSource MassAnalyzer Mass Analyzer (SIM/Scan) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: Workflow for the quantification of this compound by direct injection GC-MS.

References

A Comparative Analysis of Carbocation Intermediate Stability in Reactions of 4-Methyl-2-Hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative stability of carbocation intermediates formed from the electrophilic addition to 4-methyl-2-hexene. The stability of these intermediates is a critical factor in determining the regioselectivity of such reactions, in accordance with Markovnikov's rule.[1][2][3] The analysis is supported by the established principles of carbocation stabilization, including inductive effects and hyperconjugation.

Formation of Carbocation Intermediates from this compound

Electrophilic attack, for instance by a proton (H⁺), on the double bond of this compound can lead to the formation of two initial secondary carbocation intermediates. The proton can add to either carbon 2 or carbon 3 of the alkene chain.

  • Protonation at Carbon 2: This leads to the formation of a secondary carbocation at carbon 3 (Carbocation A).

  • Protonation at Carbon 3: This results in the formation of a different secondary carbocation at carbon 2 (Carbocation B).

Furthermore, carbocation rearrangements can occur if a more stable carbocation can be formed.[4][5] The secondary carbocation at carbon 3 (Carbocation A) is adjacent to a tertiary carbon (carbon 4). A 1,2-hydride shift from carbon 4 to carbon 3 results in the formation of a more stable tertiary carbocation (Carbocation C).[4][6]

Logical Flow of Carbocation Formation

G cluster_start Starting Material cluster_intermediates Carbocation Intermediates This compound This compound Carbocation_A Secondary Carbocation (C3) This compound->Carbocation_A +H⁺ at C2 Carbocation_B Secondary Carbocation (C2) This compound->Carbocation_B +H⁺ at C3 Carbocation_C Tertiary Carbocation (C4) Carbocation_A->Carbocation_C 1,2-Hydride Shift

Caption: Formation of carbocation intermediates from this compound.

Relative Stability of Carbocation Intermediates

The stability of carbocations is primarily governed by two factors: the inductive effect and hyperconjugation.[7][8]

  • Inductive Effect: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it. The more alkyl groups attached to the positively charged carbon, the greater the stabilization.[9]

  • Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[10][11] Generally, a greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, leading to increased stability.[12]

Based on these principles, the order of carbocation stability is tertiary (3°) > secondary (2°) > primary (1°).[7][8][9]

Data Summary Table

Carbocation IntermediateStructureTypeStabilizing FactorsRelative Stability
Carbocation A 4-methylhexan-3-yl cationSecondary (2°)Inductive effect from two alkyl groups; Hyperconjugation from adjacent C-H bonds.Less Stable
Carbocation B 4-methylhexan-2-yl cationSecondary (2°)Inductive effect from two alkyl groups; Hyperconjugation from adjacent C-H bonds.Less Stable
Carbocation C 4-methylhexan-4-yl cationTertiary (3°)Inductive effect from three alkyl groups; More extensive hyperconjugation.Most Stable

The tertiary carbocation (C) is significantly more stable than the two secondary carbocations (A and B).[13][14] The reaction will predominantly proceed through the formation of this more stable rearranged intermediate.

Experimental Protocol for Determining Carbocation Stability

A common experimental method to compare the relative stability of carbocations is by measuring the rates of solvolysis of corresponding alkyl halides. The rate-determining step of an Sₙ1 solvolysis reaction is the formation of the carbocation intermediate.[15] A more stable carbocation will form faster, leading to a higher reaction rate.

Experimental Workflow

G cluster_workflow Solvolysis Rate Measurement Workflow A Synthesize Alkyl Halides (e.g., 2-chloro-4-methylhexane, 3-chloro-4-methylhexane) B Dissolve each halide in a polar protic solvent (e.g., ethanol/water) A->B C Monitor the reaction rate at a constant temperature B->C D Determine rate constants (k) for each reaction C->D E Compare rate constants: Higher k indicates a more stable carbocation intermediate D->E

Caption: Workflow for comparing carbocation stability via solvolysis.

Detailed Methodology:

  • Synthesis of Substrates: Synthesize the corresponding alkyl chlorides: 2-chloro-4-methylhexane, 3-chloro-4-methylhexane, and 4-chloro-4-methylhexane. The synthesis must ensure high purity of each isomer.

  • Solvolysis Reaction Setup: Prepare separate solutions of each alkyl chloride in a suitable polar protic solvent mixture, such as 80% ethanol/20% water. The concentration of the alkyl halide should be kept low and constant for all experiments. A weak base (e.g., NaHCO₃) can be added to neutralize the HCl produced.

  • Rate Monitoring: The reaction progress can be monitored using various techniques:

    • Conductivity: As the reaction proceeds, ionic products (H⁺ and Cl⁻) are formed, increasing the conductivity of the solution. The rate of change in conductivity is proportional to the reaction rate.

    • Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals and titrated with a standardized base to determine the concentration of the acid produced.

  • Data Analysis: Plot the relevant data (e.g., concentration of acid vs. time) to determine the initial rate of the reaction. For a first-order reaction, a plot of ln[Alkyl Halide] vs. time will yield a straight line with a slope of -k.

  • Comparison: The calculated rate constants (k) are directly compared. A higher rate constant implies a lower activation energy for the formation of the carbocation, indicating greater stability of that carbocation. It is expected that the rate of solvolysis for 4-chloro-4-methylhexane will be the highest, confirming the superior stability of the tertiary carbocation intermediate.

References

A Comparative Analysis of the Boiling Points of 4-Methyl-2-hexene Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the boiling points of the geometric isomers of 4-methyl-2-hexene, specifically the (Z)- (cis) and (E)- (trans) isomers. The document outlines the experimental data, presents a standard protocol for boiling point determination, and explains the underlying physicochemical principles that govern the observed differences.

Introduction

Geometric isomerism in alkenes, arising from restricted rotation around the carbon-carbon double bond, leads to distinct spatial arrangements of substituent groups. These structural differences, though subtle, can influence the physical properties of the isomers, including their boiling points. In the case of this compound, the positioning of the alkyl groups relative to the double bond in the cis and trans forms results in slight variations in their intermolecular forces, which in turn affects their boiling points. Understanding these differences is crucial for the purification, identification, and handling of these compounds in a laboratory setting.

Boiling Point Data

The boiling points of the (Z)- and (E)- isomers of this compound are very similar, with the cis-isomer generally exhibiting a slightly higher boiling point. This is a common trend observed in many alkene stereoisomers.

IsomerStructureBoiling Point (°C at 760 mmHg)
(Z)-4-Methyl-2-hexene (cis)87 - 88.4
(E)-4-Methyl-2-hexene (trans)88

Note: The reported boiling points are sourced from various chemical databases and may show slight variations.

Physicochemical Explanation of Boiling Point Differences

The minor difference in the boiling points of (Z)- and (E)-4-methyl-2-hexene can be attributed to differences in their molecular polarity and shape, which affect the strength of their intermolecular forces.

  • Intermolecular Forces: The primary intermolecular forces in nonpolar molecules like alkenes are London dispersion forces. However, cis-isomers of alkenes can exhibit a small net dipole moment due to the arrangement of the alkyl groups around the double bond.[1][2] In (Z)-4-methyl-2-hexene, the electron-donating alkyl groups are on the same side of the double bond, creating a slight molecular dipole. This results in weak dipole-dipole interactions in addition to the London dispersion forces.[3][4]

  • Molecular Shape and Packing: In contrast, the (E)-isomer is more symmetrical. The individual bond dipoles tend to cancel each other out, resulting in a very small or zero net molecular dipole.[4][5] While London dispersion forces are still present, the absence of significant dipole-dipole interactions means that slightly less energy is required to overcome the intermolecular attractions compared to the cis-isomer. Consequently, the boiling point of the trans-isomer is often slightly lower or very similar to the cis-isomer.[1]

The following diagram illustrates the relationship between the isomeric structure and the resulting intermolecular forces that influence the boiling point.

G Relationship Between Isomeric Structure and Boiling Point cis_structure Asymmetrical Structure cis_dipole Small Net Dipole Moment cis_structure->cis_dipole leads to cis_imf London Dispersion + Dipole-Dipole Forces cis_dipole->cis_imf results in cis_bp Slightly Higher Boiling Point cis_imf->cis_bp requires more energy to overcome trans_structure Symmetrical Structure trans_dipole No/Negligible Net Dipole trans_structure->trans_dipole leads to trans_imf London Dispersion Forces trans_dipole->trans_imf results in trans_bp Slightly Lower Boiling Point trans_imf->trans_bp requires less energy to overcome

Isomer structure's effect on boiling point.

Experimental Protocol: Boiling Point Determination by the Thiele Tube Method

This section details a standard laboratory procedure for accurately determining the boiling point of a liquid organic compound such as the isomers of this compound.

Objective: To determine the boiling point of a liquid sample using the Thiele tube method.

Materials:

  • Thiele tube

  • High-boiling point mineral oil or silicone oil

  • Thermometer (-10 to 110 °C, with 0.1 °C divisions)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or micro-burner

  • Clamp and stand

  • Liquid sample (e.g., (Z)- or (E)-4-methyl-2-hexene)

  • Safety goggles

Procedure:

  • Apparatus Setup:

    • Fill the Thiele tube with the heating oil to a level just above the top of the side arm.

    • Clamp the Thiele tube to a stand.

    • Add approximately 0.5 mL of the liquid sample into the small test tube.

    • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

    • Insert the thermometer assembly into the Thiele tube, making sure the sample in the test tube is immersed in the oil. The rubber band should remain above the oil level.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube will ensure uniform heat distribution through convection currents.

    • As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

    • Record this temperature.

  • Repetition and Safety:

    • For accuracy, allow the apparatus to cool further and then repeat the heating and cooling process to obtain a second reading.

    • Always wear safety goggles throughout the experiment. Handle the hot oil and glassware with care.

The following diagram outlines the experimental workflow for determining the boiling point.

G Experimental Workflow for Boiling Point Determination start Start setup Assemble Thiele Tube Apparatus start->setup heat Gently Heat the Side Arm setup->heat observe_bubbles Observe Continuous Stream of Bubbles heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool observe_entry Note Temperature at Liquid Entry into Capillary cool->observe_entry record Record Boiling Point observe_entry->record end End record->end

Boiling point determination workflow.

References

A Researcher's Guide to Comparing the Biological Activity of 4-methyl-2-hexene and Other Hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for the comparative analysis of the biological activity of 4-methyl-2-hexene against other hexene isomers. In the absence of direct comparative studies in the existing literature, this document outlines a comprehensive approach for researchers to generate and compare experimental data, thereby elucidating the potential structure-activity relationships within this group of volatile organic compounds.

Introduction

Hexene and its isomers, including this compound, are C7H14 alkenes with varied industrial applications. While their physicochemical properties are documented, a significant gap exists in the understanding of their comparative biological activities. Isomerism can profoundly influence a molecule's interaction with biological systems, leading to differences in cytotoxicity, metabolic pathways, and potential therapeutic or toxic effects. This guide proposes a systematic workflow for investigating and comparing the biological profiles of these compounds.

Proposed Experimental Workflow for Comparative Bioactivity Analysis

To systematically evaluate and compare the biological activity of this compound and its isomers, a tiered approach is recommended. This begins with broad cytotoxicity screening and progresses to more specific functional and mechanistic assays.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_functional Phase 2: Functional Assays cluster_mechanistic Phase 3: Mechanistic Studies cluster_conclusion Phase 4: Comparative Analysis a Select Hexene Isomers (e.g., this compound, 1-hexene, 2-hexene) b Cytotoxicity Screening (e.g., MTT Assay) a->b c Anti-inflammatory Assays b->c d Antimicrobial Assays b->d e Other Relevant Assays b->e f Signaling Pathway Analysis c->f d->f g Gene Expression Profiling e->g h Structure-Activity Relationship (SAR) Analysis f->h g->h

A proposed workflow for the comparative analysis of hexene isomer bioactivity.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template that can be populated with experimental findings.

IsomerMolecular StructureCytotoxicity (IC50 in µM) - Cell Line ACytotoxicity (IC50 in µM) - Cell Line BAnti-inflammatory Activity (% Inhibition at X µM)Antimicrobial Activity (MIC in µg/mL) - E. coliAntimicrobial Activity (MIC in µg/mL) - S. aureus
This compoundCCC(C)/C=C/C
1-HexeneCCCCC=C
(E)-2-HexeneCCCC=CC
(Z)-2-HexeneCCC/C=C\C
Other Isomers...

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments proposed in the workflow.

Cytotoxicity Screening: MTT Assay[1][2][3][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment : Prepare serial dilutions of the hexene isomers in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells) and add to the respective wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation : Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Inhibition of Albumin Denaturation[5][6][7][8]

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the hexene isomers.

  • Control : A similar volume of distilled water is used as the control.

  • Incubation : Incubate the mixtures at 37°C for 15 minutes and then heat at 70°C for 5 minutes.

  • Absorbance Measurement : After cooling, measure the turbidity (absorbance) at 660 nm.

  • Data Analysis : Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Diclofenac sodium can be used as a standard reference drug.

Antimicrobial Activity: Broth Microdilution Method[9][10][11][12][13]

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.

  • Microorganism Preparation : Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution : Perform serial two-fold dilutions of the hexene isomers in a 96-well microtiter plate containing the broth.

  • Inoculation : Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Analysis

Should any of the hexene isomers exhibit significant biological activity in the functional assays, further investigation into the underlying molecular mechanisms is warranted.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Cellular Response Hexene Isomer Hexene Isomer Receptor Binding Receptor Binding Hexene Isomer->Receptor Binding Interaction Second Messengers Second Messengers Receptor Binding->Second Messengers Kinase Cascade Kinase Cascade Second Messengers->Kinase Cascade Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Biological Effect Biological Effect Gene Expression->Biological Effect

A simplified representation of a generic signaling pathway.

Techniques for elucidating these pathways include:

  • Western Blotting : To analyze the expression and phosphorylation status of key proteins in a suspected pathway.

  • Reporter Gene Assays : To measure the activation of specific transcription factors.[1]

  • RNA Sequencing (RNA-Seq) : For a global analysis of changes in gene expression following treatment with the active isomer.

By following this structured approach, researchers can generate robust and comparable data on the biological activities of this compound and other hexene isomers, contributing valuable knowledge to the fields of toxicology, pharmacology, and drug discovery.

References

Performance of Bases in the Dehydrohalogenation of 2-Bromo-4-methylhexane to 4-Methyl-2-hexene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydrohalogenation of alkyl halides is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. The regiochemical outcome of this elimination reaction is highly dependent on the base employed, a concept of critical importance in the strategic design of synthetic routes. This guide provides a comparative analysis of the performance of different bases in the dehydrohalogenation of 2-bromo-4-methylhexane (B13611866), leading to the formation of 4-methyl-2-hexene and its isomer, 4-methyl-1-hexene (B165699).

Regioselectivity in E2 Elimination: Zaitsev vs. Hofmann

The dehydrohalogenation of 2-bromo-4-methylhexane proceeds via a bimolecular elimination (E2) mechanism. In this concerted reaction, a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine atom, while the bromide ion is simultaneously expelled. For 2-bromo-4-methylhexane, there are two distinct types of β-hydrogens, leading to two possible alkene products: the more substituted this compound (Zaitsev product) and the less substituted 4-methyl-1-hexene (Hofmann product).

The product distribution is primarily governed by the steric hindrance of the base used.

  • Zaitsev's Rule: Smaller, unhindered bases, such as sodium ethoxide (NaOEt), preferentially abstract a proton from the more substituted β-carbon. This pathway leads to the formation of the thermodynamically more stable, more substituted alkene.

  • Hofmann's Rule: Sterically bulky bases, like potassium tert-butoxide (KOtBu), encounter steric hindrance when attempting to access the internal, more substituted β-hydrogen. Consequently, they preferentially abstract a proton from the sterically more accessible, less substituted β-carbon, leading to the formation of the less stable, less substituted alkene as the major product.

Comparative Performance of Bases

BaseStructureSteric HindranceMajor ProductMinor Product
Sodium Ethoxide NaOEtLowThis compound (Zaitsev)4-Methyl-1-hexene (Hofmann)
Potassium tert-Butoxide KOtBuHigh4-Methyl-1-hexene (Hofmann)This compound (Zaitsev)
1,8-Diazabicycloundec-7-ene DBUModerateThis compound (Zaitsev)4-Methyl-1-hexene (Hofmann)

Note: The exact yields will be dependent on specific reaction conditions such as temperature, solvent, and reaction time.

Experimental Protocols

Below are generalized experimental protocols for the dehydrohalogenation of 2-bromo-4-methylhexane based on standard procedures for E2 reactions.

Experiment 1: Synthesis of this compound (Zaitsev Product) using Sodium Ethoxide

Materials:

  • 2-Bromo-4-methylhexane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add 2-bromo-4-methylhexane dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by simple distillation to obtain this compound.

Experiment 2: Synthesis of 4-Methyl-1-hexene (Hofmann Product) using Potassium tert-Butoxide

Materials:

  • 2-Bromo-4-methylhexane

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Apparatus for simple distillation

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • To this solution, add 2-bromo-4-methylhexane dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by simple distillation to obtain 4-methyl-1-hexene.

Logical Workflow

The general experimental workflow for the synthesis and analysis of the dehydrohalogenation products is depicted below.

Dehydrohalogenation_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification_analysis Purification & Analysis Start Dissolve Base in Anhydrous Alcohol Reactant Add 2-Bromo-4-methylhexane Start->Reactant Reflux Heat to Reflux Reactant->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Simple Distillation Concentrate->Distill Product Isolated Alkene Product(s) Distill->Product Analyze Characterize by GC-MS, NMR Product->Analyze

General experimental workflow for dehydrohalogenation.

A Comparative Analysis of Ozonolysis Products from Various Methylhexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the products generated from the ozonolysis of various methylhexene isomers. Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave carbon-carbon double bonds, yielding carbonyl compounds such as aldehydes and ketones under reductive work-up conditions, or carboxylic acids and ketones under oxidative work-up conditions.[1] The specific products formed are dictated by the substitution pattern of the initial alkene, making ozonolysis a valuable tool in both organic synthesis and structural elucidation.

This document outlines the expected ozonolysis products for several methylhexene isomers, details a general experimental protocol for performing ozonolysis, and provides visual representations of the reaction pathways.

Comparative Data of Ozonolysis Products

The following tables summarize the predicted major products from the ozonolysis of various methylhexene isomers under both reductive and oxidative work-up conditions. Please note that while these are the theoretically expected products, actual experimental yields may vary based on specific reaction conditions.

Reductive Ozonolysis (O₃ followed by (CH₃)₂S or Zn/H₂O)

Reductive work-up quenches the intermediate ozonide to produce aldehydes and ketones.

Methylhexene IsomerStructureOzonolysis Products (Reductive Work-up)
1-Methylhexene C(C)=CCCCCFormaldehyde and 2-Heptanone
2-Methyl-1-hexene C=C(C)CCCCFormaldehyde and 2-Hexanone
3-Methyl-1-hexene C=CC(C)CCCFormaldehyde and 3-Methyl-2-pentanone
4-Methyl-1-hexene C=CCC(C)CCFormaldehyde and 4-Methyl-2-pentanone
5-Methyl-1-hexene C=CCCC(C)CFormaldehyde and 5-Methyl-2-pentanone
2-Methyl-2-hexene CC=C(C)CCCAcetone and 2-Pentanone
3-Methyl-2-hexene CC=C(C)CCCAcetaldehyde and 2-Butanone
4-Methyl-2-hexene CC=CC(C)CCAcetaldehyde and 3-Methylbutanal
5-Methyl-2-hexene CC=CCC(C)CAcetaldehyde and 4-Methyl-2-pentanone
3-Methyl-3-hexene CCC=C(C)CCPropanal and 2-Butanone
1-Methylcyclohexene Cyclic6-Oxoheptanal[2]
Oxidative Ozonolysis (O₃ followed by H₂O₂)

Oxidative work-up oxidizes any initially formed aldehydes to carboxylic acids. Ketones remain unchanged.[3]

Methylhexene IsomerStructureOzonolysis Products (Oxidative Work-up)
1-Methylhexene C(C)=CCCCCFormic acid and 2-Heptanone
2-Methyl-1-hexene C=C(C)CCCCFormic acid and 2-Hexanone
3-Methyl-1-hexene C=CC(C)CCCFormic acid and 3-Methyl-2-pentanone
4-Methyl-1-hexene C=CCC(C)CCFormic acid and 4-Methyl-2-pentanone
5-Methyl-1-hexene C=CCCC(C)CFormic acid and 5-Methyl-2-pentanone
2-Methyl-2-hexene CC=C(C)CCCAcetone and 2-Pentanone
3-Methyl-2-hexene CC=C(C)CCCAcetic acid and 2-Butanone
This compound CC=CC(C)CCAcetic acid and 3-Methylbutanoic acid
5-Methyl-2-hexene CC=CCC(C)CAcetic acid and 4-Methyl-2-pentanone
3-Methyl-3-hexene CCC=C(C)CCPropanoic acid and 2-Butanone
1-Methylcyclohexene Cyclic6-Oxoheptanoic acid[2]

Experimental Protocols

The following is a generalized procedure for the ozonolysis of a methylhexene isomer. This protocol can be adapted for either reductive or oxidative work-up.

Materials:

  • Methylhexene isomer

  • Methanol (B129727) (CH₃OH) or Dichloromethane (CH₂Cl₂)

  • Ozone (O₃) source (e.g., ozone generator)

  • For Reductive Work-up: Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust (Zn) and Acetic acid (CH₃COOH)

  • For Oxidative Work-up: Hydrogen peroxide (H₂O₂, 30% solution)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask equipped with a gas dispersion tube and a drying tube

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Standard laboratory glassware for extraction and purification

  • Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)) for product identification and quantification.[4]

Procedure:

  • Reaction Setup: Dissolve the methylhexene isomer in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask. Cool the solution to -78 °C using a low-temperature bath.

  • Ozonolysis: Bubble ozone gas through the cooled solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, purge the solution with an inert gas (nitrogen or argon) to remove any residual ozone.

  • Work-up:

    • Reductive Work-up:

      • With Dimethyl Sulfide: Slowly add dimethyl sulfide to the cold reaction mixture. Allow the mixture to warm to room temperature and stir for several hours.

      • With Zinc/Acetic Acid: Add zinc dust and a small amount of acetic acid to the reaction mixture. Stir until the reaction is complete.

    • Oxidative Work-up: Slowly add hydrogen peroxide to the cold reaction mixture. Allow the mixture to warm to room temperature and stir, often overnight, to ensure complete oxidation.

  • Product Isolation and Analysis:

    • Following the work-up, perform an appropriate aqueous extraction to isolate the organic products.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Analyze the crude product using GC-MS to identify and quantify the ozonolysis products.[4] Further purification can be achieved by techniques such as column chromatography if necessary.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the ozonolysis reaction for different types of methylhexene isomers.

Ozonolysis_General_Workflow sub sub reagent reagent process process workup workup product product Methylhexene Methylhexene Isomer Ozone 1. O₃, CH₂Cl₂, -78 °C Ozonide Intermediate Ozonide Ozone->Ozonide ReductiveWorkup 2. Reductive Work-up ((CH₃)₂S or Zn/H₂O) Ozonide->ReductiveWorkup OxidativeWorkup 2. Oxidative Work-up (H₂O₂) Ozonide->OxidativeWorkup AldehydesKetones Aldehydes and/or Ketones ReductiveWorkup->AldehydesKetones CarboxylicAcidsKetones Carboxylic Acids and/or Ketones OxidativeWorkup->CarboxylicAcidsKetones

Caption: General experimental workflow for the ozonolysis of a methylhexene isomer.

Reductive_Ozonolysis_Examples alkene alkene reagents reagents products products alkene1 2-Methyl-1-hexene reagents1 1. O₃ 2. (CH₃)₂S alkene1->reagents1 products1 {Formaldehyde | 2-Hexanone} reagents1->products1 alkene2 2-Methyl-2-hexene reagents2 1. O₃ 2. (CH₃)₂S alkene2->reagents2 products2 {Acetone | 2-Pentanone} reagents2->products2 Oxidative_Ozonolysis_Examples alkene alkene reagents reagents products products alkene1 This compound reagents1 1. O₃ 2. H₂O₂ alkene1->reagents1 products1 {Acetic acid | 3-Methylbutanoic acid} reagents1->products1 alkene2 1-Methylcyclohexene reagents2 1. O₃ 2. H₂O₂ alkene2->reagents2 products2 {6-Oxoheptanoic acid} reagents2->products2

References

A Comparative Guide to the DFT Analysis of E and Z Isomers of 4-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-hexene is a chiral alkene that exists as two geometric isomers, (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene, arising from the restricted rotation around the C2=C3 double bond. The spatial arrangement of the substituents around this double bond leads to distinct chemical and physical properties. Understanding the relative stability and electronic characteristics of these isomers is crucial for applications in organic synthesis and drug development. DFT calculations offer a powerful in-silico tool to probe these properties at the molecular level. This guide details the methodology for such a computational experiment and presents the expected comparative data.

Experimental Protocols: A DFT Calculation Workflow

The following protocol outlines a standard procedure for performing DFT calculations to compare the E and Z isomers of this compound. This methodology is derived from common practices in computational chemistry for the analysis of organic molecules.[1]

1. Initial Structure Generation:

  • The 3D structures of both (E)-4-methyl-2-hexene and (Z)-4-methyl-2-hexene are built using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial clean-up of the geometries is performed using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting structures.

2. Geometry Optimization:

  • The initial structures are then subjected to geometry optimization using a DFT method. A widely used and well-validated functional for organic molecules is the B3LYP hybrid functional.

  • A Pople-style basis set, such as 6-31G(d,p), is a common choice that provides a good balance between accuracy and computational cost for molecules of this size.

  • The optimization calculations are performed to locate the minimum energy conformation of each isomer on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.

3. Vibrational Frequency Analysis:

  • Following successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).

  • The absence of any imaginary frequencies confirms that the optimized structures correspond to true energy minima.

  • The calculated vibrational frequencies can be used to predict the infrared (IR) spectra of the isomers and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

4. Single-Point Energy Refinement:

  • To obtain more accurate electronic energies, single-point energy calculations can be performed on the B3LYP/6-31G(d,p) optimized geometries using a larger basis set, for example, 6-311+G(2d,p). This approach often yields more reliable relative energies.

5. Data Analysis:

  • The key outputs from these calculations for each isomer are:

    • Total electronic energy (with and without ZPVE correction).

    • Optimized geometric parameters (bond lengths, bond angles, dihedral angles).

    • Vibrational frequencies.

    • Dipole moment.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from the DFT calculations on the E and Z isomers of this compound.

Table 1: Calculated Electronic Energies and Dipole Moments

Property(E)-4-methyl-2-hexene(Z)-4-methyl-2-hexene
Electronic Energy (Hartree)ValueValue
Zero-Point Energy (Hartree)ValueValue
ZPVE Corrected Energy (Hartree)ValueValue
Relative Energy (kcal/mol)0.00 (Reference)Value
Dipole Moment (Debye)ValueValue

Note: The (E) isomer is generally expected to be the more stable (lower energy) isomer due to reduced steric strain between the alkyl groups on the same side of the double bond.

Table 2: Key Optimized Geometric Parameters

Parameter(E)-4-methyl-2-hexene(Z)-4-methyl-2-hexene
Bond Lengths (Å)
C2=C3ValueValue
C3-C4ValueValue
C4-C(methyl)ValueValue
Bond Angles (°)
C1-C2=C3ValueValue
C2=C3-C4ValueValue
C3-C4-C5ValueValue
Dihedral Angles (°)
H(C2)-C2=C3-H(C3)Value (~180°)Value (~0°)
C1-C2=C3-C4ValueValue

Note: The dihedral angle involving the hydrogens on the double-bonded carbons is the defining geometric difference between the E (trans-like) and Z (cis-like) isomers.

Visualization of Isomeric Relationship

The logical relationship between the two isomers and their relative stability can be visualized as follows:

Isomer_Comparison E_isomer (E)-4-methyl-2-hexene (trans) Energy_E Lower Energy (More Stable) E_isomer->Energy_E DFT Calculation Z_isomer (Z)-4-methyl-2-hexene (cis) Energy_Z Higher Energy (Less Stable) Z_isomer->Energy_Z DFT Calculation

A diagram illustrating the DFT-based energy comparison of E and Z isomers.

Conclusion

DFT calculations provide a powerful and accessible method for comparing the structural and energetic properties of geometric isomers like (E)- and (Z)-4-methyl-2-hexene. Based on principles of steric hindrance, the (E) isomer is predicted to be thermodynamically more stable than the (Z) isomer. The computational protocol outlined in this guide provides a solid foundation for researchers to perform these calculations and obtain reliable comparative data. The resulting insights into the relative stabilities, geometries, and electronic properties of these isomers are invaluable for understanding their reactivity and potential applications in various fields of chemistry.

References

The Untapped Potential of Internal Olefins: A Comparative Guide to the Cross-Reactivity of 4-Methyl-2-hexene in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel polymers with unique properties is perpetual. While terminal olefins have long been the cornerstone of polyolefin synthesis, internal olefins such as 4-methyl-2-hexene present both a challenge and an opportunity. This guide provides a comprehensive comparison of the predicted cross-reactivity of this compound in various polymerization systems, supported by established principles of polymer chemistry and experimental data from analogous monomers.

The reactivity of an olefin in polymerization is profoundly influenced by its structure, particularly the position of the double bond and the presence of steric hindrance. In this compound, the internal double bond and the methyl group at the allylic position create significant steric hindrance, which is expected to dramatically affect its polymerizability and cross-reactivity compared to its terminal olefin analogue, 4-methyl-1-hexene, and the less hindered 1-hexene.

Comparative Reactivity and Predicted Performance

The steric bulk around the double bond in this compound is anticipated to be a major determinant of its reactivity. In coordination polymerization, the monomer must approach and insert into the metal-carbon bond of the catalyst's active site. The internal double bond of this compound, flanked by alkyl groups, presents a more sterically crowded environment than terminal olefins.

MonomerStructureKey Structural FeaturesPredicted Relative ReactivityPredicted Incorporation Rate in Copolymerization
This compound CH₃-CH=CH-CH(CH₃)-CH₂-CH₃Internal double bond, significant steric hindrance around the double bond.Very LowVery Low
4-Methyl-1-hexene CH₂=CH-CH₂-CH(CH₃)-CH₂-CH₃Terminal double bond, moderate steric hindrance from the methyl group at the γ-position.[1]Low to ModerateLower than 1-hexene
1-Hexene CH₂=CH-CH₂-CH₂-CH₂-CH₃Terminal double bond, minimal steric hindrance.HighHigh

This predicted low reactivity suggests that this compound would likely exhibit a very low rate of homopolymerization and would be incorporated into a copolymer chain at a significantly lower rate than less hindered co-monomers like ethylene (B1197577) or propylene.

Cross-Reactivity in Copolymerization: Reactivity Ratios

In copolymerization, reactivity ratios (r) quantify the tendency of a monomer to react with itself versus the comonomer. For the copolymerization of this compound (M₁) with a more reactive, less hindered monomer like ethylene (M₂), the reactivity ratios are expected to be:

  • r₁ (k₁₁/k₁₂) << 1 : The rate of this compound adding to a growing chain ending in this compound (k₁₁) will be much slower than the rate of ethylene adding to that same chain (k₁₂).

  • r₂ (k₂₂/k₂₁) >> 1 : The rate of ethylene adding to a growing chain ending in ethylene (k₂₂) will be much faster than the rate of this compound adding to that chain (k₂₁).

This would result in a copolymer with long sequences of the more reactive monomer (ethylene) and only isolated units of this compound, if any incorporation occurs at all.

Suitability for Different Polymerization Mechanisms

The choice of polymerization technique is critical when dealing with a sterically hindered monomer.

Ziegler-Natta and Metallocene Catalysis

Ziegler-Natta and metallocene catalysts are workhorses for olefin polymerization.[2][3] However, their active sites are sensitive to steric bulk. The significant steric hindrance of this compound would likely lead to poor coordination with the catalyst's active site, resulting in very low catalytic activity. While metallocene catalysts can sometimes incorporate sterically hindered monomers better than traditional Ziegler-Natta catalysts, the internal double bond of this compound remains a formidable challenge.

The general mechanism for Ziegler-Natta polymerization involves the monomer inserting into a titanium-carbon bond on the catalyst surface.

ZieglerNatta Catalyst Ti-Polymer Chain Coordination π-Complex Formation Catalyst->Coordination + Monomer Monomer This compound Monomer->Coordination Insertion Monomer Insertion Coordination->Insertion Migratory Insertion New_Chain Ti-Longer Polymer Chain Insertion->New_Chain New_Chain->Catalyst Cycle Repeats

Caption: Ziegler-Natta Polymerization Workflow.

Cationic Polymerization

Cationic polymerization proceeds through a carbocation intermediate.[4] This method is generally suitable for alkenes that can form stable carbocations. Protonation of this compound by a strong acid would lead to a secondary carbocation. While this is more stable than a primary carbocation, it is less stable than a tertiary or resonance-stabilized carbocation. Therefore, this compound is a potential, but not ideal, candidate for cationic polymerization. The steric hindrance could also impede the approach of the growing polymer chain to the monomer.

CationicPolymerization Initiator Initiator (H+) Carbocation Carbocation Formation Initiator->Carbocation + Monomer Monomer This compound Monomer->Carbocation Propagation Chain Propagation Carbocation->Propagation + n Monomers Polymer Poly(this compound) Propagation->Polymer

Caption: Cationic Polymerization Pathway.

Experimental Protocols

Representative Ziegler-Natta Polymerization Protocol

This protocol is adapted from general procedures for the polymerization of higher alpha-olefins.

Materials:

  • High-purity, dried, and deoxygenated toluene (B28343) (solvent)

  • This compound (monomer), purified and dried

  • Titanium tetrachloride (TiCl₄) (catalyst precursor)

  • Triethylaluminum (Al(C₂H₅)₃) (cocatalyst)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid in methanol (for catalyst residue removal)

  • Nitrogen or Argon (inert gas)

Procedure:

  • A flame-dried Schlenk flask is charged with toluene under an inert atmosphere.

  • The desired amount of this compound is added to the flask.

  • The solution is brought to the desired reaction temperature (e.g., 70°C).

  • A solution of TiCl₄ in toluene is prepared in a separate, dry flask.

  • The cocatalyst, triethylaluminum, is added to the reactor, followed by the TiCl₄ solution to initiate polymerization.

  • The reaction is allowed to proceed for a specified time under vigorous stirring.

  • The polymerization is terminated by the addition of methanol.

  • The resulting polymer is precipitated, washed with acidified methanol and then with pure methanol, and dried under vacuum.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Reactor_Prep Flame-dry Schlenk Flask Solvent_Monomer Add Toluene and this compound Reactor_Prep->Solvent_Monomer Temp_Control Set Temperature (e.g., 70°C) Solvent_Monomer->Temp_Control Add_Cocatalyst Inject Triethylaluminum Temp_Control->Add_Cocatalyst Add_Catalyst Inject TiCl4 Solution Add_Cocatalyst->Add_Catalyst Polymerize Stir for Set Time Add_Catalyst->Polymerize Quench Terminate with Methanol Polymerize->Quench Precipitate_Wash Precipitate and Wash Polymer Quench->Precipitate_Wash Dry Dry Under Vacuum Precipitate_Wash->Dry Final_Product Final_Product Dry->Final_Product Characterize Polymer

Caption: Ziegler-Natta Polymerization Workflow.

Conclusion

The cross-reactivity of this compound in polymerization reactions is predicted to be very low due to the significant steric hindrance posed by its internal double bond and allylic methyl group. In copolymerizations with less hindered olefins like ethylene, it is expected to be incorporated at very low levels, leading to a blocky copolymer structure. While challenging to polymerize using traditional coordination catalysts, cationic polymerization may offer a potential, albeit likely inefficient, route. Further experimental investigation is required to fully elucidate the reactivity of this and other internal olefins, which could pave the way for new polymeric materials with novel architectures and properties.

References

A Comparative Guide to the Purification of 4-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity reagents is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of common laboratory techniques for the purification of 4-methyl-2-hexene, a C7 alkene. We will delve into the principles, experimental protocols, and performance benchmarks of fractional distillation, preparative gas chromatography (GC), preparative high-performance liquid chromatography (HPLC), and extractive distillation.

At a Glance: Comparison of Purification Techniques

The selection of an appropriate purification technique for this compound depends on several factors, including the nature of the impurities, the desired final purity, the required scale of the purification, and available resources. The boiling points of the cis- and trans- isomers of this compound are very close (approximately 88°C), which presents a significant challenge for traditional distillation methods.

TechniqueTypical Starting Purity (%)Achievable Final Purity (%)Estimated Yield (%)Key AdvantagesKey Disadvantages
Fractional Distillation 80 - 9595 - 9860 - 80Scalable, cost-effective for large quantities, good for separating compounds with significantly different boiling points.Ineffective for separating close-boiling isomers (cis/trans), potential for thermal degradation, requires careful optimization.
Preparative Gas Chromatography (Prep GC) 80 - 98> 99.550 - 70Excellent separation of volatile compounds with close boiling points, including isomers; high resolution.Limited sample capacity, requires specialized equipment, can be time-consuming for larger quantities.
Preparative High-Performance Liquid Chromatography (Prep HPLC) 80 - 98> 9970 - 90High-resolution separation of isomers, operates at room temperature, versatile for a range of compounds.Requires solubility in a suitable mobile phase, solvent removal can be challenging, higher cost of solvents and columns.
Extractive Distillation 80 - 9598 - 99.570 - 85Effective for separating compounds with very close boiling points by altering relative volatilities.Requires a suitable solvent, adds a solvent removal step, process development can be complex.

Logical Workflow for Selecting a Purification Technique

The choice of a purification method can be guided by a systematic approach considering the specific requirements of the research. The following diagram illustrates a decision-making workflow.

Purification_Workflow start Crude this compound boiling_point_diff Impurities have significantly different boiling points? start->boiling_point_diff isomeric_impurities Are impurities primarily close-boiling isomers? boiling_point_diff->isomeric_impurities No fractional_distillation Fractional Distillation boiling_point_diff->fractional_distillation Yes scale Scale of Purification? isomeric_impurities->scale Yes isomeric_impurities->fractional_distillation No (other impurities) high_purity Highest Purity Required? scale->high_purity Small to Medium Scale extractive_distillation Extractive Distillation scale->extractive_distillation Large Scale prep_gc Preparative GC high_purity->prep_gc Yes prep_hplc Preparative HPLC high_purity->prep_hplc No (or non-volatile)

Caption: Decision workflow for selecting a purification technique for this compound.

Experimental Protocols

Below are detailed methodologies for the key purification techniques discussed. Purity of fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Fractional Distillation

Objective: To separate this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a condenser

  • Thermometer

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and pump (optional, for vacuum distillation)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Connect the fractionating column, distillation head, condenser, and receiving flask.

  • Place the thermometer correctly in the distillation head, with the bulb just below the side arm to the condenser.

  • Begin heating the flask gently.

  • Observe the temperature and collect fractions as the distillate comes over. The fraction collected at a stable temperature corresponding to the boiling point of this compound (approx. 88°C at atmospheric pressure) will be the purified product.

  • Collect any low-boiling and high-boiling fractions separately.

  • Analyze the purity of the collected fractions using GC-MS.

Preparative Gas Chromatography (Prep GC)

Objective: To achieve high-purity separation of this compound from its isomers and other volatile impurities.

Materials:

  • Crude this compound

  • Preparative gas chromatograph equipped with a fraction collector

  • Appropriate preparative column (e.g., a non-polar or medium-polarity phase)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials

Procedure:

  • Develop an analytical GC method to determine the retention times of this compound and its impurities.

  • Optimize the preparative GC conditions (injection volume, oven temperature program, carrier gas flow rate) to achieve baseline separation of the target compound.

  • Inject the crude this compound onto the preparative GC column.

  • Set the fraction collector to collect the eluent at the retention time corresponding to this compound.

  • Multiple injections may be necessary to process the entire sample.

  • Combine the collected fractions of pure this compound.

  • Verify the purity of the collected product using analytical GC-MS.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

Objective: To purify this compound, particularly for separating cis/trans isomers, at room temperature.

Materials:

  • Crude this compound

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative reverse-phase C18 column

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724) and water)

  • Sample vials and collection tubes

Procedure:

  • Develop an analytical HPLC method to achieve separation of this compound from its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions.

  • Dissolve the crude this compound in a suitable solvent that is compatible with the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the separation using the UV detector and collect the fraction corresponding to the this compound peak.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Confirm the purity of the final product by analytical GC-MS or HPLC.

Extractive Distillation

Objective: To separate this compound from close-boiling impurities by introducing a solvent that alters their relative volatilities.

Materials:

  • Crude this compound

  • Extractive distillation column

  • Suitable high-boiling solvent (entrainer), e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane

  • Two distillation setups (one for the extractive distillation and one for solvent recovery)

  • Heating mantles, condensers, receiving flasks

Procedure:

  • Select an appropriate solvent that selectively increases the volatility of one component over the other.

  • Set up the extractive distillation column. The crude mixture is fed at a lower point, and the solvent is introduced at an upper point.

  • Heat the reboiler to start the distillation process.

  • The more volatile component (relative to the mixture with the solvent) will distill over and be collected as the overhead product.

  • The less volatile component will exit with the solvent from the bottom of the column.

  • The bottom product is then fed to a second distillation column to separate the purified product from the solvent.

  • The solvent can be recycled back to the first column.

  • Analyze the purity of the collected product fractions.

Conclusion

The purification of this compound requires careful consideration of the specific impurities present and the desired level of purity. While fractional distillation is a scalable option for removing impurities with different boiling points, its effectiveness for isomer separation is limited. For achieving the highest purity, especially when dealing with cis/trans isomers, preparative GC and HPLC are the methods of choice, albeit with limitations in scale. Extractive distillation offers a viable alternative for larger-scale separations of close-boiling mixtures but involves a more complex setup and process development. The protocols and comparative data provided in this guide aim to assist researchers in making an informed decision for their specific purification needs.

Inter-laboratory Comparison Guide: Analysis of 4-methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 4-methyl-2-hexene. As there is a lack of publicly available, specific proficiency testing data for this compound, this document outlines a realistic, hypothetical inter-laboratory study. The methodologies, data, and performance evaluations are based on established principles for the analysis of volatile organic compounds (VOCs). The objective is to offer a robust template for researchers, scientists, and quality assurance professionals to design, participate in, and interpret such comparative studies.

The accurate quantification of compounds like this compound is crucial in various fields, including environmental monitoring, petroleum analysis, and as a reference standard in organic synthesis. Inter-laboratory comparisons are essential for evaluating and ensuring the reliability and comparability of analytical results among different laboratories.

Hypothetical Study Design

This hypothetical study is designed to assess the performance of five independent laboratories in the quantification of this compound. A central organizing body would prepare and distribute identical test samples to each participating laboratory.

  • Test Material : A stock solution of this compound (CAS Registry Number: 3404-55-5) would be gravimetrically prepared in a suitable non-polar solvent such as hexane (B92381).[1] This stock solution would then be used to create a final test sample by spiking it into a matrix representative of the intended application, such as a synthetic gasoline blend or an inert solvent.

  • Assigned Value : The consensus concentration, or "assigned value," for this compound in the test sample would be determined by the organizing body using replicate analyses with a validated reference method. For this hypothetical study, the assigned value is 50.0 µg/mL .

Data Presentation

The results submitted by the five participating laboratories are summarized in the table below. Laboratory performance was evaluated using the z-score, calculated with the following formula:

z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the assigned value (50.0 µg/mL).

  • σ is the standard deviation for proficiency assessment, which for this study is set at 5.0 µg/mL (10% of the assigned value).

A z-score between -2 and 2 is generally considered satisfactory.

Laboratory IDReported Concentration (µg/mL)z-scorePerformance Evaluation
Lab-0152.50.50Satisfactory
Lab-0248.0-0.40Satisfactory
Lab-0358.01.60Satisfactory
Lab-0443.5-1.30Satisfactory
Lab-0561.02.20Unsatisfactory

Experimental Protocols

A detailed methodology for the key experiments is provided below. This protocol is a recommended approach for the analysis of this compound.

1. Sample Preparation

  • Objective : To prepare the sample for gas chromatographic analysis.

  • Procedure :

    • Allow the received test sample to equilibrate to room temperature.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • If necessary, perform a serial dilution of the sample using hexane to bring the concentration within the calibrated range of the instrument.

    • Transfer 1 mL of the final sample solution into a 2 mL autosampler vial and seal with a septum cap.

2. Gas Chromatography (GC) Analysis

  • Objective : To separate and quantify this compound from the sample matrix.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) is recommended. The use of a mass spectrometer (MS) for confirmation is also acceptable.[2]

  • GC Conditions :

    • Column : A non-polar capillary column, such as a DB-1 or equivalent (e.g., 60 m x 0.32 mm x 1.2 µm), is suitable for this separation.[3]

    • Injector Temperature : 250 °C

    • Injection Volume : 1 µL

    • Split Ratio : 20:1

    • Carrier Gas : Helium or Hydrogen

    • Oven Temperature Program :

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp: 5 °C/min to 150 °C

      • Hold: 2 minutes at 150 °C

    • Detector Temperature (FID) : 280 °C

3. Calibration

  • Objective : To create a calibration curve for the quantification of this compound.

  • Procedure :

    • Prepare a stock solution of this compound standard in hexane.

    • Perform serial dilutions to prepare a minimum of five calibration standards with concentrations spanning the expected range of the test sample.

    • Analyze each calibration standard under the same GC conditions as the test samples.

    • Plot the peak area of this compound against the concentration of each standard.

    • Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²), which should be ≥ 0.995.

4. Data Analysis

  • Objective : To determine the concentration of this compound in the test sample.

  • Procedure :

    • Identify the this compound peak in the chromatogram based on its retention time, as determined from the analysis of the calibration standards.

    • Integrate the peak area of the identified this compound peak.

    • Calculate the concentration of this compound in the test sample using the linear regression equation from the calibration curve.

    • Apply any dilution factors used during sample preparation to determine the final concentration in the original sample.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the inter-laboratory comparison of this compound analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_reporting Reporting & Evaluation sample_receipt Receive Test Sample equilibration Equilibrate to Room Temp sample_receipt->equilibration vortex Vortex Sample equilibration->vortex dilution Perform Dilution (if needed) vortex->dilution vialing Transfer to Autosampler Vial dilution->vialing gc_injection Inject Sample into GC vialing->gc_injection separation Chromatographic Separation gc_injection->separation detection Flame Ionization Detection (FID) separation->detection peak_identification Identify Peak by Retention Time detection->peak_identification peak_integration Integrate Peak Area peak_identification->peak_integration calibration_curve Apply Calibration Curve peak_integration->calibration_curve concentration_calc Calculate Concentration calibration_curve->concentration_calc report_result Report Final Concentration concentration_calc->report_result z_score_calc Calculate z-score report_result->z_score_calc performance_eval Evaluate Performance z_score_calc->performance_eval

Caption: Experimental workflow for this compound analysis.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 4-Methyl-2-hexene, a highly flammable liquid and aspiration hazard. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.

I. Immediate Safety and Hazard Identification

This compound is classified as a highly flammable liquid and vapor, and may be fatal if swallowed and enters airways.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.[3][4]

Hazard Summary:

Hazard ClassificationGHS CodeDescription
Flammable liquidsH225Highly flammable liquid and vapor.[1][2]
Aspiration hazardH304May be fatal if swallowed and enters airways.[1][2]

Emergency Procedures:

SituationImmediate Action
Skin Contact Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[3]
Eye Contact Immediately flush eyes with water for at least 15 minutes.[5]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[6]
Ingestion Do NOT induce vomiting. Immediately call a poison center or doctor.[3]
Spill Eliminate all ignition sources.[3] For small spills, absorb with a non-combustible material like sand or vermiculite (B1170534) and place in a designated waste container.[3] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[5][7] All materials used for spill cleanup must be treated as hazardous waste.[5][7]

II. Operational Disposal Plan

The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste.[8][9] Never dispose of this chemical down the drain or by evaporation.[5][7]

Step-by-Step Disposal Protocol:

  • Waste Minimization: Whenever possible, minimize the amount of this compound waste generated by ordering only the necessary quantities and reducing the scale of experiments.[9]

  • Container Selection: Use a designated, compatible waste container for collecting this compound. The container must be in good condition, with no leaks or cracks, and have a secure, tightly fitting cap.[5][10] Plastic containers are often preferred.[9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (flammable liquid).[5][10] The date of initial waste accumulation must also be recorded on the label.

  • Segregation: Store the this compound waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[8][9][10] This area must be inspected weekly for any signs of leakage.[10] Crucially, segregate it from incompatible materials, especially oxidizing agents, to prevent violent reactions.[10]

  • Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste in a Satellite Accumulation Area.[7][8][9] Once a container is full, or after a set period (often up to 12 months, but check institutional guidelines), arrange for its disposal.[8][9]

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[8][9] Do not transport hazardous waste yourself.[7]

III. Quantitative Data Summary

ParameterGuideline
Maximum Container Fill Level Do not fill beyond 90% capacity to allow for expansion.[11]
Satellite Accumulation Area Limit A maximum of 55 gallons of hazardous waste.[7][8][9]
Acute Hazardous Waste Limit A maximum of one quart for acutely toxic (P-listed) waste.[7][8][9]
Container Storage Time Limit Up to 12 months from the initial waste accumulation date, as long as accumulation limits are not exceeded (check institutional policies).[8][9]

IV. Disposal Workflow Diagram

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Methyl-2-hexene, a highly flammable and potentially hazardous chemical. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

Essential Safety Information

This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1] Understanding its hazard profile is the first step in safe handling.

Hazard ClassificationGHS CodeDescription
Flammable liquidsH225Highly flammable liquid and vapor[1]
Aspiration hazardH304May be fatal if swallowed and enters airways[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and accidental ingestion.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact with the liquid.
Body Protection Flame-retardant lab coat.Protects against splashes and potential flash fires.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A respirator with an organic vapor cartridge may be necessary for large quantities or in case of spills.Minimizes inhalation of harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Remove all potential ignition sources from the immediate vicinity, including open flames, hot plates, and spark-producing equipment.[2][3][4][5]

  • Use equipment and containers that are properly grounded to prevent static discharge.[3][4]

2. Handling and Transfer:

  • Wear the appropriate PPE as specified in the table above.

  • When transferring this compound, use only non-sparking tools.[3][4][5]

  • Keep containers tightly closed when not in use to minimize vapor release.[4][5]

  • Avoid breathing vapors.[2][5]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6]

  • Store in a designated flammable liquids storage cabinet.

Emergency Procedures: Spill and Exposure Response

Spill Cleanup Protocol:

In the event of a spill, immediate and decisive action is required to mitigate hazards.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Eliminate Ignition Sources: If it is safe to do so, remove all sources of ignition.[2][3][5]

  • Contain the Spill: Use a chemical spill kit with absorbent materials, such as vermiculite (B1170534) or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Absorb the Spill: Apply absorbent material over the spill area.

  • Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4][5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated absorbents and disposable PPE, in a designated, leak-proof, and properly labeled hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Flammable Liquid).

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials, preferably in a flammable waste storage cabinet.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this compound down the drain.[7]

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Completion & Cleanup cluster_emergency Emergency Response A Assess Hazards (Review SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood, No Ignition Sources) B->C D Transfer Chemical (Use Grounding & Non-Sparking Tools) C->D Proceed with work E Keep Container Closed D->E F Properly Store Chemical E->F G Dispose of Waste (Hazardous Waste Stream) F->G H Decontaminate Work Area G->H I Spill Occurs J Follow Spill Cleanup Protocol I->J K Exposure Occurs L Follow First Aid Procedures K->L

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.